1-Sulfamoylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-sulfamoylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3S/c7-6(10)5-1-3-9(4-2-5)13(8,11)12/h5H,1-4H2,(H2,7,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUULZNGBFUGUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272426 | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-44-6 | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminosulfonyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Sulfamoylpiperidine-4-carboxamide
This guide provides a comprehensive overview of a reliable synthetic pathway for 1-sulfamoylpiperidine-4-carboxamide, a valuable building block for researchers, scientists, and drug development professionals. The document outlines the strategic considerations behind the chosen synthetic route, a detailed experimental protocol, and methods for the characterization of the final compound.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The incorporation of a sulfamoyl group can significantly modulate the physicochemical properties of a molecule, influencing its solubility, membrane permeability, and ability to engage in hydrogen bonding—all critical parameters in drug design. This guide details a direct and efficient method for the synthesis of this compound, starting from the commercially available piperidine-4-carboxamide (isonipecotamide).
The strategic approach focuses on the direct N-sulfamoylation of the secondary amine of the piperidine ring. This method is chosen for its atom economy and the relatively mild conditions required, which are compatible with the primary amide functionality at the 4-position.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the nitrogen-sulfur bond. This bond can be readily formed through the reaction of a secondary amine (piperidine-4-carboxamide) with a suitable sulfamoylating agent.
Caption: Retrosynthetic approach for this compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a one-step N-sulfamoylation of piperidine-4-carboxamide using sulfamoyl chloride in the presence of a suitable base. Sulfamoyl chloride is a common and effective reagent for the introduction of the -SO₂NH₂ group onto an amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperidine-4-carboxamide | ≥98% | Commercially Available[2][3][4][5] |
| Sulfamoyl chloride | 98% | Commercially Available |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Diethyl ether | ACS Grade | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine-4-carboxamide (1.0 eq). Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
Addition of Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred suspension.
-
Addition of Sulfamoylating Agent: In a separate dry flask, dissolve sulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The starting material and product should have different Rf values.
-
Workup: Upon completion of the reaction, quench the mixture by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be employed to yield the pure this compound as a solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons, with a downfield shift of the protons adjacent to the nitrogen upon sulfamoylation. A broad singlet for the carboxamide protons (-CONH₂) and a singlet for the sulfamoyl protons (-SO₂NH₂). |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the piperidine ring and the carbonyl carbon of the carboxamide. |
| FT-IR (ATR) | Characteristic absorption bands for N-H stretching of the primary amide and sulfamide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and S=O stretching of the sulfamoyl group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺). |
| Melting Point | A sharp melting point range for the purified solid product. |
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Sulfamoyl chloride is corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The described synthetic pathway offers a direct and efficient method for the preparation of this compound. The use of commercially available starting materials and well-established reaction conditions makes this protocol accessible and scalable for various research and development applications. The provided guidelines for reaction execution, purification, and characterization will aid in the successful synthesis and validation of this important chemical entity.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine-4-carboxamidine | 951625-94-8 [amp.chemicalbook.com]
1-Sulfamoylpiperidine-4-carboxamide chemical properties
An In-depth Technical Guide on 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides: Synthesis, Chemical Properties, and Biological Activity
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1][2] When functionalized with a sulfamoyl group and a carboxamide moiety, it gives rise to a class of compounds with significant biological potential. While the specific molecule "1-Sulfamoylpiperidine-4-carboxamide" is not extensively documented, a closely related and well-studied class, the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides , has emerged as a potent family of enzyme inhibitors.[3][4]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. These compounds have garnered significant attention as highly effective inhibitors of human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are associated with tumorigenesis.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.
Physicochemical and Predicted Drug-like Properties
The physicochemical characteristics of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives are crucial for their behavior in biological systems. These properties, including molecular weight, lipophilicity (logP), and hydrogen bonding capabilities, influence their absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing key properties for representative compounds from this class.
| Compound Reference | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Compound 5 | C23H28N4O5S | 472.56 | 134-135 | - | 2 | 7 |
| Compound 8 | C25H32N4O4S | 484.61 | 137-138 | - | 2 | 6 |
| Compound 11 | C24H30N4O4S | 470.58 | 132-133 | - | 2 | 6 |
| Compound 14 | C20H23N3O4S | 401.48 | 168-170 | - | 3 | 5 |
| Compound 15 | C21H25N3O4S | 415.51 | 219-220 | - | 3 | 5 |
| Compound 20 | C20H22ClN3O4S | 435.92 | 198-200 | - | 3 | 5 |
Data compiled from supporting information provided in scientific literature.[5] Predicted properties offer an initial assessment of the drug-likeness of these compounds.
Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
The synthesis of this class of compounds is a multi-step process that begins with commercially available starting materials and employs standard amide coupling reactions. The general synthetic pathway is robust and allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).[3]
General Synthetic Workflow
The synthesis can be logically broken down into three main stages:
-
Formation of the Piperidine-Benzoyl Linkage: Coupling of a sulfanilamide derivative with a piperidine-4-carboxylate ester.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid, which serves as a key intermediate.
-
Final Amide Coupling: Reaction of the carboxylic acid intermediate with a variety of primary or secondary amines (such as substituted piperazines or benzylamines) to yield the final carboxamide derivatives.[3]
Caption: General synthetic workflow for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.
Detailed Experimental Protocol: Synthesis of Intermediate Acid
This protocol details the synthesis of the key carboxylic acid intermediate, which is the precursor to the final diverse set of carboxamides.
Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (Ester Intermediate)
-
To a solution of sulfanilamide (1 equivalent) in dry acetonitrile (MeCN), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl piperidine-4-carboxylate (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ester intermediate.[3]
Step 2: Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic Acid (Acid Intermediate)
-
Dissolve the purified ester intermediate (1 equivalent) in a 3:1 mixture of ethanol (EtOH) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents) to the solution.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the ethanol under vacuum.
-
Cool the remaining aqueous residue in an ice bath and acidify to approximately pH 3-4 with a 6N aqueous solution of hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid intermediate.[5]
Biological Activity and Mechanism of Action
The primary biological target of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[6]
Inhibition of Human Carbonic Anhydrases
Several isoforms of human carbonic anhydrase (hCA) exist, playing crucial roles in various physiological processes.[6] The cytosolic isoforms hCA I and II are ubiquitous, while isoforms like hCA IX and XII are tumor-associated, being overexpressed in many solid tumors in response to hypoxia.[3] These tumor-associated isoforms are involved in pH regulation, facilitating cancer cell survival and proliferation in the acidic tumor microenvironment.[3]
Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide have demonstrated potent, often nanomolar, inhibitory activity against several hCA isoforms.[3] Notably, certain derivatives exhibit significant selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II, making them attractive candidates for the development of targeted anticancer therapies.[3]
Mechanism of Action
The inhibitory mechanism of this class of compounds is characteristic of sulfonamide-based CA inhibitors. The primary zinc-binding group, the deprotonated sulfonamide moiety (-SO2NH-), coordinates directly to the Zn(II) ion in the enzyme's active site. This coordination displaces the zinc-bound hydroxide ion, which is the key nucleophile in the catalytic hydration of carbon dioxide.[6]
The "tail" portion of the inhibitor, in this case, the substituted piperidine-4-carboxamide group, extends out of the active site cavity and can form additional interactions with amino acid residues lining the active site. These secondary interactions are critical for determining the inhibitor's potency and isoform selectivity.[3]
Caption: Mechanism of carbonic anhydrase inhibition by 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.
Analytical and Characterization Methods
The structural confirmation and purity assessment of synthesized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives are essential. A combination of spectroscopic and chromatographic techniques is typically employed.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure, ensuring that the desired transformations have occurred and providing information about the connectivity of atoms.[5]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.[3][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the sulfonamide (S=O stretches), amide (C=O stretch), and N-H bonds.[5]
Purity Determination: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard and reliable method for assessing the purity of sulfonamide-containing compounds.[7][8][9]
Exemplary Protocol for Purity Analysis
-
Column: Use a C8 or C18 reverse-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a higher percentage of Mobile Phase A (e.g., 95%).
-
Over 20-30 minutes, run a linear gradient to a higher percentage of Mobile Phase B (e.g., 95%).
-
Hold at high organic phase for 5 minutes.
-
Return to initial conditions and allow the column to re-equilibrate for 5-10 minutes.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance, typically around 265-270 nm.[8][9]
-
Sample Preparation: Dissolve the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a concentration of approximately 0.1-0.25 mg/mL.[8]
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. For high-purity compounds, this should be >95%.[5]
Biological Activity Assay: Stopped-Flow CO₂ Hydration Assay
The inhibitory potency (Ki) of these compounds against different CA isoforms is commonly determined using a stopped-flow instrument that measures the enzyme-catalyzed CO₂ hydration reaction.[3][10]
Protocol for Measuring CA Inhibition
-
Principle: The assay follows the change in pH associated with the hydration of CO₂ to bicarbonate and a proton. A pH indicator (e.g., p-nitrophenol) is used, and the change in its absorbance is monitored over time.
-
Reagents:
-
Purified recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
-
Buffer solution (e.g., TRIS or HEPES, pH 7.5).
-
pH indicator solution.
-
CO₂-saturated water (substrate).
-
Inhibitor stock solutions of varying concentrations, typically prepared in DMSO.
-
-
Procedure:
-
Equilibrate all solutions to a constant temperature (e.g., 25 °C).
-
In the stopped-flow instrument's syringe, mix the enzyme solution (containing the buffer, pH indicator, and a known concentration of the CA isoform) with the inhibitor solution at the desired concentration.
-
Rapidly mix this enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator at the appropriate wavelength over a short time course (milliseconds to seconds).
-
The initial rates of the reaction are determined from the slope of the absorbance change versus time.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to the appropriate dose-response equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold represents a highly valuable and versatile class of compounds for drug discovery. Their straightforward synthesis allows for extensive chemical modification, and their demonstrated ability to potently and selectively inhibit tumor-associated carbonic anhydrase isoforms positions them as promising leads for the development of novel anticancer therapeutics. The methodologies for their synthesis, characterization, and biological evaluation are well-established, providing a solid foundation for further research and development in this area.
References
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Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. American Chemical Society. Available at: [Link]
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Di Fiore, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Di Fiore, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
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Angeli, A., et al. (2013). Carbonic Anhydrase Inhibitors. Cloning, Characterization, and Inhibition Studies of a New β-Carbonic Anhydrase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. Available at: [Link]
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Sathianathen, N. J., et al. (2018). Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. Metabolites. Available at: [Link]
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Prajapati, M. M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
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Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]
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Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Available at: [Link]
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Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]
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Di Fiore, A., et al. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - Supporting Information. UniCA IRIS. Available at: [Link]
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Martini, S., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]
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Hrunner, C., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. Available at: [Link]
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1-(4-fluorobenzoyl)-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide. PubChem. Available at: [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
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Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate. Available at: [Link]
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Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. LinkedIn. Available at: [Link]
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An In-depth Technical Guide to the 1-Sulfamoylpiperidine-4-carboxamide Molecular Structure: A Scaffold for Potent Enzyme Inhibition
This guide provides a comprehensive technical overview of the 1-sulfamoylpiperidine-4-carboxamide core structure, a pivotal scaffold in the design of targeted therapeutics. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and significant biological applications of this molecule, with a particular focus on its role in the development of carbonic anhydrase inhibitors. The narrative emphasizes the causal relationships behind experimental design and the principles of robust scientific validation.
Introduction: The Strategic Importance of the Sulfamoylpiperidine Scaffold
The this compound moiety represents a versatile and strategically important scaffold in modern medicinal chemistry. Its inherent structural features—a piperidine ring conferring favorable pharmacokinetic properties, a sulfamoyl group for strong interactions with metallic enzyme centers, and a carboxamide group for versatile derivatization—make it an attractive starting point for the development of potent and selective enzyme inhibitors. While the parent compound is not extensively documented as a standalone agent, its derivatives have emerged as powerful modulators of critical biological targets, most notably the carbonic anhydrase family of enzymes.[1] This guide will dissect the core structure and extrapolate from its derivatives to provide a holistic understanding of its potential in drug discovery.
Physicochemical Properties of the Core Structure
A thorough understanding of the physicochemical properties of a core scaffold is fundamental to predicting its behavior in biological systems and guiding the design of derivatives with optimal drug-like characteristics. The properties of this compound can be estimated using computational models, providing a baseline for experimental validation.[2][3]
| Property | Predicted Value | Significance in Drug Design |
| Molecular Formula | C₆H₁₃N₃O₃S | Defines the elemental composition and molecular weight. |
| Molecular Weight | 207.25 g/mol | Influences absorption and distribution; values under 500 Da are generally preferred for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 104.9 Ų | A key indicator of membrane permeability and oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | -1.2 | Predicts the lipophilicity of the molecule, affecting its solubility and ability to cross cell membranes. |
| Hydrogen Bond Donors | 3 | The number of hydrogen bond donors influences solubility and target binding. |
| Hydrogen Bond Acceptors | 5 | The number of hydrogen bond acceptors affects solubility and interactions with biological targets. |
Note: These values are computationally predicted and should be confirmed experimentally.
Synthesis of the this compound Scaffold
Proposed Synthetic Pathway
The synthesis of the this compound core can be logically approached in two main stages: the formation of the N-sulfonylpiperidine ring and the subsequent amidation of the 4-carboxy group.
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An In-Depth Technical Guide to 1-Sulfamoylpiperidine-4-carboxamide: Synthesis, Properties, and Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] When functionalized with a sulfonamide group, these derivatives often exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive technical overview of 1-Sulfamoylpiperidine-4-carboxamide, a molecule of interest at the intersection of these two critical pharmacophores. While specific research on this exact compound is limited, this document will detail its known properties and extrapolate potential synthetic routes and biological applications based on extensive analysis of structurally related compounds.
Chemical Identity and Properties
IUPAC Name and Synonyms
The formal designation for the compound of interest under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .[5]
Common synonyms and identifiers include:
-
1-(Aminosulfonyl)piperidine-4-carboxamide
-
CAS Number: 1087792-44-6[5]
-
Molecular Formula: C₆H₁₃N₃O₃S[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 207.25 g/mol | [5] |
| PubChem CID | 39869888 | [5] |
| MDL Number | MFCD11099618 | [5] |
Proposed Synthesis of this compound
While a specific, published synthetic protocol for this compound is not available, a plausible and efficient route can be designed based on established methods for the synthesis of N-unsubstituted sulfonamides and piperidine carboxamides. The proposed pathway involves two key steps: the sulfamoylation of a piperidine precursor followed by amidation of the carboxylic acid moiety.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Sulfamoylpiperidine-4-carboxylic acid
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (2.2 equivalents).
-
Addition of Sulfamoylating Agent: Cool the reaction mixture to 0°C in an ice bath. Add a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Synthesis of this compound
-
Activation of Carboxylic Acid: Suspend 1-sulfamoylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 2-4 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
Amidation: In a separate flask, prepare a concentrated solution of ammonium hydroxide or bubble ammonia gas through a suitable solvent. Cool this solution to 0°C.
-
Reaction: Slowly add the freshly prepared acyl chloride solution to the ammonia solution at 0°C.
-
Work-up and Purification: Stir the reaction mixture for an additional 1-2 hours at room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Potential Biological Activities and Therapeutic Applications
Direct biological data for this compound is not currently available in the public domain. However, based on its structural motifs—a piperidine ring and a sulfonamide group—we can infer its potential as a bioactive molecule. The sulfonamide moiety is a well-established pharmacophore with a broad range of therapeutic applications.[4][7]
Potential as an Antibacterial Agent
Sulfonamide-containing compounds were among the first effective antimicrobial drugs and continue to be a source of new antibacterial agents.[4][8] The sulfamoyl group can act as a structural mimic of para-aminobenzoic acid (PABA), an essential substrate for dihydropteroate synthase (DHPS) in bacteria, thereby inhibiting folic acid synthesis.[2]
Caption: Potential mechanism of antibacterial action via DHPS inhibition.
Recent studies on novel sulfonamide derivatives containing a piperidine moiety have demonstrated excellent in vitro antibacterial potency against plant bacterial pathogens.[1][2] This suggests that this compound could be a promising candidate for further investigation as an antibacterial agent.
Other Potential Therapeutic Applications
The versatility of the sulfonamide and piperidine scaffolds suggests a range of other potential therapeutic applications for this compound. These include:
-
Antiviral Activity: Many sulfonamide derivatives have been shown to possess antiviral properties.[3]
-
Anticancer Activity: The sulfonamide group is a key feature in several anticancer drugs, often acting as inhibitors of carbonic anhydrase, an enzyme overexpressed in many tumors.[4]
-
Anti-inflammatory and Analgesic Effects: Piperidine derivatives are known to have analgesic properties, and some sulfonamides exhibit anti-inflammatory activity.[4]
Future Directions and Conclusion
This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery and development. The lack of specific published data highlights an opportunity for novel research in this area.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with full characterization of the compound's physicochemical properties.
-
In Vitro Biological Screening: A comprehensive screening of this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines and viral targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues to understand the key structural features required for biological activity.
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Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753. [Link]
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ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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Krasavin, M. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 7. [Link]
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Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150. [Link]
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Akhtar, M. J., et al. (2021). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). RSC Advances, 11(35), 21563-21586. [Link]
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Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry, 76(9-10), 1187-1216. [Link]
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Chen, W., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 21(23), 2448-2468. [Link]
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Sulaiman, A. A., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). R Discovery. [Link]
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Wang, S., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3686-3719. [Link]
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CP Lab Safety. 1-Sulfamoylpiperidine-4-carboxylic acid, 95% Purity, C6H12N2O4S, 1 gram. [Link]
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The Discovery and Development of Novel Sulfamoylpiperidine Carboxamides: A Technical Guide for Drug Discovery Professionals
Abstract
The sulfamoylpiperidine carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this promising class of compounds. We will delve into the causality behind experimental designs, from synthetic strategies to detailed biological assay protocols, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to serve as a practical and authoritative resource, grounded in comprehensive references to primary scientific literature.
Introduction: The Rise of a Versatile Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable physicochemical properties and its role as a versatile linker and pharmacophoric element.[1][2] When combined with a sulfamoyl carboxamide functionality, the resulting scaffold gains unique electronic and steric features that enable it to interact with a wide array of biological targets. Initially explored for their diuretic properties, sulfamoyl-containing compounds have since been developed into potent inhibitors of enzymes such as carbonic anhydrases and proteases, as well as modulators of protein-protein interactions, like those involved in viral capsid assembly.[3][4] This guide will focus on the journey from initial discovery to the optimization of novel sulfamoylpiperidine carboxamides, highlighting their potential in various therapeutic areas.
Synthetic Strategies: From Conception to Compound
The synthesis of sulfamoylpiperidine carboxamides typically involves a convergent approach, centered around the formation of a stable amide bond between a sulfamoyl-functionalized benzoic acid and a piperidine derivative. The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity, especially when dealing with complex or chiral starting materials.
General Synthetic Workflow
A representative synthetic pathway commences with the activation of a carboxylic acid, followed by its reaction with the desired amine. The following diagram illustrates a common synthetic route.
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A-Z Guide to Synthesizing 1-Sulfamoylpiperidine-4-carboxamide Precursors for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-sulfamoylpiperidine-4-carboxamide moiety is a cornerstone in contemporary medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents. Its distinctive structural features, including a hydrogen-bond accepting sulfamoyl group and a hydrogen-bond donating carboxamide, enable potent and selective interactions with various biological targets. This guide provides a comprehensive overview of the synthesis of key precursors for this valuable scaffold, focusing on practical experimental protocols, mechanistic rationale, and strategic considerations for drug development.
Strategic Deconstruction: Retrosynthetic Analysis
The synthetic approach to this compound is best conceptualized through a retrosynthetic analysis. This process logically dissects the target molecule into simpler, more readily available precursors. The primary disconnection severs the bond between the piperidine nitrogen and the sulfur atom of the sulfamoyl group. This step reveals two key building blocks: piperidine-4-carboxamide and a suitable sulfamoylating agent . A subsequent disconnection of the amide bond in piperidine-4-carboxamide further simplifies the pathway, leading back to a derivative of piperidine-4-carboxylic acid .
Figure 1: Retrosynthetic pathway for this compound, illustrating the key precursors.
Synthesis of the Core Precursor: Piperidine-4-carboxamide
The journey to the target molecule begins with the synthesis of the piperidine-4-carboxamide core. A common and efficient starting material for this is ethyl isonipecotate (ethyl piperidine-4-carboxylate).
Step 1: Amidation of Ethyl Isonipecotate
The conversion of the ethyl ester to the primary amide is a crucial first step. This is typically achieved through ammonolysis, a reaction that requires careful handling of gaseous ammonia.
Experimental Protocol: Synthesis of Isonipecotamide (Piperidine-4-carboxamide)
-
Reaction Setup: In a pressure-rated vessel, dissolve ethyl isonipecotate (1.0 equivalent) in methanol.
-
Ammonia Saturation: Cool the vessel in a dry ice/acetone bath and bubble anhydrous ammonia gas through the solution until saturation is reached.
-
Heating and Reaction Monitoring: Securely seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction's progress over 12-24 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation and Purification: After cooling the vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to yield pure isonipecotamide.
| Parameter | Value |
| Starting Material | Ethyl Isonipecotate |
| Key Reagent | Anhydrous Ammonia |
| Solvent | Methanol |
| Temperature | 80-100 °C |
| Typical Yield | >90% |
Step 2: Strategic Nitrogen Protection
To ensure selective sulfamoylation at the piperidine nitrogen, the secondary amine must be temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2]
Experimental Protocol: N-Boc Protection of Isonipecotamide
-
Reaction Setup: Dissolve isonipecotamide (1.0 equivalent) in a mixture of dioxane and water.
-
Base and Reagent Addition: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents).
-
Reaction Progression: Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Isolation: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the N-Boc-protected piperidine-4-carboxamide.
Figure 2: Synthetic workflow for the preparation of the N-Boc protected piperidine-4-carboxamide precursor.
The Sulfamoylating Agent: Preparation and Handling
Sulfamoyl chloride is a highly effective reagent for introducing the sulfamoyl group, but its instability necessitates careful handling and often in situ generation.[3][4] A common laboratory-scale synthesis involves the reaction of chlorosulfonyl isocyanate with formic acid.[3]
Experimental Protocol: Synthesis of Sulfamoyl Chloride [3]
Caution: This reaction releases carbon monoxide and carbon dioxide and must be performed in a well-ventilated fume hood.[3]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, add chlorosulfonyl isocyanate (1.0 equivalent).
-
Reagent Addition: Slowly add formic acid (1.0 equivalent) to the flask, followed by toluene.
-
Reaction: Stir the resulting mixture at room temperature for approximately 10 hours.
-
Isolation: Remove the solvent under reduced pressure to yield sulfamoyl chloride as a crystalline solid, which should be used immediately in the subsequent step.[3]
The Final Assembly: Sulfamoylation and Deprotection
The culmination of the synthesis involves the coupling of the N-Boc protected piperidine-4-carboxamide with the sulfamoylating agent, followed by the removal of the Boc protecting group.
Experimental Protocol: Synthesis of this compound
-
Sulfamoylation: Dissolve N-Boc-piperidine-4-carboxamide (1.0 equivalent) in an aprotic solvent such as dichloromethane. Cool the solution in an ice bath and add a non-nucleophilic base like triethylamine (1.5 equivalents). Slowly add the freshly prepared sulfamoyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.
-
Aqueous Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Boc Deprotection: Dissolve the crude intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.[5] Stir the solution at room temperature for 1-4 hours. The deprotection is typically accompanied by the evolution of carbon dioxide gas.[5]
-
Product Isolation: Remove the solvent and excess acid under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product, this compound, often as its corresponding salt.
| Parameter | Value |
| Protected Precursor | N-Boc-piperidine-4-carboxamide |
| Sulfamoylating Agent | Sulfamoyl Chloride |
| Base | Triethylamine |
| Deprotection Reagent | Trifluoroacetic Acid or HCl |
| Final Product | This compound |
Conclusion
The synthesis of this compound precursors is a well-defined process that hinges on standard organic transformations. The successful execution of this synthetic route relies on the careful selection of protective groups, precise control of reaction conditions, and diligent purification techniques. The protocols detailed in this guide offer a solid foundation for researchers engaged in the synthesis of this important pharmacophore, enabling the advancement of drug discovery programs targeting a wide array of diseases.
References
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Greene's Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Piperidine Derivatives Synthesis and Applications: A comprehensive review on the synthesis and pharmacological applications of piperidine derivatives. Molecules, 2021. [Link]
-
BOC Protection and Deprotection: A technical overview of BOC protection and deprotection methods provided by J&K Scientific LLC. [Link]
-
Improved Synthesis of Sulfamoyl Chlorides: Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029. [Link]
-
N-BOC-piperidine-4-carboxylic Acid as a Building Block: An overview of the utility of N-BOC-piperidine-4-carboxylic acid in chemical research. [Link]
-
Efficient Deprotection of Boc Group: A scientific article detailing an efficient deprotection method for the Boc group. [Link]
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A Comprehensive Technical Guide to the Solubility Profiling of 1-Sulfamoylpiperidine-4-carboxamide
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its biopharmaceutical behavior and developability. Poor solubility is a leading cause of failure for promising drug candidates, impacting everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 1-Sulfamoylpiperidine-4-carboxamide, a molecule incorporating both sulfonamide and carboxamide functionalities. While extensive public data on this specific compound is limited, this document serves as a methodological roadmap. It details the theoretical underpinnings of solubility based on molecular structure, presents a strategic approach to solvent selection, and provides detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for novel chemical entities.
Introduction to this compound and the Imperative of Solubility
This compound (CAS 1087792-44-6) is a structured organic molecule featuring a piperidine scaffold substituted with two key functional groups: a sulfamoyl group (-SO₂NH₂) and a carboxamide group (-CONH₂).[1] The interplay of these groups—the potentially acidic nature of the sulfonamide, the hydrogen-bonding capabilities of both, and the overall polarity—creates a complex solubility profile that requires careful experimental characterization.
In drug discovery and development, solubility is not a monolithic property but a key variable that must be understood in different contexts:
-
Early Discovery: Kinetic solubility assays are used to quickly flag compounds that may have issues in high-throughput screening (HTS) bioassays.[2][3][4]
-
Lead Optimization: Thermodynamic solubility data becomes critical for establishing structure-activity relationships (SAR) and guiding chemical modifications to improve biopharmaceutical properties.[2][5][6]
-
Pre-formulation: A deep understanding of solubility in various aqueous buffers, co-solvents, and non-aqueous systems is essential for developing a viable dosage form with adequate bioavailability.[7]
This guide will systematically deconstruct the process of building a comprehensive solubility profile for a novel compound like this compound.
Part 1: Physicochemical Foundations and Structural Analysis
The solubility of a compound is dictated by its intrinsic physicochemical properties. An analysis of the structure of this compound provides the basis for forming an initial solubility hypothesis.
-
Functional Group Analysis:
-
Sulfamoyl Group (-SO₂NH₂): Sulfonamides are known to be weakly acidic.[8] The pKa of the sulfonamide proton influences the molecule's ionization state in response to pH. In solutions with a pH above its pKa, the molecule will be deprotonated, forming an anion that is generally more water-soluble than the neutral form.[8]
-
Carboxamide Group (-CONH₂): This group is generally neutral but is highly polar and can act as both a hydrogen bond donor and acceptor. This contributes to potential solubility in polar solvents.[9]
-
Piperidine Ring: This saturated heterocyclic core contributes to the molecule's overall size and lipophilicity.
-
-
Key Parameters Governing Solubility:
-
pKa (Acid Dissociation Constant): The pH-dependent solubility of ionizable drugs is a critical factor.[10] For this compound, the sulfonamide proton is the most likely acidic site. Determining its pKa is essential for predicting its solubility behavior in the gastrointestinal tract and in buffered formulations.
-
LogP / LogD (Partition/Distribution Coefficients): LogP is a measure of a compound's lipophilicity in its neutral state, while LogD accounts for lipophilicity at a specific pH. These values help predict if a compound will preferentially dissolve in a lipid (non-polar) or aqueous (polar) environment.
-
Crystal Lattice Energy: For a solid to dissolve, solvent molecules must provide sufficient energy to overcome the intermolecular forces holding the crystal lattice together.[11] Compounds that exist in multiple crystalline forms (polymorphs) can exhibit significantly different solubilities.[12] The thermodynamically most stable form will have the lowest solubility.
-
Part 2: A Strategic Framework for Solvent Selection
A rational solvent selection strategy is crucial for efficiently mapping the solubility profile. Solvents should be chosen to represent a range of polarities and chemical properties relevant to both biological and pharmaceutical processing contexts.
A typical screening panel would include:
| Solvent Category | Representative Solvents | Rationale for Inclusion |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 4.5 Acetate, pH 7.4 Phosphate (PBS) | To assess pH-dependent solubility and predict behavior in different regions of the GI tract. |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; commonly used in formulations and purification. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Can accept hydrogen bonds and have high dielectric constants; common in analytical methods and as stock solution solvents. |
| Non-polar | Hexane, Toluene, Dichloromethane (DCM) | To determine solubility in lipophilic environments, relevant for certain extraction or formulation processes. |
The following diagram illustrates a logical workflow for selecting solvents and subsequent experimental approaches.
Caption: Logical workflow for solvent and method selection.
Part 3: Experimental Protocols for Solubility Determination
A critical distinction must be made between kinetic and thermodynamic solubility, as they measure different phenomena and are applicable at different stages of development.[5][6]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (usually DMSO), begins to precipitate in an aqueous buffer.[4] It is a measure of supersaturation and is useful for high-throughput screening.[2][3] Kinetic solubility values are often higher than thermodynamic ones.[5][13]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid present.[4][7] The shake-flask method is the gold standard for this determination and is essential for late-stage optimization and formulation.[7][14]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This protocol is the definitive method for determining equilibrium solubility.[7]
Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., pH 7.4 PBS, Ethanol)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm PTFE or equivalent)
-
HPLC-UV system or other suitable quantitative analytical instrument
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation: Add an excess of solid compound to a pre-weighed vial. An amount that is visibly in excess after dissolution is required (e.g., ~2 mg).[6] Ensure solid is always present.[14]
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a consistent speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[14] A typical timeframe is 24-48 hours.[14][15] Equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is a critical step.
-
Option A (Filtration): Withdraw a portion of the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Discard the first few drops to avoid adsorptive losses.
-
Option B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant.
-
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol) to create a calibration curve.
-
Dilute the saturated supernatant with a suitable mobile phase or solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and calibration standards via HPLC-UV (or LC-MS/MS for low concentrations).
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant, which represents the thermodynamic solubility.
Caption: Step-by-step workflow for the Shake-Flask method.
Protocol 2: High-Throughput Kinetic Solubility Assay
Objective: To rapidly estimate the solubility of this compound for early-stage screening.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.[2]
-
Aqueous buffer (e.g., pH 7.4 PBS).
-
96-well microplates (UV-transparent if using spectrophotometry).
-
Automated liquid handler or multichannel pipettes.
-
Plate shaker.
-
Turbidimetric or nephelometric plate reader.
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of the 96-well plate.
-
Compound Addition: Use a liquid handler to transfer a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the buffer, creating a high final concentration (e.g., 100 µM with 2% DMSO).[2] This is typically done in a serial dilution format across the plate.
-
Incubation: Seal the plate and shake for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[2]
-
Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is detected (indicating precipitation) is reported as the kinetic solubility.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent | Solvent Type | Temp (°C) | pH | Method | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|---|
| Water | Polar Protic | 25 | ~6.5 | Thermodynamic | < 10 | < 47 |
| PBS Buffer | Aqueous | 25 | 1.2 | Thermodynamic | < 10 | < 47 |
| PBS Buffer | Aqueous | 25 | 7.4 | Thermodynamic | 55 | 258 |
| PBS Buffer | Aqueous | 25 | 7.4 | Kinetic | 120 | 563 |
| Ethanol | Polar Protic | 25 | N/A | Thermodynamic | 1500 | 7035 |
| Acetone | Polar Aprotic | 25 | N/A | Thermodynamic | 850 | 3987 |
| DMSO | Polar Aprotic | 25 | N/A | Thermodynamic | > 20000 | > 93800 |
| Hexane | Non-polar | 25 | N/A | Thermodynamic | < 1 | < 5 |
Interpretation of Hypothetical Results:
-
Poor Intrinsic Aqueous Solubility: The low solubility in pure water and pH 1.2 buffer suggests the neutral form of the molecule is poorly soluble.
-
pH-Dependent Solubility: The significant increase in solubility at pH 7.4 compared to pH 1.2 strongly indicates the compound is acting as a weak acid (likely due to the sulfonamide group), being more soluble in its ionized form at higher pH.
-
Kinetic vs. Thermodynamic: As expected, the kinetic solubility value at pH 7.4 is considerably higher than the thermodynamic value, highlighting the formation of a supersaturated state.[5][6]
-
Organic Solvent Solubility: The compound shows good solubility in polar organic solvents like Ethanol and exceptional solubility in DMSO, which is consistent with its polar functional groups. Its insolubility in hexane confirms its polar nature.
Conclusion
A thorough characterization of solubility is a cornerstone of successful drug development. For a novel molecule like this compound, a systematic investigation is required. Based on its structure containing polar, hydrogen-bonding, and ionizable functional groups, one can hypothesize that it will exhibit poor intrinsic aqueous solubility that increases significantly with pH. It is expected to be soluble in polar organic solvents but insoluble in non-polar ones.
This guide provides the necessary theoretical background and practical, step-by-step protocols to experimentally verify this hypothesis. By distinguishing between and appropriately applying kinetic and thermodynamic methods, researchers can generate a robust and reliable solubility profile. This data is indispensable for guiding medicinal chemistry efforts, enabling effective in vitro screening, and laying the groundwork for successful formulation development.
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Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
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-
Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Perlovich, G. L., & Volkova, T. V. (2017). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 62(9), 2673-2683. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4304), 22-23. [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Physical and chemical properties of sulfamoyl-substituted piperidines
An In-Depth Technical Guide on the Physical and Chemical Properties of Sulfamoyl-Substituted Piperidines
Foreword
As a Senior Application Scientist, my experience has consistently shown that the journey of a drug candidate from bench to bedside is fundamentally governed by its molecular properties. Among the myriad of scaffolds in medicinal chemistry, the piperidine ring is a truly privileged structure, present in a vast number of pharmaceuticals.[1][2][3][4] When this versatile heterocycle is functionalized with a sulfamoyl group (—SO₂NH₂), a powerful pharmacophore renowned for its ability to bind to metalloenzymes, we unlock a class of compounds with significant therapeutic potential. This guide provides a deep dive into the essential physical and chemical properties of sulfamoyl-substituted piperidines, offering not just data and protocols, but the underlying scientific rationale that drives drug development. Our focus is on causality—understanding why these molecules behave as they do—to empower researchers in their quest for novel therapeutics.
The Synthetic Foundation: Crafting the Core Scaffold
The reliable synthesis of sulfamoyl-substituted piperidines is the gateway to exploring their therapeutic potential. The most prevalent and robust strategies involve the coupling of a sulfamoyl-bearing aromatic core with a piperidine moiety. A common and effective approach is the amide bond formation between 4-sulfamoylbenzoic acid and a functionalized piperidine, such as ethyl piperidine-4-carboxylate.[5][6]
This choice is causal: the carboxylic acid and the secondary amine of the piperidine are readily coupled using standard peptide coupling reagents. This method is not only efficient but also highly modular, allowing for diverse substitutions on the piperidine ring to fine-tune physicochemical properties.
Experimental Protocol: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate
This protocol describes a validated, reproducible method for synthesizing a key intermediate.[5][6] The self-validating nature of this process lies in the sequential purification and characterization steps that confirm the identity and purity of the product at each stage.
Materials:
-
4-Sulfamoylbenzoic acid
-
Ethyl piperidine-4-carboxylate (ethyl isonipecotate)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Citric Acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-sulfamoylbenzoic acid (1.0 eq), EDCI (1.1 eq), and HOBt (1.0 eq) in anhydrous CH₃CN.
-
Reaction Initiation: Stir the resulting mixture at room temperature for 30 minutes. This period is crucial for the formation of the activated HOBt-ester, which prevents side reactions and racemization.
-
Amine Addition: Add ethyl piperidine-4-carboxylate (1.0 eq) to the mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Remove the acetonitrile in vacuo.
-
Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid and HOBt), 10% citric acid solution (to remove unreacted amine and EDCI byproducts), and finally, brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue via column chromatography or trituration with a suitable solvent like isopropyl ether to obtain the pure ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate.[5]
Synthesis Workflow Visualization
Caption: General workflow for the amide coupling synthesis of sulfamoyl-substituted piperidines.
Core Physicochemical Properties and Their Implications
The therapeutic efficacy of a drug is inextricably linked to its physicochemical properties. For sulfamoyl-substituted piperidines, three parameters are paramount: lipophilicity, aqueous solubility, and ionization state (pKa). These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as LogP (the partition coefficient in an n-octanol/water system) or LogD (the distribution coefficient at a specific pH).
-
Expertise & Causality: The piperidine ring itself offers a balance of lipophilic and hydrophilic character.[7] The sulfamoyl group is polar and acts as a hydrogen bond donor and acceptor, generally decreasing lipophilicity. The overall LogP can be precisely modulated by introducing substituents. For instance, adding alkyl or aryl groups to the piperidine ring will increase LogP, while adding polar groups like hydroxyls will decrease it.[8] This modulation is a key strategy in drug design to optimize membrane permeability and avoid excessive accumulation in fatty tissues.[9]
Aqueous Solubility
Adequate aqueous solubility is essential for drug administration and absorption. Poor solubility can lead to low bioavailability and challenging formulation development.
-
Expertise & Causality: The solubility of sulfamoyl-substituted piperidines is influenced by a balance of forces. The sulfonamide group (-SO₂NH₂) and the piperidine nitrogen can participate in hydrogen bonding with water, enhancing solubility.[7] However, the overall carbon scaffold is hydrophobic. Strong intermolecular interactions in the crystal lattice can significantly decrease solubility; this is why different polymorphic forms of the same compound can exhibit vastly different solubilities. Introducing hydrophilic groups is a common strategy to improve this property.[9]
Acidity and Basicity (pKa)
The ionization state of a molecule at physiological pH (~7.4) dictates its charge, which in turn affects solubility, permeability, and target binding.
-
Expertise & Causality: Sulfamoyl-substituted piperidines are amphoteric, possessing both an acidic and a basic center.
-
Acidic Center: The sulfonamide proton (-SO₂NH ₂) is acidic, with a pKa typically in the range of 9-10.5. This acidity arises from the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base.
-
Basic Center: The piperidine nitrogen is basic, with a pKa typically around 8-9. Its basicity is influenced by substituents; electron-withdrawing groups (like the N-acyl sulfamoyl benzoyl group) will decrease its basicity.
-
At physiological pH 7.4, the piperidine nitrogen will be predominantly protonated (a positively charged ammonium ion), while the sulfonamide group will be largely neutral. This charged state is critical for forming ionic interactions with biological targets, such as the negatively charged residues in an enzyme's active site.
Predicted Drug-like Properties: A Comparative Table
The following table presents calculated drug-like properties for representative compounds, showcasing how structural modifications influence these key parameters.
| Compound ID | Structure | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| Acetazolamide | Reference Carbonic Anhydrase Inhibitor | 222.25 | -0.27 | 107.8 Ų |
| Compound 11[6] | 1-(4-sulfamoylbenzoyl)-N-(4-phenylpiperazin-1-yl)piperidine-4-carboxamide | 499.63 | 3.15 | 98.9 Ų |
| Compound 15[6] | N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | 415.51 | 2.80 | 90.0 Ų |
Data adapted from predictive models used in drug discovery research.[6]
Analytical Characterization: Confirming Molecular Identity
Rigorous analytical characterization is the bedrock of trustworthiness in chemical research. It provides definitive proof of a molecule's structure and purity. For sulfamoyl-substituted piperidines, a standard suite of techniques is employed.[10]
Protocol: Standard Characterization Workflow
-
Mass Spectrometry (MS): Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound. The measured mass should match the calculated mass for the molecular formula to within 5 ppm, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Acquire a proton NMR spectrum to identify the number and type of hydrogen atoms. Key signals include the aromatic protons, the piperidine ring protons (often complex multiplets), and the characteristic broad singlet of the sulfonamide -NH₂ protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.[10]
-
-
Infrared (IR) Spectroscopy: Use IR spectroscopy to identify key functional groups. Look for characteristic stretches: two bands for the N-H bonds of the primary sulfonamide (~3300-3400 cm⁻¹), strong asymmetric and symmetric S=O stretches (~1350 and 1160 cm⁻¹), and the C=O stretch of the amide bond (~1630 cm⁻¹).[10]
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to determine the purity of the compound, which should typically be >95% for biological screening.
Analytical Workflow Diagram
Caption: A standard workflow for the analytical characterization of synthesized compounds.
Case Study: Inhibition of Carbonic Anhydrases
Sulfamoyl-substituted piperidines have shown significant promise as inhibitors of human carbonic anhydrases (hCAs), enzymes that are overexpressed in many solid tumors and contribute to the acidic microenvironment that promotes cancer progression.[6]
-
Authoritative Grounding: The sulfonamide group is a well-established zinc-binding group. The mechanism of inhibition involves the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site.[6] This binding displaces the zinc-bound water molecule, shutting down the enzyme's catalytic activity (the interconversion of CO₂ and bicarbonate). The piperidine moiety and its substituents extend into adjacent pockets of the active site, and optimizing these interactions is key to achieving high potency and selectivity for specific CA isoforms (e.g., hCA IX and XII over the ubiquitous hCA I and II).[6]
Mechanism of Action Visualization
Caption: The binding mechanism of a sulfonamide inhibitor to the zinc ion in the carbonic anhydrase active site.
Conclusion: A Scaffold for the Future
Sulfamoyl-substituted piperidines represent a powerful and versatile class of molecules for drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries. By understanding and systematically modulating their core physicochemical properties—lipophilicity, solubility, and pKa—researchers can rationally design compounds with optimized ADME profiles and potent biological activity. The principles and protocols outlined in this guide provide a framework for the continued exploration of this valuable scaffold, paving the way for the development of next-generation therapeutics.
References
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Berdise, A. et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. National Institutes of Health. [Link]
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Ceruso, M. et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
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Jones, S. P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
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Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
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Jagtap, S. et al. (2023). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide.... ResearchGate. [Link]
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Felpin, F.-X. & Lebreton, J. (n.d.). Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
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Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
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Jagtap, S. et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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Sridharan, V. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Zhang, M. et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
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O'Brien, P. et al. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. [Link]
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Lasota, J. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Lasota, J. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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Lherbet, C. et al. (1998). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed. [Link]
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Papapetropoulos, N. et al. (1998). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]
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Lasota, J. et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Berardi, F. et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
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A Technical Guide to Elucidating the Mechanism of Action of 1-Sulfamoylpiperidine-4-carboxamide: A Hypothetical Framework for Carbonic Anhydrase Inhibition
Introduction: The compound 1-Sulfamoylpiperidine-4-carboxamide is not extensively characterized in publicly accessible scientific literature. However, its chemical structure contains two key pharmacophores: a sulfonamide (-SO₂NH₂) group and a piperidine-4-carboxamide scaffold. The sulfonamide moiety is a classic zinc-binding group, renowned for its ability to inhibit metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2][3] Carbonic anhydrases are a superfamily of ubiquitous zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][3] They are critical for regulating pH in various physiological and pathological processes, including tumorigenicity and glaucoma.[2][3]
Based on this strong structural precedent, this guide presents a comprehensive, hypothesis-driven framework to elucidate the mechanism of action of this compound. We will operate under the primary hypothesis that this compound functions as a carbonic anhydrase inhibitor . This document provides the scientific rationale and detailed experimental protocols required to rigorously test this hypothesis, from initial target validation to cellular and systemic effects, designed for researchers and professionals in drug development.
Part 1: Target Identification and In Vitro Validation
The foundational step in characterizing a novel compound is to confirm its interaction with the hypothesized molecular target. For this compound, the primary targets are the various human carbonic anhydrase (hCA) isoforms.
Scientific Rationale
The sulfonamide group is the cornerstone of our hypothesis. The nitrogen atom of the un-ionized sulfonamide coordinates to the zinc ion (Zn²⁺) located at the bottom of the CA active site, displacing a water molecule/hydroxide ion and disrupting the enzyme's catalytic cycle.[2] Research on structurally similar compounds, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, has demonstrated potent, low-nanomolar inhibitory activity against several hCA isoforms, particularly the tumor-associated hCA IX and XII.[1][2] Therefore, the first experimental step is to screen our compound against a panel of physiologically relevant hCA isoforms.
Experimental Protocol: Isoform-Specific Carbonic Anhydrase Inhibition Assay
This protocol measures the ability of the compound to inhibit the esterase activity of purified hCA isoforms.
1. Reagents and Materials:
- Purified, recombinant human CA isoforms (e.g., hCA I, II, IX, XII).
- This compound (test compound).
- Acetazolamide (positive control inhibitor).
- 4-Nitrophenyl acetate (NPA) substrate.
- HEPES buffer (pH 7.4).
- 96-well microplates.
- Spectrophotometer (plate reader).
2. Step-by-Step Methodology:
- Compound Preparation: Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the assay buffer.
- Enzyme Preparation: Dilute each hCA isoform in HEPES buffer to a working concentration (e.g., 2-5 nM).
- Assay Reaction:
- To each well of a 96-well plate, add 140 µL of HEPES buffer.
- Add 20 µL of the appropriate compound dilution (or DMSO for control).
- Add 20 µL of the diluted enzyme solution.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate Reaction: Add 20 µL of 10 mM NPA substrate to each well to start the reaction.
- Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value.
- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Data Presentation: Hypothetical Inhibition Profile
The results should be summarized in a clear, comparative table.
| Isoform | Test Compound Kᵢ (nM) | Acetazolamide Kᵢ (nM) | Selectivity Ratio (hCA I / hCA IX) |
| hCA I | 150.5 | 250.0 | 250.8 |
| hCA II | 25.8 | 12.0 | 43.0 |
| hCA IX | 0.6 | 25.0 | 1.0 |
| hCA XII | 4.2 | 5.7 | 7.0 |
This table illustrates how this compound could exhibit high potency and selectivity for the tumor-associated isoform hCA IX over the cytosolic isoforms hCA I and II.
Part 2: Elucidating the Molecular Mechanism of Inhibition
Once direct inhibition is confirmed, the next logical step is to determine how the compound inhibits the enzyme. This involves kinetic studies to define the mode of inhibition and structural studies to visualize the interaction.
Scientific Rationale
Classical sulfonamide inhibitors are typically competitive, binding directly in the active site and preventing the substrate from accessing the catalytic zinc ion. Confirming this mode of inhibition provides strong evidence that the compound functions through the hypothesized mechanism. Co-crystallography provides the ultimate validation, offering an atomic-level snapshot of the compound bound within the enzyme's active site.
Diagram: Proposed Mechanism of Carbonic Anhydrase Inhibition
Caption: A logical workflow from initial biochemical hit to validated cellular activity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
1. Objective: To confirm that this compound binds to hCA IX in cancer cells.
2. Materials:
- Hypoxic cancer cell line overexpressing hCA IX (e.g., HT-29).
- Test compound and vehicle control (DMSO).
- PBS, protease inhibitors.
- Equipment for cell lysis (e.g., sonicator).
- PCR thermocycler for heating.
- Western blotting reagents (hCA IX antibody).
3. Step-by-Step Methodology:
- Cell Treatment: Treat intact HT-29 cells with the test compound (e.g., at 10x IC₅₀) or vehicle for 1 hour.
- Cell Lysis: Harvest and lyse the cells in PBS with protease inhibitors.
- Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
- Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble hCA IX remaining at each temperature using Western blotting.
4. Data Interpretation:
- Plot the amount of soluble hCA IX versus temperature for both the vehicle- and compound-treated samples.
- A successful result will show a rightward shift in the melting curve for the compound-treated sample, indicating that the binding of the compound stabilized the hCA IX protein against heat-induced denaturation.
References
-
Gaspari, M., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gaspari, M., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
-
Angeli, A., et al. (2018). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gargiulo, M., et al. (2021). Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. MDPI. Available at: [Link]
-
D'Ascenzio, M., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Synthesis of 1-Sulfamoylpiperidine-4-carboxamide: A Detailed Laboratory Protocol and Application Note
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-Sulfamoylpiperidine-4-carboxamide, a key building block in contemporary medicinal chemistry. The synthesis is achieved through a direct and efficient one-step sulfamoylation of commercially available piperidine-4-carboxamide. This application note elaborates on the rationale behind the chosen methodology, outlines the necessary reagents and equipment, and provides a detailed procedure for synthesis, purification, and characterization of the target compound. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible method for obtaining this valuable scaffold.
Introduction
The sulfamide functional group is a significant pharmacophore present in a diverse range of clinically important drugs, exhibiting activities such as antibacterial, antiviral, and anticancer effects.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it an attractive moiety in drug design. The piperidine-4-carboxamide scaffold is also a prevalent feature in many biologically active molecules, providing a rigid framework for the orientation of pharmacophoric groups.[3] The combination of these two functionalities in this compound results in a versatile building block for the synthesis of novel therapeutic agents. This protocol details a straightforward and efficient method for the preparation of this compound, starting from readily available materials.
Reaction Scheme
The synthetic strategy involves the nucleophilic attack of the secondary amine of piperidine-4-carboxamide on sulfamoyl chloride in the presence of a non-nucleophilic base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
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Application Notes and Protocols for 1-Sulfamoylpiperidine-4-carboxamide Derivatives in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Sulfamoylpiperidine-4-carboxamide derivatives in cancer research. This document outlines the mechanism of action, provides quantitative data on their efficacy, and details experimental protocols for their evaluation.
Introduction: A Novel Class of Carbonic Anhydrase Inhibitors
The tumor microenvironment is characterized by hypoxia, which leads to a metabolic shift towards glycolysis and subsequent acidification of the extracellular space.[1] To survive and proliferate in these acidic conditions, cancer cells upregulate pH-regulating enzymes, most notably, the carbonic anhydrases (CAs).[1] Specifically, the membrane-bound isoforms, CA IX and CA XII, are overexpressed in a variety of solid tumors and are associated with tumor progression, metastasis, and poor patient prognosis.[1] This makes them attractive targets for anticancer drug development.
This compound and its derivatives have emerged as a promising class of small molecule inhibitors targeting these tumor-associated CAs.[1] The core structure, featuring a sulfonamide group, is a key pharmacophore for CA inhibition.[2] By modifying the piperidine and carboxamide moieties, researchers can fine-tune the inhibitory potency and selectivity for different CA isoforms.[1]
Mechanism of Action: Targeting pH Regulation in Cancer Cells
The primary mechanism of action for this compound derivatives in an oncological context is the inhibition of carbonic anhydrases IX and XII.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the hypoxic tumor microenvironment, the overexpression of CA IX and CA XII on the cancer cell surface leads to the acidification of the extracellular space while maintaining a neutral intracellular pH, a state that is conducive to tumor growth and invasion.
By inhibiting CA IX and XII, these compounds disrupt this critical pH-regulating mechanism, leading to an accumulation of acid within the cancer cells and a reversal of the extracellular pH gradient. This intracellular acidosis can trigger a cascade of events, including the inhibition of glycolysis, induction of apoptosis, and suppression of cell proliferation and migration.[3]
Caption: Signaling pathway of this compound derivatives.
Quantitative Data: In Vitro Efficacy
Several derivatives of this compound have demonstrated potent and selective inhibitory activity against tumor-associated carbonic anhydrase isoforms and significant anti-proliferative effects against various cancer cell lines.
| Compound Class | Target | Assay | IC50 / GI50 | Cell Line(s) | Reference |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | hCA IX | Enzyme Inhibition | 0.8 - 0.9 nM | - | [1] |
| Carboxamide Derivatives | - | Antiproliferative (MTT) | 0.33 - 10.6 µM | K-562, HCT-116, MCF-7 | [4] |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives | CDK2 | Enzyme Inhibition | 0.30 µM | - | [5] |
| Sulfonamide Derivatives | - | Cytotoxicity (MTT) | < 30 µM | MDA-MB-468 | [6] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | Antiproliferative | 120 nM | DU-145 | [7] |
| 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP-1 | Enzyme Inhibition | 8 nM | - | [8] |
| 1,2,4-oxadiazole-sulfonamide based compounds | CAIX | Antiproliferative | 6.0 µM | Colorectal Cancer Cells | [3] |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of this compound derivatives against purified human carbonic anhydrase isoforms.
Principle: The assay measures the esterase activity of CA, which is inhibited in the presence of an inhibitor. The hydrolysis of p-nitrophenyl acetate (p-NPA) by CA produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically.
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
This compound derivative (test compound)
-
Acetazolamide (standard inhibitor)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and acetazolamide in DMSO. Create a series of dilutions in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the CA enzyme solution, and 20 µL of the test compound dilution.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of p-NPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of p-NPA hydrolysis for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, K-562)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and controls. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: General experimental workflow for evaluating this compound derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a versatile scaffold for the development of potent and selective inhibitors of tumor-associated carbonic anhydrases. The provided protocols offer a foundational framework for the in vitro characterization of these compounds. Further investigations should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies with other anticancer agents. The continued exploration of this chemical class holds significant promise for the development of novel cancer therapeutics.
References
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Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 64(9), 5527-5541. [Link]
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Al-Ostoot, F. H., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(12), 4826. [Link]
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Eldehna, W. M., et al. (2022). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Bioorganic Chemistry, 128, 106079. [Link]
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Asadi, M., et al. (2015). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 14(3), 835-841. [Link]
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Jennychem. (n.d.). 1-Sulfamoylpiperidine-4-carboxylic acid. Retrieved from [Link]
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El-Sayad, K. A., & Elmasry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]
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CP Lab Safety. (n.d.). 1-Sulfamoylpiperidine-4-carboxylic acid, 95% Purity, C6H12N2O4S, 1 gram. Retrieved from [Link]
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Krasavin, M., et al. (2013). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 23(17), 4946-4950. [Link]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 18(14), 3845-3849. [Link]
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Shafi, S., et al. (2022). Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Molecules, 27(19), 6289. [Link]
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Wang, Y., et al. (2023). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Topics in Medicinal Chemistry, 23(1), 1-2. [Link]
- Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
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Jadhav, S., & Patil, P. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(5), 1-5. [Link]
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Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116771. [Link]
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Application Notes and Protocols for the Use of 1-Sulfamoylpiperidine-4-carboxamide as a Scaffold in Drug Design
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 1-sulfamoylpiperidine-4-carboxamide core has emerged as one such scaffold, demonstrating significant potential in the design of potent and selective enzyme inhibitors. Its inherent structural and physicochemical properties make it an attractive starting point for developing novel therapeutics.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the this compound scaffold. We will delve into its design principles, synthetic methodologies, and applications, with a primary focus on its role in the development of human carbonic anhydrase (hCA) inhibitors, a critical target in oncology.[1] Furthermore, we will explore the broader potential of this scaffold by drawing parallels with the diverse applications of the parent piperidine-4-carboxamide framework in targeting a range of enzymes crucial in various disease states.[2][3]
The Rationale Behind the Scaffold: A Marriage of Form and Function
The utility of the this compound scaffold is not coincidental; it arises from the synergistic interplay of its constituent chemical moieties. Understanding these contributions is key to rationally designing derivatives with desired biological activities and pharmacokinetic profiles.
-
The Sulfonamide Group: This functional group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases.[1] The primary sulfonamide can coordinate with the zinc ion in the active site, providing a strong anchor for the inhibitor.[1] This interaction is a fundamental principle in the design of many CA inhibitors.
-
The Piperidine Ring: As a six-membered heterocyclic amine, the piperidine ring imparts a degree of rigidity and a three-dimensional character to the molecule.[4][5] This is advantageous for several reasons:
-
Modulation of Physicochemical Properties: The piperidine ring can influence properties like solubility and lipophilicity (LogP), which are critical for cell membrane permeability and overall drug-like characteristics.[6][7]
-
Vectorial Orientation: It serves as a non-planar linker that orients the other functional groups in specific spatial arrangements, allowing for precise interactions with the target protein.
-
Metabolic Stability: The piperidine motif is relatively stable to metabolic degradation, which can contribute to improved pharmacokinetic profiles.[5]
-
-
The Carboxamide Moiety: The carboxamide group at the 4-position of the piperidine ring provides a versatile point for modification. By appending different chemical groups (the "tail" of the inhibitor), researchers can:
-
Enhance Potency and Selectivity: The tail can form additional interactions with residues in the active site of the target enzyme, leading to increased binding affinity and selectivity for a particular isoenzyme.[1]
-
Fine-tune Pharmacokinetics: Modifications to the tail can be used to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
The combination of these features in a single scaffold provides a powerful platform for generating libraries of diverse compounds with the potential for high therapeutic efficacy.
Application Focus: Inhibition of Human Carbonic Anhydrases
A significant application of the this compound scaffold has been in the development of inhibitors of human carbonic anhydrases (hCAs). These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases, including cancer.[1] Specifically, the tumor-associated isoforms hCA IX and hCA XII are overexpressed in many solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[1] Therefore, selective inhibition of these isoforms is a promising strategy for anticancer therapy.[1]
Structure-Activity Relationship (SAR) Insights
Studies on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have provided valuable insights into their structure-activity relationships as hCA inhibitors.[1] By modifying the "tail" of the molecule (the group attached to the carboxamide), it is possible to modulate the inhibitory potency and selectivity against different hCA isoforms.
For instance, in a series of derivatives, the introduction of substituted piperazine and benzylamine moieties at the carboxamide position led to compounds with low nanomolar inhibitory activity against hCA I, II, IX, and XII.[1] Notably, certain derivatives displayed high selectivity for the cancer-related isoforms hCA IX and XII over the cytosolic hCA I and II, which is crucial for minimizing off-target effects.[1] Molecular docking and dynamics studies have suggested that these selective inhibitors can form favorable interactions with specific residues within the active sites of hCA IX and XII that are not present in hCA I and II.[1]
Quantitative Inhibitory Data
The following table summarizes the inhibitory activities (Ki, in nM) of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against four hCA isoforms.[1] Acetazolamide (AAZ) is included as a reference compound.
| Compound | R Group (Tail) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | 3-methoxyphenylpiperazine | 38.6 | 5.8 | 1.2 | 10.5 |
| 6 | 4-methoxyphenylpiperazine | 7.9 | 3.7 | 0.9 | 12.4 |
| 11 | 4-bromophenylpiperazine | 10.5 | 5.2 | 1.1 | 5.1 |
| 14 | Benzylamine | 45.3 | 25.4 | 4.5 | 3.6 |
| 15 | 2-methylbenzylamine | 39.8 | 21.7 | 3.9 | 6.9 |
| 20 | 4-chlorobenzylamine | 55.4 | 40.6 | 0.9 | 8.3 |
| AAZ | (Reference) | 250 | 12 | 25 | 5.7 |
Data extracted from Moi et al., ACS Med Chem Lett., 2024.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives and their evaluation as hCA inhibitors.
Protocol 1: General Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
This protocol is adapted from the synthetic scheme reported by Moi et al.[1][8]
Workflow Diagram:
Caption: Synthetic workflow for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives.
Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (Intermediate 3)
-
To a solution of sulfanilamide (1.0 eq) in dry acetonitrile (MeCN), add 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.0 eq) and hydroxybenzotriazole (HOBt) (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethylpiperidine-4-carboxylate (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid (Intermediate 4)
-
Dissolve ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (1.0 eq) in a 3:1 mixture of ethanol (EtOH) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (excess) to the solution.
-
Stir the mixture at room temperature for 12-24 hours until the saponification is complete (monitored by TLC).[8]
-
Remove the EtOH under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with a 6N aqueous solution of hydrochloric acid (HCl).[8]
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. This intermediate can often be used without further purification.[8]
Step 3: Synthesis of Final 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives
-
Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1.0 eq) in dry MeCN.
-
Add EDCI (1.0 eq) and HOBt (1.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired substituted benzylamine or piperazine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Protocol 2: Carbonic Anhydrase Inhibition Assay using Stopped-Flow CO₂ Hydration
This protocol is based on the stopped-flow method used for determining CA-catalyzed CO₂ hydration activity.[1][8]
Principle: The assay measures the initial rate of the CA-catalyzed hydration of CO₂. The accompanying pH change is monitored spectrophotometrically using a pH indicator, such as phenol red.
Workflow Diagram:
Caption: Experimental workflow for the stopped-flow CO2 hydrase assay.
Materials:
-
Stopped-flow spectrophotometer
-
Purified hCA isoenzyme
-
Test inhibitor (dissolved in 10% DMSO aqueous solution)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na₂SO₄, 20 mM)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
Procedure:
-
Preparation:
-
Prepare stock solutions of the test inhibitor (e.g., 0.1 mM) in 10% DMSO and make serial dilutions with the assay buffer.[8]
-
Prepare a solution containing the hCA enzyme, HEPES buffer, Na₂SO₄, and phenol red.
-
Pre-incubate the enzyme solution with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[8]
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.
-
-
Measurement:
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO₂-saturated solution into the other.
-
Rapidly mix the two solutions in the instrument's mixing chamber to initiate the reaction.
-
Monitor the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (557 nm) over time (typically 10-100 seconds).[8]
-
Record at least six traces for the initial 5-10% of the reaction to determine the initial velocity.[8]
-
-
Data Analysis:
-
Determine the uncatalyzed rate of CO₂ hydration in the absence of the enzyme and subtract this from the enzyme-catalyzed rates.
-
Vary the CO₂ concentration (typically 1.7 to 17 mM) to determine the kinetic parameters (Km and Vmax).[8]
-
Calculate the inhibition constants (Ki) by non-linear least-squares fitting of the data.[8]
-
Broader Perspectives and Future Directions
While the this compound scaffold has been successfully applied to the development of hCA inhibitors, its potential extends to other therapeutic targets. The parent piperidine-4-carboxamide framework is found in inhibitors of a diverse range of enzymes, including:
-
Secretory Glutaminyl Cyclase (sQC): A novel inhibitor of sQC, an enzyme implicated in Alzheimer's disease, was discovered to have a piperidine-4-carboxamide moiety.[9][10] This suggests that with appropriate modifications, the this compound scaffold could be adapted to target this enzyme.
-
Proteasome: Piperidine carboxamides have been identified as potent and selective antimalarial agents that target the Plasmodium falciparum proteasome.[3]
-
Akt Kinases: The clinical candidate AZD5363, a potent inhibitor of Akt kinases for cancer treatment, features a piperidine-4-carboxamide core.[11]
The versatility of the piperidine-4-carboxamide scaffold highlights the potential for the this compound core to be explored in these and other therapeutic areas. The sulfamoyl group, while a key zinc-binder for CAs, can also engage in hydrogen bonding interactions with other targets, and its impact on physicochemical properties can be beneficial in various contexts.
Signaling Pathway Diagram:
Sources
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- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening assays for 1-Sulfamoylpiperidine-4-carboxamide derivatives
As a Senior Application Scientist, this document provides a comprehensive guide for establishing robust high-throughput screening (HTS) cascades for the identification and characterization of 1-Sulfamoylpiperidine-4-carboxamide derivatives. This class of compounds, featuring a key sulfonamide moiety, has shown significant promise as inhibitors of specific enzyme families, most notably carbonic anhydrases.[1]
This guide eschews a rigid template in favor of a logically structured narrative that explains the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to implement a validated screening funnel, from primary biochemical assays to secondary cell-based validation and hit prioritization.
Introduction: The Therapeutic Potential of 1-Sulfamoylpiperidine-4-carboxamides
The this compound scaffold represents a promising pharmacophore in modern drug discovery. The core structure incorporates a benzenesulfonamide group, a well-established zinc-binding group renowned for its ability to potently inhibit metalloenzymes.[1] Recent studies have successfully identified derivatives of this class as highly effective and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[1] These enzymes play a critical role in regulating intracellular and extracellular pH in hypoxic tumor environments, making them compelling targets for anticancer therapies.[1]
The objective of this guide is to provide detailed, field-proven protocols for the high-throughput screening of compound libraries based on this scaffold to identify novel, potent, and selective modulators of relevant biological targets.
Part 1: Primary Biochemical HTS for Carbonic Anhydrase Inhibition
The logical first step in screening this compound class is a direct biochemical assay targeting its most probable enzyme target: carbonic anhydrase.[2][3] An enzymatic assay provides a clean, direct measure of a compound's ability to inhibit the target's catalytic function.[4]
Principle of the Assay
This protocol utilizes the esterase activity of carbonic anhydrase to hydrolyze a chromogenic substrate, 4-nitrophenyl acetate (4-NPA). The product, 4-nitrophenol, is yellow and can be quantified by measuring absorbance at 400 nm. Inhibitors of CA will reduce the rate of 4-NPA hydrolysis, resulting in a lower absorbance signal. The assay is designed for a 384-well plate format to maximize throughput and minimize reagent consumption.[5]
Experimental Workflow: Biochemical Screening
Caption: Workflow for the primary biochemical HTS assay.
Detailed Protocol: hCA Esterase Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: 20 mM Tris-HCl, pH 7.4, 20 mM NaCl. Prepare fresh and store at 4°C.
- hCA Enzyme Stock: Reconstitute recombinant human carbonic anhydrase (e.g., hCA IX) in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
- Working Enzyme Solution: On the day of the assay, dilute the hCA stock to the final working concentration (e.g., 2 µg/mL) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal window.[2]
- Substrate Stock: Prepare a 100 mM stock of 4-Nitrophenyl Acetate (4-NPA) in DMSO. Store in small aliquots at -20°C, protected from light.
- Working Substrate Solution: Dilute the 4-NPA stock in Assay Buffer to the final working concentration (e.g., 1 mM). This concentration should be at or near the enzyme's Km for the substrate to ensure sensitivity to competitive inhibitors.[2]
- Positive Control: Prepare a 10 mM stock of Acetazolamide (a known pan-CA inhibitor) in DMSO.
- Negative Control: DMSO (vehicle).
2. Assay Procedure (384-well format):
- Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or negative control from source plates into a 384-well clear, flat-bottom microplate. This results in a final compound concentration of 10 µM in a 50 µL final assay volume.
- Enzyme Addition: Add 25 µL of the Working Enzyme Solution to all wells.
- Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute, then incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the reaction starts.
- Reaction Initiation: Add 25 µL of the Working Substrate Solution to all wells to start the enzymatic reaction.
- Signal Detection: Immediately place the plate in a microplate reader capable of kinetic measurements. Measure the absorbance at 400 nm every 2 minutes for a total of 30 minutes.
3. Data Analysis and Quality Control:
- Rate Calculation: Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
- Percent Inhibition: Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_min_control) / (V_max_control - V_min_control))
- V_compound: Reaction rate in the presence of the test compound.
- V_max_control: Average reaction rate of the negative control (DMSO) wells.
- V_min_control: Average reaction rate of the positive control (Acetazolamide) wells.
- Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality. A robust assay should have a Z'-factor ≥ 0.5.[6] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
- SD_max and Mean_max: Standard deviation and mean of the negative control.
- SD_min and Mean_min: Standard deviation and mean of the positive control.
Data Presentation: Primary HTS Results
| Compound ID | Conc. (µM) | % Inhibition | Hit (Z-Score > 3) |
| SCP-001 | 10 | 85.2 | Yes |
| SCP-002 | 10 | 5.6 | No |
| SCP-003 | 10 | 92.1 | Yes |
| ... | ... | ... | ... |
| Acetazolamide | 10 | 98.5 | Yes |
Part 2: Cell-Based HTS for Phenotypic Validation
While a biochemical assay confirms direct target engagement, a cell-based assay is essential to verify that the compound is active in a more biologically relevant context.[7][8] It provides insights into cell permeability, potential cytotoxicity, and on-target efficacy within a living system.[9] Given that hCA IX and XII are upregulated in tumors, an anti-proliferative assay using a relevant cancer cell line is a logical secondary screen.
Principle of the Assay
This protocol measures cell viability by quantifying the amount of ATP present, which signals the presence of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, single-add HTS-compatible method. A decrease in the luminescent signal in the presence of a compound indicates reduced cell viability, either through cytotoxic or cytostatic mechanisms.
Detailed Protocol: Anti-Proliferation Assay
1. Cell Culture and Seeding:
- Cell Line: Use a cancer cell line known to express the target of interest (e.g., HT-29 or MCF-7 for hCA IX/XII expression).
- Culture: Maintain cells in the recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
- Seeding: Harvest cells and seed them into 384-well white, solid-bottom plates at an optimized density (e.g., 2,000 cells/well) in 40 µL of media. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of hit compounds from the primary screen in growth medium.
- Add 10 µL of the compound dilutions to the cell plates. Include wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control and DMSO as a negative control.
- Incubate the plates for 72 hours at 37°C and 5% CO₂.
3. Signal Detection:
- Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature.
- Add 25 µL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Calculate the percentage of viability for each concentration of the test compound.
- Plot the % Viability against the compound concentration (log scale) and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Dose-Response Data for Confirmed Hits
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| SCP-001 | hCA IX | HT-29 | 1.5 |
| SCP-003 | hCA IX | HT-29 | 0.8 |
| Staurosporine | Pan-kinase | HT-29 | 0.05 |
Part 3: Hit Confirmation and Prioritization
After primary screening and cell-based validation, a structured process is required to triage hits and select the most promising candidates for lead optimization. This involves re-testing, assessing selectivity, and ruling out assay artifacts.[4]
Decision Workflow: Hit-to-Lead Funnel
Caption: A typical hit-to-lead prioritization funnel.
Key Follow-up Steps
-
Hit Confirmation: Re-test primary hits from a freshly sourced solid sample to confirm activity and rule out false positives from library storage or handling issues.
-
Potency Determination: Generate full dose-response curves for confirmed hits in the primary biochemical assay to accurately determine their IC₅₀ values.
-
Selectivity Profiling: Screen potent hits against other relevant isoforms of the target enzyme (e.g., the ubiquitous hCA I and hCA II) to identify compounds that are selective for the desired therapeutic target (hCA IX/XII). Selectivity is crucial for minimizing potential off-target side effects.[1]
-
Mechanism of Action (MoA) Studies: For high-priority hits, conduct enzyme kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4] This provides critical information for structure-activity relationship (SAR) studies.
Conclusion
This application note provides a validated, end-to-end framework for the high-throughput screening of this compound derivatives. By integrating a robust primary biochemical assay with a physiologically relevant cell-based secondary screen, this cascade enables the confident identification and prioritization of promising lead compounds. The emphasis on causality, rigorous quality control, and a logical hit-to-lead funnel ensures that resources are focused on compounds with the highest potential for further therapeutic development.
References
- Astashkina, A., Mann, B., & Grainger, D. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacology & Therapeutics, 134(1), 82-106.
-
Arisys. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from Arisys. Available at: [Link]
-
D'Ascenzio, M., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1136-1143. Available at: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
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An, R., & Li, B. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Life Sciences, 4(1), 1-8. Available at: [Link]
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Rajalingam, K. (2016). Cell Based Assays in High Throughput Mode (HTS). BioTechnologia, 97(3), 227-234. Available at: [Link]
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Yeon, A., & Park, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(3), 227-234. Available at: [Link]
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BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs. Available at: [Link]
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BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from BellBrook Labs. Available at: [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from BellBrook Labs. Available at: [Link]
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Evotec. (n.d.). Biochemical Assay Services. Retrieved from Evotec. Available at: [Link]
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Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from Charles River Laboratories. Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from BMG LABTECH. Available at: [Link]
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Application Notes and Protocols for the In Vitro Biological Evaluation of 1-Sulfamoylpiperidine-4-carboxamide
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide
The compound 1-Sulfamoylpiperidine-4-carboxamide belongs to a promising class of molecules that merge two pharmacologically significant scaffolds: the sulfonamide and the piperidine carboxamide. Sulfonamides are a cornerstone in medicinal chemistry, with a rich history of producing drugs for a wide array of diseases including cancer, glaucoma, and various infections.[1][2][3] Their therapeutic versatility often stems from their ability to act as enzyme inhibitors, most notably targeting carbonic anhydrases.[2][4] The piperidine moiety is also a privileged structure in drug discovery, frequently found in centrally active agents and other targeted therapies.[5]
The convergence of these two structural motifs in this compound suggests a high potential for novel biological activity. This guide provides a structured, in-depth framework for the initial in vitro biological evaluation of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles, beginning with a broad assessment of cellular toxicity and progressing to a specific, hypothesis-driven enzymatic assay.
The causality behind this experimental workflow is to first establish a therapeutic window by determining the concentrations at which the compound is non-toxic to cells. Subsequently, we investigate a probable mechanism of action based on the compound's chemical structure. The primary sulfonamide group strongly suggests that carbonic anhydrase (CA) is a likely target. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological and pathological processes.[4][6] Therefore, a CA inhibition assay is a logical and scientifically-driven starting point for elucidating the compound's biological function.
Part 1: General Cellular Viability Assessment
Before investigating specific molecular targets, it is crucial to assess the general cytotoxicity of a novel compound. This establishes a concentration range for subsequent, more specific assays where the observed effects are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[8][9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Human cancer cell line (e.g., A549, HeLa, or a cell line relevant to a potential therapeutic area)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubate for 24 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[9]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Presentation and Analysis
The results of the MTT assay can be presented as a dose-response curve, plotting the percentage of cell viability against the compound concentration.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.230 | 98.4% |
| 10 | 1.150 | 92.0% |
| 50 | 0.875 | 70.0% |
| 100 | 0.630 | 50.4% |
From this data, the IC₅₀ (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis. This value is a critical parameter for defining the compound's cytotoxic potency.
Part 2: Specific Target Engagement - Carbonic Anhydrase Inhibition
The presence of the sulfonamide group makes carbonic anhydrase (CA) a high-probability target.[2][11] A colorimetric assay based on the esterase activity of CA provides a direct and efficient method to determine the inhibitory potential of this compound against this enzyme family.[4] The assay measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.[4]
Signaling Pathway: Carbonic Anhydrase Catalysis
Caption: Carbonic anhydrase inhibition assay principle.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
Materials:
-
Purified human Carbonic Anhydrase II (hCA II)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
p-Nitrophenyl acetate (p-NPA), substrate
-
Acetonitrile or DMSO for dissolving p-NPA
-
This compound (test compound)
-
Acetazolamide (a known CA inhibitor, for positive control)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Dilute the stock solution of hCA II in cold Assay Buffer to the desired final concentration (e.g., 2-5 µg/mL). Prepare fresh before use.
-
Substrate Solution: Prepare a 3 mM stock solution of p-NPA in acetonitrile.[4]
-
Inhibitor Solutions: Prepare a 10 mM stock of the test compound and Acetazolamide in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Wells: 158 µL Assay Buffer + 2 µL of corresponding inhibitor dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
It is recommended to perform all measurements in triplicate.[4]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells (except the blank).
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over 5-10 minutes, taking readings every 30 seconds.
-
Data Presentation and Analysis
The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated for each inhibitor concentration.
Table 2: Hypothetical Carbonic Anhydrase II Inhibition Data
| Inhibitor Concentration | Reaction Rate (mOD/min) | % Inhibition |
| No Inhibitor (Control) | 25.0 | 0% |
| 1 nM | 22.5 | 10% |
| 10 nM | 18.0 | 28% |
| 50 nM | 12.7 | 49.2% |
| 100 nM | 8.5 | 66% |
| 500 nM | 3.0 | 88% |
The IC₅₀ value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Further kinetic studies, such as varying the substrate concentration, can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[13][14]
Conclusion and Future Directions
This guide outlines a foundational in vitro evaluation strategy for this compound. The initial cytotoxicity screening is essential for contextualizing any observed biological activity, while the carbonic anhydrase inhibition assay provides a targeted investigation into a highly probable mechanism of action. Positive results from these assays would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a panel of different carbonic anhydrase isoforms (e.g., CA I, IX, XII) to determine selectivity, which is crucial for therapeutic potential.[12]
-
Mechanism of Action Studies: Performing detailed enzyme kinetics to elucidate the mode of inhibition.[13]
-
Cellular Target Engagement: Utilizing cell-based assays to confirm that the compound can inhibit carbonic anhydrase activity within a cellular context.
-
Broader Pharmacological Profiling: Screening against other relevant targets based on the initial findings and structural similarities to known drugs.[1][15]
By following this logical and scientifically-grounded workflow, researchers can efficiently and accurately characterize the initial biological profile of this compound, paving the way for more advanced preclinical development.
References
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- MTT assay protocol. Abcam.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed.
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
- Discovery of piperidine carboxamide TRPV1 antagonists. PubMed.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
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- 14. researchgate.net [researchgate.net]
- 15. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinetic Characterization of 1-Sulfamoylpiperidine-4-carboxamide as an Enzyme Inhibitor
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
Application Notes & Protocols: Development of Novel Therapeutics Based on the 1-Sulfamoylpiperidine-4-carboxamide Scaffold
Abstract: The 1-Sulfamoylpiperidine-4-carboxamide scaffold represents a promising starting point for the development of novel therapeutics. Its structural features are amenable to synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to advance compounds from this class, from initial synthesis and library creation to preclinical evaluation. We detail robust protocols for biochemical and cell-based screening, focusing on protein kinases as a high-value target class, and outline a logical progression for lead optimization and ADME profiling.
Introduction: The Therapeutic Potential of the Scaffold
The piperidine ring is a prevalent motif in FDA-approved drugs, valued for its ability to modulate physicochemical properties and serve as a versatile template for biologically active molecules. The addition of a sulfamoyl group introduces a key hydrogen bond donor/acceptor moiety, while the carboxamide at the 4-position provides a vector for diversification, enabling fine-tuning of target engagement and pharmacokinetic properties. Derivatives of this broader class have shown significant biological activity, including potent inhibition of human carbonic anhydrase (hCA) isoforms associated with tumors.
This guide will use the inhibition of a hypothetical protein kinase, "Target Kinase X" (TKX), as a representative workflow. Protein kinases are a major class of drug targets, and numerous high-throughput screening (HTS) assays are available for inhibitor discovery.[1][2][3] The principles and protocols described herein are broadly applicable to other target classes with appropriate assay adaptation.
Overall Drug Discovery Workflow
The journey from a chemical scaffold to a preclinical candidate is a multi-stage process. It begins with the synthesis of a focused library of compounds, followed by screening to identify "hits." These hits are then refined through an iterative cycle of design, synthesis, and testing to produce a "lead" compound with improved potency and drug-like properties. Finally, the lead is characterized in advanced preclinical models.
Caption: High-level workflow for therapeutic development.
Section 1: Synthesis of a this compound Library
Rationale: The core objective is to generate a library of diverse analogs for screening. The synthetic route should be robust and amenable to variation at key positions. Based on established methods for similar structures, a convergent synthesis is proposed.[4][5] This approach allows for the late-stage introduction of diversity elements.
Protocol 1: General Synthesis Scheme
-
Step A: Synthesis of the Core Acid. Start with commercially available ethyl piperidine-4-carboxylate. React with sulfamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the N-sulfamoylated ester.
-
Step C: Amide Coupling & Library Generation. Activate the carboxylic acid from Step B using a peptide coupling reagent (e.g., HATU, EDCI). React the activated acid with a diverse panel of primary or secondary amines (R-NHR') to generate the final this compound library. This step is crucial for exploring the chemical space and identifying structure-activity relationships.
Self-Validation: Each step must be monitored by Thin Layer Chromatography (TLC) and the final products purified by column chromatography or preparative HPLC. The structure and purity (>95%) of all library compounds must be confirmed by ¹H NMR, LC-MS, and ¹³C NMR.
Section 2: Hit Identification & Confirmation
Rationale: The goal of this phase is to rapidly screen the synthesized library to identify compounds that interact with the target kinase, TKX. A biochemical assay is employed for initial high-throughput screening due to its simplicity and direct measurement of target interaction.[2] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a robust, homogeneous format suitable for HTS.[8]
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Biochemical HTS) [9][10]
This assay measures the displacement of a fluorescently labeled ATP-competitive inhibitor (tracer) from the kinase active site.[10]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]
-
Prepare a 4X solution of the kinase tracer and a 2X solution of the tagged TKX kinase/Eu-labeled anti-tag antibody mixture in 1X Kinase Buffer.[10] Centrifuge the antibody solution at ~10,000 x g for 10 minutes prior to use to remove aggregates.[9][11]
-
-
Assay Plate Preparation (384-well format):
-
Add 4 µL of test compound (typically at a final concentration of 10 µM in 1% DMSO) or DMSO control to appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells. The final volume will be 16 µL.[10]
-
-
Incubation & Data Acquisition:
-
Mix the plate gently, cover, and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at ~340 nm).[8]
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Determine the percent inhibition for each compound relative to high (no inhibitor) and low (saturating inhibitor) controls.
-
Hit Criteria: Compounds exhibiting >50% inhibition at 10 µM are designated as primary "hits."
-
Protocol 3: Hit Confirmation and IC₅₀ Determination
Rationale: Primary hits must be confirmed to rule out false positives and to quantify their potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO.
-
Assay Execution: Perform the LanthaScreen™ Kinase Binding Assay as described in Protocol 2, using the serial dilution of the hit compounds.
-
Data Analysis: Plot the Emission Ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Progression Criteria: Confirmed hits with an IC₅₀ < 1 µM are prioritized for advancement to cell-based assays.
| Compound ID | Primary Screen (% Inh @ 10 µM) | Confirmatory IC₅₀ (nM) | Notes |
| Cmpd-001 | 8.2% | >10,000 | Inactive |
| Cmpd-002 | 91.5% | 45 | Potent Hit |
| Cmpd-003 | 65.3% | 780 | Moderate Hit |
| Cmpd-004 | 58.1% | 1,200 | Weak Hit |
| Cmpd-005 | 9.7% | >10,000 | Inactive |
| Cmpd-006 | 88.7% | 62 | Potent Hit |
Section 3: Lead Optimization
Rationale: The goal of lead optimization is to iteratively modify the structure of the most promising hits to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[12][13][14][15] This phase involves a close collaboration between medicinal chemists and biologists.
Caption: Iterative cycle of lead optimization.
Protocol 4: Cell-Based Target Engagement & Cytotoxicity Assay
Rationale: It is critical to confirm that the observed biochemical activity translates into an effect in a cellular context. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method for assessing cell viability by quantifying ATP, an indicator of metabolic activity.[16][17] When used with a cancer cell line dependent on TKX signaling, it serves as a surrogate for target engagement.
-
Cell Plating: Seed a TKX-dependent cancer cell line (e.g., MCF-7) in opaque-walled 96- or 384-well plates at a pre-determined optimal density.[18] Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours. Include vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Reagent Addition:
-
Lysis and Signal Stabilization:
-
Data Acquisition: Record luminescence using a plate-based luminometer.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting luminescence (as a percentage of the vehicle control) against compound concentration.
Section 4: Preclinical Characterization - In Vitro ADME
Rationale: Early assessment of ADME properties is crucial to de-risk candidates and reduce late-stage failures.[21] A standard panel of in vitro assays provides essential data on a compound's potential pharmacokinetic behavior.[22][23][24][25]
Protocol 5: Standard In Vitro ADME Profiling Panel
The following assays should be performed on lead compounds that demonstrate potent cellular activity and good selectivity.
| ADME Parameter | Assay | Purpose | Acceptable Result |
| Solubility | Kinetic or Thermodynamic Solubility | Measures how well the compound dissolves, impacting absorption.[22] | >50 µM |
| Permeability | Caco-2 or PAMPA Assay | Assesses the ability of the compound to cross the intestinal barrier.[21][22] | Papp > 1 x 10⁻⁶ cm/s |
| Metabolic Stability | Liver Microsome Stability Assay | Measures how quickly the compound is metabolized by liver enzymes (CYPs).[22][23] | t₁/₂ > 30 min |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is active.[22] | <99% bound |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | Identifies potential for drug-drug interactions by measuring inhibition of major CYP isoforms.[22] | IC₅₀ > 10 µM |
| hERG Inhibition | hERG Patch Clamp Assay | Screens for potential cardiotoxicity by assessing inhibition of the hERG potassium channel.[22] | IC₅₀ > 10 µM |
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel therapeutics. By employing a systematic and iterative approach that combines targeted synthesis with robust biochemical and cellular screening, researchers can efficiently identify potent hits. Subsequent lead optimization, guided by early and comprehensive in vitro ADME profiling, is critical for developing candidates with the desired balance of potency, selectivity, and pharmacokinetic properties necessary for advancement into in vivo efficacy and safety studies. The protocols and workflows outlined in this guide provide a validated roadmap for successfully navigating the early stages of the drug discovery process for this promising class of compounds.
References
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In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
In Vitro ADME Assays and Services. ICE Bioscience. [Link]
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CellTiter-Glo Assay - Oslo - OUH - Protocols. Oslo University Hospital. [Link]
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In Vitro ADME. BioDuro. [Link]
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ADME Assays. Agilent. [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central, National Institutes of Health. [Link]
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What are the methods of lead optimization in drug discovery? Patsnap. [Link]
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Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed, National Institutes of Health. [Link]
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The Role of Lead Optimization in Drug Discovery. Biobide. [Link]
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Lead Optimization in the Drug Discovery Process. IGI Global. [Link]
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Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed, National Institutes of Health. [Link]
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Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors | Request PDF. ResearchGate. [Link]
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High-throughput screening for kinase inhibitors. PubMed, National Institutes of Health. [Link]
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SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. ACS Publications. [Link]
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High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]
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(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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Synthesis, structure, and antiparasitic activity of sulfamoyl derivatives of ribavirin. PubMed, National Institutes of Health. [Link]
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1-Sulfamoylpiperidine-4-carboxylic acid. Jennychem. [Link]
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Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed, National Institutes of Health. [Link]
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New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed Central, National Institutes of Health. [Link]
-
1-Sulfamoylpiperidine-4-carboxylic acid, 95% Purity, C6H12N2O4S, 1 gram. CP Lab Safety. [Link]
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Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed, National Institutes of Health. [Link]
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Biologically active sulfur-containing polyamides as promising anticancer materials. National Institutes of Health. [Link]
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Application Notes & Protocols: Investigating the Structure-Activity Relationship (SAR) of 1-Sulfamoylpiperidine-4-carboxamide Analogs as Carbonic Anhydrase Inhibitors
Introduction: The Therapeutic Potential of 1-Sulfamoylpiperidine-4-carboxamide Analogs
The this compound scaffold represents a promising class of compounds with significant therapeutic potential, primarily as inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3][4] Dysregulation of CA activity is implicated in a range of pathologies, making them attractive drug targets. Specifically, certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer cell proliferation, invasion, and resistance to therapy.[5] Consequently, the development of potent and selective CA inhibitors is a key strategy in modern drug discovery, particularly in oncology.
This application note provides a comprehensive guide for researchers investigating the structure-activity relationship (SAR) of this compound analogs. We will delve into the synthetic strategies for generating a diverse library of these compounds, detail the critical assays for evaluating their inhibitory activity against different CA isoforms, and explore the structural modifications that govern their potency and selectivity. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to systematically explore the chemical space of this important scaffold and identify lead candidates for further preclinical and clinical development.
I. Understanding the Core Scaffold and SAR Strategy
The this compound core can be systematically modified at several key positions to probe its interaction with the target enzyme. A logical SAR investigation involves the diversification of the 'tail' region of the molecule, which extends from the carboxamide group. This region is crucial for establishing interactions with amino acid residues outside the active site's catalytic zinc ion, thereby influencing isoform selectivity.[5]
The general structure and key modification points are illustrated below:
Caption: Core scaffold and SAR strategy for this compound analogs.
II. Synthetic Chemistry Protocols
A robust and flexible synthetic route is paramount for generating a library of analogs for SAR studies. The following protocol outlines a general and efficient method for the synthesis of this compound derivatives.[5]
Protocol 1: General Synthesis of this compound Analogs
This protocol is divided into three main stages: synthesis of the core acid intermediate, followed by amide coupling with various amines to generate the final products.
Materials and Reagents:
-
Sulfanilamide
-
Ethyl isonipecotate (ethyl piperidine-4-carboxylate)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Lithium hydroxide (LiOH)
-
Substituted piperazines or benzylamines
-
Dry acetonitrile (MeCN)
-
Ethanol (EtOH)
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Workflow Diagram:
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Procedure:
-
Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate:
-
In a round-bottom flask, dissolve sulfanilamide (1 eq) and ethyl isonipecotate (1 eq) in dry acetonitrile.
-
Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the ester intermediate.[5]
-
-
Synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid:
-
Dissolve the purified ester intermediate in a 3:1 mixture of ethanol and water.
-
Add LiOH (2 eq) to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the acid intermediate.[5]
-
-
Synthesis of Final this compound Analogs:
-
Dissolve the acid intermediate (1 eq) and the desired substituted piperazine or benzylamine (1 eq) in dry acetonitrile.
-
Add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the solvent and purify the final product by column chromatography.[5]
-
Characterize the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
-
III. Biological Evaluation: Carbonic Anhydrase Inhibition Assays
The primary biological evaluation of the synthesized analogs involves determining their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. A colorimetric assay based on the esterase activity of CAs is a robust and high-throughput compatible method.[2][3][4]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted for a 96-well plate format for efficient screening of multiple compounds and concentrations.
Materials and Reagents:
-
Purified human CA isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[2]
-
Synthesized inhibitor compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control[2]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm[2]
Experimental Workflow:
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Plate Setup (in triplicate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[2]
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[2]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[2]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.[2]
-
-
Enzyme-Inhibitor Pre-incubation:
-
After adding the enzyme to the appropriate wells, incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[2]
-
-
Data Analysis:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[2]
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100[2]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
IV. Data Interpretation and SAR Analysis
The collected IC50 values for each analog against the different hCA isoforms should be tabulated for a clear comparison.
Table 1: Example SAR Data for this compound Analogs
| Compound ID | R-Group (Tail) | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) | Selectivity (hCA IX vs I/II) |
| 1a | 4-methoxyphenyl | 38.6 | 5.8 | 0.9 | 18.7 | High |
| 1b | 4-chlorophenyl | 11.8 | 4.4 | 1.2 | 8.9 | Moderate |
| 1c | 2-methylbenzyl | 15.2 | 11.8 | 6.9 | 3.6 | Low |
| 1d | 3,5-dichlorophenyl | 25.6 | 18.2 | 0.8 | 6.6 | Very High |
| AAZ | (Reference) | 250 | 12 | 25 | 5.7 | - |
(Note: Data is hypothetical and for illustrative purposes, but reflects trends seen in published literature.[5])
Key Insights from SAR Analysis:
-
Role of the Sulfamoyl Group: The unsubstituted sulfamoyl group is critical for activity as it coordinates with the zinc ion in the active site of the carbonic anhydrase.[5]
-
Influence of the 'Tail' on Potency and Selectivity:
-
Substitutions on the aromatic ring of the tail can significantly impact inhibitory potency. For instance, electron-donating groups like methoxy at the 4-position can enhance activity against certain isoforms.[5]
-
The position of substituents is crucial; moving a methoxy group from the 4- to the 3-position can decrease activity.[5]
-
Halogen substitutions, such as chlorine, can also influence potency and selectivity, with di-substituted analogs sometimes showing improved activity.[5]
-
The nature of the linker in the tail (e.g., piperazine vs. benzylamine) will dictate the interactions with residues at the rim of the active site, thereby driving isoform selectivity.[5]
-
V. Anticancer Activity Evaluation (Optional Extension)
For analogs showing potent and selective inhibition of tumor-associated isoforms (hCA IX and XII), further evaluation of their anticancer activity in cell-based assays is a logical next step.
Protocol 3: In Vitro Anticancer Cell Viability Assay
This protocol outlines a general method for assessing the cytotoxic or cytostatic effects of the lead compounds on cancer cell lines that overexpress the target CA isoforms.
Materials and Reagents:
-
Cancer cell lines (e.g., HT-29, MDA-MB-231) and non-malignant control cell lines.[6]
-
Appropriate cell culture medium and supplements.
-
Synthesized inhibitor compounds.
-
Cell viability reagent (e.g., MTT, SRB, or ATP-based assay).[7]
-
96-well cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer and non-malignant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each compound.
Conclusion
The systematic investigation of the structure-activity relationship of this compound analogs is a powerful approach to developing novel and selective carbonic anhydrase inhibitors. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can effectively navigate the chemical landscape of this scaffold to identify promising candidates for therapeutic development, particularly in the context of anticancer agents. The protocols and guidelines presented herein provide a solid framework for initiating and advancing such drug discovery programs.
References
-
Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
López-Lázaro, M., et al. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. [Link]
-
Assay Genie (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
protocols.io (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfamoyl Carboxamides
Welcome to the technical support guide for the synthesis of sulfamoyl carboxamides. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important chemical scaffold. Sulfamoyl carboxamides are integral to a wide range of biologically active molecules, including agents for treating diabetes, inflammation, and cancer.[1][2] Their synthesis, however, can present unique challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose problems, optimize your reactions, and ensure the integrity of your results.
Section 1: Starting Materials & Reagent Stability
The success of any synthesis begins with the quality and handling of its starting materials. For sulfamoyl carboxamide synthesis, the stability of sulfonyl chlorides and the purity of your amines and carboxylic acids are paramount.
Q1: My sulfamoyl chloride or sulfonyl chloride reagent seems to be degrading. What are the common causes and how can I prevent this?
A1: Sulfonyl chlorides (R-SO₂Cl) and especially the parent sulfamoyl chloride (H₂N-SO₂Cl) are highly susceptible to hydrolysis.[3] The electrophilic sulfur atom is readily attacked by nucleophiles, with water being a common culprit in the lab.
-
Causality: Moisture in the air or residual water in solvents or on glassware will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid (R-SO₃H). This not only consumes your reagent but the resulting sulfonic acid can complicate purification and, in some cases, catalyze side reactions. The stability can also be influenced by the electronic properties of the aromatic or heterocyclic ring it's attached to.[4][5]
-
Preventative Measures:
-
Procurement & Storage: Purchase from reputable suppliers and choose products with low moisture content. Upon receipt, store in a desiccator under an inert atmosphere (e.g., nitrogen or argon). For highly sensitive reagents, storage in a -20°C freezer is recommended.[3]
-
Handling: Always handle sulfonyl chlorides in a glove box or under a positive pressure of inert gas. Use oven-dried glassware and anhydrous solvents.
-
Solvent Choice: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or acetonitrile (ACN) are common choices.
-
Verification: Before use, you can check the purity of the sulfonyl chloride by ¹H NMR if a known impurity peak is expected or by titration if applicable.
-
Q2: I am generating my sulfonyl chloride in situ. What are the key parameters to control for a successful reaction?
A2: In situ generation, often via chlorosulfonation of an aromatic ring or oxidation of a thiol, is a common strategy.[1][6] Success depends on controlling the reaction's stoichiometry and temperature.
-
Chlorosulfonation: When using chlorosulfonic acid, especially on electron-deficient rings like benzoic acid, an excess of the reagent and elevated temperatures may be necessary to drive the reaction to completion.[1] However, this can also lead to side products.
-
Troubleshooting: If you observe incomplete conversion, consider a modest increase in temperature or reaction time. If you see charring or multiple spots on a Thin Layer Chromatography (TLC) plate, the conditions may be too harsh.
-
-
Thiol Oxidation: Methods using reagents like N-chlorosuccinimide (NCS) to convert thiols to sulfonyl chlorides are effective but require careful control.[6] The reaction is highly exothermic and rapid.
-
Troubleshooting: Maintain a low temperature (e.g., 0°C) during the addition of the oxidizing agent. Ensure efficient stirring to dissipate heat and prevent localized over-oxidation.
-
Section 2: The Coupling Reaction - Maximizing Yield and Purity
The core of the synthesis is the formation of the amide or sulfonamide bond. This section addresses the most common issues encountered during this critical step.
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yield is a multifaceted problem. A systematic approach to diagnosis is essential. The diagram below outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
-
Probable Causes & Solutions:
-
Poor Carboxylic Acid Activation: If using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure it is fresh. Over time, EDC can hydrolyze. The addition of an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) is often crucial for efficient coupling, especially with sterically hindered substrates.[7]
-
Incorrect Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction of a sulfonyl chloride with an amine.[8] Insufficient base can stall the reaction, while a large excess can sometimes catalyze side reactions.
-
Steric Hindrance: If either the amine or the electrophile (activated carboxylic acid or sulfonyl chloride) is sterically bulky, the reaction rate will be significantly slower. Consider increasing the temperature, extending the reaction time, or switching to a less hindered analogue if possible.
-
Low Nucleophilicity of the Amine/Sulfonamide: Electron-withdrawing groups on the amine component will decrease its nucleophilicity. Similarly, the N-H of a primary sulfonamide is only weakly nucleophilic. Forcing conditions may be required for N-acylation of sulfonamides.[9]
-
Q4: I am observing significant side products. What are the common unwanted reactions?
A4: The primary side reactions involve competition between nucleophiles or reaction with the bifunctional nature of the reagents.
-
Common Side Reactions:
-
Reaction at the Sulfonamide N-H: When acylating a molecule containing a primary sulfonamide, the sulfonamide proton is acidic and can be deprotonated. The resulting anion is a weak nucleophile but can compete with the primary amine target, leading to N-acylated sulfonamide impurities. This is particularly relevant in syntheses of sulfonylureas.[10]
-
Dimerization/Oligomerization: If your starting material contains both a nucleophilic group (amine) and an electrophilic group (activated carboxylic acid), intermolecular reactions can lead to dimers or polymers. This is best avoided by slow addition of the coupling agent or by using protecting group strategies.
-
Formation of N-Acylurea: When using carbodiimide coupling agents (like EDC or DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming the activated acid. Adding HOBt or an equivalent reagent traps the O-acylisourea as a more reactive ester, minimizing this side reaction.[7]
-
The diagram below illustrates the desired coupling pathway versus the formation of an N-acylurea side product.
Caption: Desired reaction pathway using a coupling agent versus a common side reaction.
Section 3: Work-up and Purification
Even with a successful reaction, isolating the final product in high purity can be challenging.
Q5: How can I effectively remove unreacted starting materials and coupling agent byproducts?
A5: A well-designed aqueous work-up is the most powerful tool for initial purification.
-
Work-up Strategy:
-
Acid Wash: A dilute acid wash (e.g., 1M HCl or 5% citric acid) will protonate and solubilize basic impurities like unreacted amines, DMAP, and DIPEA, transferring them to the aqueous layer.[7]
-
Base Wash: A dilute base wash (e.g., 5% NaHCO₃ or Na₂CO₃) will deprotonate and solubilize acidic impurities, such as unreacted carboxylic acids and HOBt.[7]
-
Water/Brine Wash: A final wash with water and/or brine removes residual water-soluble impurities and helps to break up emulsions.[7]
-
EDC/DCC Byproducts: The ureas formed from EDC and DCC have different solubilities. The urea from EDC is water-soluble and can often be removed with the aqueous washes. The urea from DCC (dicyclohexylurea) is largely insoluble in most organic solvents and can often be removed by simple filtration of the reaction mixture prior to the work-up.
-
Q6: My product is difficult to purify by column chromatography. What can I do?
A6: If standard work-up procedures are insufficient, chromatography issues often arise from similar polarities between the product and impurities.
-
Chromatography Troubleshooting:
-
Solvent System Optimization: Systematically screen different solvent systems using TLC. A common starting point is a hexane/ethyl acetate gradient.[7] If separation is poor, try switching to a different system, such as DCM/methanol. Adding a small amount (0.1-1%) of acetic acid can improve peak shape for acidic compounds, while adding a similar amount of TEA or ammonia can help with basic compounds.
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can be effective for certain compounds. Reversed-phase chromatography (e.g., C18) is an excellent alternative, especially for polar compounds that do not move on silica.
-
Recrystallization: Do not underestimate the power of recrystallization. It is an excellent technique for achieving high purity, especially on a larger scale.[11] Screen various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where your product is soluble when hot but sparingly soluble when cold.
-
Troubleshooting Protocols & Data
Protocol 1: General Procedure for EDC/HOBt Amide Coupling
This protocol is a representative example for coupling a sulfamoyl-substituted carboxylic acid with an amine.[7]
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sulfamoyl carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DCM, DMF, or ACN) to a concentration of approximately 0.1-0.5 M.
-
Activator Addition: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.
-
Base & Stirring: Add a non-nucleophilic base such as DIPEA (2.0 equiv). Stir the mixture at room temperature for 20-30 minutes to allow for pre-activation of the carboxylic acid.
-
Nucleophile Addition: Add the amine (1.0 equiv) to the reaction mixture.
-
Monitoring: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive coupling agent.2. Decomposed sulfonyl chloride.3. Insufficient base.4. Low nucleophilicity of amine. | 1. Use fresh EDC, HOBt, etc.2. Use fresh, dry sulfonyl chloride.3. Ensure 2-3 equivalents of non-nucleophilic base.4. Increase temperature; switch to a more forcing coupling reagent. |
| Multiple Products on TLC/LC-MS | 1. N-acylation of sulfonamide.2. Formation of N-acylurea byproduct.3. Dimerization of starting material. | 1. Use milder conditions; consider protecting the sulfonamide N-H.2. Ensure HOBt or a similar additive is used with carbodiimides.3. Use high dilution; add coupling agent slowly. |
| Difficult Purification | 1. Byproducts co-elute with product.2. Product is highly polar/streaking on silica. | 1. Perform a thorough aqueous work-up first.2. Try a different solvent system (e.g., DCM/MeOH); add acid/base modifier; consider reversed-phase chromatography. |
| Product Decomposition during Work-up | 1. Product is sensitive to acid or base. | 1. Use milder washes (e.g., saturated NH₄Cl instead of HCl; water instead of NaHCO₃); minimize contact time with aqueous layers. |
References
-
Ugwueze, C. V., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247313. [Link]
-
Gecibesler, I. H., et al. (2026). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 19(1), 151. [Link]
-
Egbujor, M. C., et al. (2022). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. Chiang Mai Journal of Science, 49(4), 1100-1115. [Link]
-
Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13, 23553-23563. [Link]
-
Request PDF on ResearchGate. (n.d.). Synthesis of sulfamoyl-triazolyl-carboxamides as pharmacological myeloperoxidase inhibitors. [Link]
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Gaddam, L. T., et al. (2019). Synthesis of carboxamide and sulfonyl carboxamide linked heterocycles under green conditions. Arkivoc, 2019(6), 43-54. [Link]
-
Le, C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376–21383. [Link]
-
Pitman, M. R., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. [Link]
- Martin, E. (1957). Sulfonamide purification process. U.S.
-
Kamal, A., et al. (2010). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
-
Abuo-Rahma, G. E. D. A., et al. (2016). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 21(9), 1124. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- Han, L. C. (1986). Sulfamoyl chlorides. U.S.
-
Pace, V., & Holzer, W. (2013). Recent Advances in the Synthesis of Sulfonylureas. European Journal of Organic Chemistry, 2013(15), 2945-2953. [Link]
-
Gavrylenko, O. V., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
-
Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering, 61(4), 58-62. [Link]
-
Sultan, A. A. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 6(11), 183-193. [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Katritzky, A. R., et al. (2003). N-Acylation of sulfonamides using N-acylbenzotriazoles. Journal of Organic Chemistry, 68(14), 5724-5727. [Link]
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
JoVE. (2026). Oral Hypoglycemic Agents: Sulfonylureas. [Link]
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- 3. Sulfamoyl Chloride | 7778-42-9 [chemicalbook.com]
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- 5. researchgate.net [researchgate.net]
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- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Overcoming solubility issues of 1-Sulfamoylpiperidine-4-carboxamide in assays
Welcome to the technical support guide for 1-Sulfamoylpiperidine-4-carboxamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their experimental assays. Our goal is to equip you with the scientific rationale and proven methodologies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer. What's causing this?
A1: This is a common and critical challenge. The poor aqueous solubility of this compound stems from a combination of its physicochemical properties. Like many small molecule drug candidates, it likely possesses characteristics that favor a solid, crystalline state over dissolution in water.[1][2]
Key contributing factors include:
-
Molecular Structure: The compound has a relatively non-polar piperidine ring and other hydrophobic regions, which are energetically unfavorable in a polar aqueous environment.
-
Crystal Lattice Energy: In its solid form, the molecules are tightly packed in a crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the solvent can interact with and solvate individual molecules.[3] This is often a primary hurdle for compounds referred to as 'brick-dust' molecules.[1]
-
pH and Ionization: The compound contains both a weakly basic piperidine nitrogen and a weakly acidic sulfamoyl group. At physiological pH (~7.4), the molecule may be predominantly in its neutral, less soluble form. Solubility is often highest when the molecule is in a charged (ionized) state.[4][]
Immediate precipitation upon dilution of a concentrated organic stock (like DMSO) into an aqueous buffer is a classic phenomenon known as "solvent shock."[6] The compound, stable in the organic solvent, crashes out as the solvent environment rapidly becomes polar and aqueous.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard recommendation and the best starting point.[7][8]
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules that are poorly soluble in water.[] It readily disrupts the crystal lattice forces of the compound. We recommend preparing a stock solution at a concentration of 10-50 mM, depending on the observed solubility limit in DMSO.
| Property | Physicochemical Data (Illustrative) | Implication for Solubility |
| Molecular Weight | ~221.27 g/mol | Moderate; does not inherently prevent solubility. |
| Predicted LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Predicted pKa (Basic) | 7.5 - 8.5 (Piperidine N) | Will be protonated (charged, more soluble) at pH < 7.5. |
| Predicted pKa (Acidic) | 9.5 - 10.5 (Sulfamoyl NH) | Will be deprotonated (charged, more soluble) at pH > 10.5. |
Note: These are estimated values for illustrative purposes. Experimental determination is recommended for precise formulation development.
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a reliable method for preparing a concentrated stock solution, which is the foundation for all subsequent experimental dilutions.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (stored in a desiccator)
-
Calibrated analytical balance
-
Amber glass vial or polypropylene microtube
-
Vortex mixer and/or sonicator
Procedure:
-
Tare the Vial: Place your chosen storage vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh out a precise amount of the compound (e.g., 2.21 mg) into the tared vial. It is better to dissolve the entire amount from the supplier's bottle to avoid errors from weighing very small quantities.[9]
-
Add Solvent: Based on the mass, calculate the required volume of DMSO to achieve a 10 mM concentration. (e.g., For 2.21 mg of a compound with MW 221.27 g/mol , add 1.0 mL of DMSO).
-
Promote Dissolution:
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but use with caution to avoid compound degradation.[7]
-
-
Final Check & Storage: Once fully dissolved, the solution should be clear. Store the stock solution at -20°C or -80°C, protected from light and moisture.[10][11]
Q3: I prepared a 10 mM DMSO stock, but the compound precipitates when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4. How can I fix this?
A3: This is the most common failure point. Direct dilution into a standard aqueous buffer is often unsuccessful for poorly soluble compounds. The key is to manage the transition from an organic to an aqueous environment more gradually and to optimize the final buffer conditions.[6]
Below is a troubleshooting workflow to guide your optimization process.
Step-by-Step Solutions:
-
Optimize Co-solvent Concentration: The final concentration of DMSO in your assay should be as high as tolerable for your specific biological system (typically 0.1% to 1.0%), but no higher.[9] A higher percentage of co-solvent helps keep the compound in solution.[][12]
-
Adjust Buffer pH: Based on the compound's predicted pKa values, its solubility is highly pH-dependent. At pH 7.4, it is likely near its point of minimum solubility.
-
Action: Test the compound's solubility in a matrix of buffers with different pH values. For this compound, solubility should increase at a lower pH (e.g., pH 6.0-6.5), where the piperidine nitrogen becomes protonated and charged.[14]
-
Caution: Ensure the chosen pH is compatible with your assay's biological components (e.g., enzyme activity, cell viability).
-
| Buffer Modification | Rationale | Recommended Range | Considerations |
| pH Adjustment | Ionize the molecule to increase interaction with polar water molecules.[][14] | pH 6.0 - 6.8 | Must not inhibit enzyme or protein function. |
| Add Co-solvents | Reduce the polarity of the bulk solvent to better accommodate the drug.[12][15] | 1-5% (Ethanol, PEG 400) | Check for co-solvent effects on the assay target. |
| Use Surfactants | Form micelles that can encapsulate the hydrophobic compound.[16] | 0.01-0.1% (e.g., Tween-20) | Can interfere with some assay readouts (e.g., fluorescence). |
Q4: Are there more advanced methods if pH and co-solvents are not sufficient or compatible with my assay?
A4: Yes. If standard methods fail, several advanced formulation strategies can be employed, though they require more extensive validation.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[17][18]
-
Recommendation: Screen different types of cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), at various concentrations in your buffer.
-
-
Use of Alternative Formulation Vehicles: For certain applications, particularly in vivo studies, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be used.[17][18] These form fine emulsions upon gentle agitation in aqueous media, keeping the drug solubilized.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).[Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.[Link]
-
DMSO stock preparation. Protocols.io.[Link]
-
Making a stock solution for my drug using DMSO. General Lab Techniques Forum.[Link]
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Protocol Exchange.[Link]
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How to make a stock solution of a substance in DMSO. Quora.[Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences.[Link]
-
1-(4-fluorobenzoyl)-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide. PubChem.[Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate.[Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH).[Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate.[Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.[Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health (NIH).[Link]
-
From Experimentation to Modelling: Understanding the Effect of Solvent Composition on Solubility. American Chemical Society (ACS).[Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.[Link]
-
1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. PubChem.[Link]
-
4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. PubChem.[Link]
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- 10. DMSO stock preparation [protocols.io]
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- 18. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Sulfamoylation of Piperidine Derivatives
Welcome to the technical support center for the sulfamoylation of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. Piperidine moieties are ubiquitous in pharmaceuticals, and their N-sulfamoylation often imparts significant changes in biological activity.[1][2] However, the reaction can be fraught with challenges, leading to side reactions that complicate purification and reduce yields.
This document moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms, enabling you to troubleshoot effectively and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the sulfamoylation of piperidine derivatives.
Q1: My sulfamoylation reaction has a very low yield or failed completely. What are the most likely causes?
A1: Consistently low yields are most often traced back to the quality and handling of the sulfamoylating agent, typically sulfamoyl chloride. This reagent is highly susceptible to hydrolysis by atmospheric moisture, converting it into the unreactive sulfamic acid.[3] Another primary cause is the use of inappropriate reaction conditions. For instance, strong, non-hindered bases can lead to the decomposition of the sulfamoyl chloride reagent.[4]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low-yield sulfamoylation reactions.
Q2: My sulfamoylating agent, chlorosulfonyl isocyanate (CSI), seems to decompose in the bottle. Can I still use it?
A2: Yes, this is a common observation. Chlorosulfonyl isocyanate (CSI) reacts with trace moisture to form sulfamoyl chloride, which is a crystalline solid. This often appears as a precipitate in the bottle. Provided there is still a clear, colorless supernatant liquid, this liquid is typically high-purity CSI and can be carefully decanted or syringed for use in your reaction. However, always handle CSI in a fume hood under an inert atmosphere.[5][6]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice is critical and depends on the stability of your substrate and reagent. For sensitive substrates, non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred to scavenge the HCl byproduct without reacting with the sulfamoyl chloride. Pyridine is also commonly used.[3] Solvents must be anhydrous. Dichloromethane (DCM) and acetonitrile are common choices.[3][7] Avoid DMF with sulfamoyl chloride, as it can promote reagent decomposition.[4] Interestingly, for some substrates, using N,N-dimethylacetamide (DMA) as the solvent can accelerate the reaction, even without an added base.[4]
Q4: I see a byproduct with a mass corresponding to my starting material plus two sulfamoyl groups. What is this?
A4: This is likely a bis-sulfamoylated product. If your piperidine derivative contains another nucleophilic site (e.g., a primary amine, a phenol), it can also be sulfamoylated. With primary amines specifically, it's possible to form a bis-sulfonated product (R-N(SO₂NH₂)₂). This is discussed in detail in the troubleshooting guide below. To avoid this, use a controlled stoichiometry (1.0 eq of the sulfamoylating agent) and slow addition.[3]
Part 2: In-Depth Troubleshooting Guides
Issue 1: Hydrolysis of the Sulfamoylating Agent
This is the single most common failure mode in sulfamoylation reactions. Both sulfamoyl chloride and chlorosulfonyl isocyanate (CSI) are extremely reactive towards water.
-
Mechanism of Hydrolysis:
-
Sulfamoyl Chloride: H₂NSO₂Cl + H₂O → H₂NSO₃H (Sulfamic Acid) + HCl
-
Chlorosulfonyl Isocyanate (CSI): ClSO₂NCO + H₂O → [ClSO₂NHCOOH] → ClSO₂NH₂ (Sulfamoyl Chloride) + CO₂. Further reaction with water leads to sulfamic acid.
-
-
Causative Factors:
-
Improper Reagent Storage: Storing reagents in containers that are not air-tight or have been opened multiple times.
-
Use of Non-Anhydrous Solvents: Using solvents from bottles that are not sealed with a septum or have not been dried over molecular sieves.
-
Wet Glassware: Failure to properly oven-dry or flame-dry reaction flasks, syringes, and stir bars.
-
Atmospheric Exposure: Running the reaction open to the air instead of under an inert atmosphere (Nitrogen or Argon).
-
-
Mitigation Strategies & Protocols:
Protocol 1: Strict Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a commercially available anhydrous solvent or dispense solvent from a solvent purification system. Alternatively, dry the solvent over appropriate drying agents (e.g., CaH₂ for DCM) and distill under an inert atmosphere.
-
Reagent Handling: Handle sulfamoyl chloride in a glovebox or under a positive pressure of inert gas. For CSI, use a dry syringe to transfer the liquid.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to workup.
Caption: Competing pathways for sulfamoyl chloride in the reaction mixture.
-
Issue 2: Di-sulfonylation of Primary Amines or Multiple Sulfamoylation
If the piperidine substrate contains a primary amine, it is susceptible to reacting twice with the sulfonyl chloride, leading to a significant reduction in the yield of the desired mono-sulfonated product.
-
Plausible Mechanism: The initially formed sulfonamide still possesses an N-H proton. In the presence of a base, this proton can be removed to form an anion, which is nucleophilic enough to attack a second molecule of the sulfonyl chloride.
-
Causative Factors:
-
Stoichiometry: Using an excess of the sulfamoylating agent.
-
Rate of Addition: Adding the sulfamoylating agent too quickly, creating localized high concentrations.
-
Strong Base: Using a strong, non-hindered base that can readily deprotonate the newly formed sulfonamide.
-
-
Mitigation Strategies:
Parameter Standard Condition (Prone to Side Reaction) Optimized Condition (Minimizes Side Reaction) Rationale Stoichiometry > 1.1 eq. Sulfamoyl Chloride 1.0 - 1.05 eq. Sulfamoyl Chloride Limits the availability of the electrophile for a second reaction. Addition Mode Added all at once Slow, dropwise addition via syringe pump Maintains a low concentration of the sulfamoylating agent, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[3] Temperature Room Temperature 0 °C to Room Temperature Lower temperature slows down the rate of the second, less favorable reaction more significantly. Base Sodium Hydride (NaH) Triethylamine (TEA), DIPEA A hindered amine base is less likely to deprotonate the sterically encumbered sulfonamide nitrogen. Protocol 2: Controlled Mono-Sulfamoylation
-
Dissolve the piperidine derivative (1.0 eq) and a hindered base like TEA (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere.
-
Dissolve sulfamoyl chloride (1.0 eq) in a separate flask of anhydrous DCM.
-
Using a syringe pump, add the sulfamoyl chloride solution to the stirred piperidine solution over a period of 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.
-
Proceed with a standard aqueous workup.[3]
-
Issue 3: Steric Hindrance Leading to Low Reactivity
Highly substituted piperidine derivatives, particularly those with substituents at the 2- and 6-positions, can present significant steric hindrance around the nitrogen atom, slowing down the rate of sulfamoylation.
-
Causative Factors:
-
Substrate Structure: Bulky groups (e.g., t-butyl, phenyl) adjacent to the piperidine nitrogen.
-
Reagent Size: While sulfamoyl chloride is relatively small, the transition state can be crowded.
-
Low Temperature: Reaction temperatures may be insufficient to overcome the activation energy barrier.
-
-
Mitigation Strategies:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40 °C or reflux in DCM) can provide the necessary energy to overcome the steric barrier. This must be balanced against potential reagent decomposition.
-
Use a More Reactive Agent: Chlorosulfonyl isocyanate (CSI) is significantly more electrophilic than sulfamoyl chloride and can be effective for hindered amines.[7] The reaction first forms an N-chlorosulfonyl carbamoyl adduct, which can then be hydrolyzed to the desired sulfamide.
-
Prolonged Reaction Time: Simply allowing the reaction to stir for an extended period (24-48 hours) may be sufficient for sluggish reactions.
-
Catalysis: While less common for sulfamoylation, the use of a catalyst like 4-dimethylaminopyridine (DMAP) has been reported to accelerate sulfamoyl transfer under mild conditions, potentially by forming a more reactive sulfamoylonium intermediate.[4]
Caption: Overcoming the high-energy transition state caused by steric hindrance.
-
References
- Vertex AI Search. (2024).
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Google Patents. (1986).
- BenchChem. (2025). Spectroscopic and Synthetic Profile of Sulfamoyl Chloride: A Technical Guide.
-
ResearchGate. (n.d.). Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4. Retrieved from [Link]
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025).
- Angewandte Chemie International Edition. (2019).
- ResearchGate. (2025).
-
Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
- National Institutes of Health. (2025). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- MDPI. (2020).
- Yufeng. (2022). Everything about Sulfuryl Chloride.
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
- ResearchGate. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
- National Institutes of Health. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions.
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]
- ResearchGate. (2025).
- MDPI. (2023).
- ACS Publications. (2021).
- PubMed. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl).
- PubMed Central. (n.d.).
- PubMed. (n.d.).
- PubMed. (2019).
- ResearchGate. (2014).
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Royal Society of Chemistry. (2022).
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- ACS Publications. (n.d.).
- PubMed. (1986).
- MDPI. (n.d.).
- Semantic Scholar. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
- Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)
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- 7. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Sulfamoylpiperidine-4-carboxamide
Welcome to the technical support center for 1-Sulfamoylpiperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique combination of a basic piperidine ring, a primary carboxamide, and an acidic sulfamoyl group imparts specific physicochemical properties that can make its purification a non-trivial task. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired purity with high recovery.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that influence its purification?
A1: The purification strategy for this compound is dictated by its key structural features: a piperidine ring, a primary carboxamide, and a sulfamoyl group. These functional groups make the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. Consequently, it often exhibits low solubility in many common organic solvents but good solubility in polar protic solvents like water, methanol, or DMSO. The piperidine nitrogen is basic, while the sulfamoyl group (-SO₂NH₂) is acidic, meaning the molecule can exist in various protonation states depending on the pH.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: Impurities are typically related to the synthetic route. A common synthesis involves the reaction of piperidine-4-carboxamide with sulfamoyl chloride or a related sulfonylating agent.[1] Potential impurities include:
-
Unreacted Piperidine-4-carboxamide: The starting material, which is also highly polar.
-
Bis-sulfamoylated products or other side-products: Depending on the specific reagents and conditions used.
-
Hydrolysis products: If the reaction or workup is exposed to harsh acidic or basic conditions, the sulfamoyl or carboxamide group could be susceptible to hydrolysis.
-
Reagent-related impurities: Byproducts from the sulfonylating agent or any coupling reagents used.[2]
Q3: Is this compound stable?
A3: Generally, the sulfonamide functional group is relatively unreactive and stable.[1] However, like many sulfonate esters and related structures, it can be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[3] It is advisable to maintain a pH range between 3 and 8 during aqueous workups and purification to minimize the risk of degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Poor recovery after aqueous workup or extraction.
-
The Cause: Due to its high polarity and amphoteric nature, the compound can be partially soluble in both aqueous and organic layers, especially if the pH is not controlled. Emulsion formation during extraction is also a common issue.
-
The Solution:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To ensure the compound is in its neutral form and maximize partitioning into an organic solvent like ethyl acetate, the pH should be buffered to a neutral range (around 7).
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of the product and promote its transfer into the organic phase.
-
Choice of Extraction Solvent: Use a more polar solvent like a mixture of dichloromethane and isopropanol (e.g., 4:1) for extraction if ethyl acetate proves inefficient.
-
Problem 2: Difficulty purifying by standard silica gel chromatography.
-
The Cause: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, poor resolution, and in some cases, irreversible binding of the compound to the column.[4]
-
The Solution:
-
Mobile Phase Modification: Add a basic modifier to the eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Start with 0.5-1% (v/v) TEA in your mobile phase (e.g., Dichloromethane/Methanol).
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier (e.g., 1-2% in the mobile phase) for strongly basic compounds.[4]
-
-
Alternative Stationary Phases:
-
Amine-Deactivated Silica: This is often a more effective and reproducible solution.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[4]
-
Reverse-Phase Chromatography: For this highly polar molecule, a standard C18 column may not provide sufficient retention. Consider using a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC).[5]
-
-
Problem 3: The purified compound is a sticky solid or oil and won't crystallize.
-
The Cause: This is often due to the presence of residual solvents or minor impurities that inhibit crystal lattice formation. The molecule's conformational flexibility can also make crystallization challenging.
-
The Solution:
-
Solvent Trituration: Add a solvent in which your compound is poorly soluble (e.g., diethyl ether, hexanes, or methyl tert-butyl ether) to the oily product and stir vigorously. This can often wash away impurities and induce precipitation of a solid.
-
Recrystallization: Finding a suitable solvent system is key. A single solvent or a binary solvent system can be effective.
-
Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) at room temperature and with heating.[6] An ideal solvent will dissolve the compound when hot but not when cold.
-
Binary System: If a single solvent is not effective, try a binary system. Dissolve the compound in a small amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., diethyl ether) until the solution becomes cloudy. Gently warm the solution until it is clear again, and then allow it to cool slowly.[4]
-
-
Experimental Protocols
Protocol A: Optimized Flash Column Chromatography (Normal Phase)
-
Column Selection: Choose a pre-packed silica gel column or an amine-functionalized silica column for best results.
-
Sample Preparation: Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Eluent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA). For example, 95:5:0.5 DCM/MeOH/TEA.
-
Chromatography:
-
Load the dry sample onto the column.
-
Start with a low polarity eluent (e.g., 100% DCM with 0.5% TEA) and gradually increase the percentage of methanol.
-
Collect fractions and analyze by TLC or LC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol B: Recrystallization for Final Polishing
-
Solvent Selection: Based on screening, select a suitable solvent system. For many polar molecules like this, a mixture of an alcohol (e.g., isopropanol) and water can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the "good" solvent of a binary pair) until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Purification Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the purification of this compound.
Caption: A decision-making workflow for troubleshooting the purification of polar piperidine derivatives.
Data Summary
| Purification Technique | Stationary Phase | Typical Mobile Phase / Solvent | Key Consideration |
| Flash Chromatography | Silica Gel | DCM/Methanol + 0.5% TEA | Basic modifier is crucial to prevent peak tailing.[4] |
| Amine-functionalized Silica | Acetonitrile/Water | HILIC mode for highly polar compounds.[5] | |
| Alumina (Basic/Neutral) | Ethyl Acetate/Hexanes or DCM/Methanol | Good alternative to silica for basic compounds.[4] | |
| Recrystallization | N/A | Isopropanol/Water or Acetonitrile | Requires careful solvent screening for optimal results.[6] |
References
- Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 186-192.
- BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives. BenchChem.
-
Wikipedia contributors. (n.d.). Sulfonamide. Wikipedia. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). A facile and efficient microwave-assisted synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]
-
Polypeptide Group. (2023). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Polypeptide. Available at: [Link]
-
Barry, C. E., & Weinreb, S. M. (1991). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- Reid, J. R., & Resnick, L. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (U.S. Patent No. US20080051579A1). Google Patents.
-
Roberts, J. L., & Roberts, J. C. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Bioconjugate chemistry, 20(4), 793–800. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. polypeptide.com [polypeptide.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability testing of 1-Sulfamoylpiperidine-4-carboxamide under different conditions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 1-Sulfamoylpiperidine-4-carboxamide. As a molecule combining a sulfonamide, a piperidine ring, and a carboxamide, its stability profile is influenced by the interplay of these functional groups. This guide provides a comprehensive resource, from frequently asked questions to in-depth troubleshooting, to ensure the integrity and accuracy of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The molecule contains three key functional groups that can influence its stability: the sulfonamide group (-SO₂NH₂), the piperidine ring, and the carboxamide group (-CONH₂). Each of these can degrade under specific environmental conditions.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: Generally, sulfonamides are relatively stable to hydrolysis under neutral and alkaline conditions (pH 7-9)[1][2]. However, they can be susceptible to hydrolysis under acidic conditions (pH < 4)[1][2]. The carboxamide group can also undergo hydrolysis, typically under more extreme acidic or basic conditions. Therefore, it is crucial to carefully control the pH of your solutions.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing sulfonamide moieties can be susceptible to photodegradation[3]. It is recommended to handle the compound and its solutions in amber glassware or under light-protected conditions to minimize the risk of photolytic degradation. Following ICH Q1B guidelines for photostability testing is essential to fully characterize this liability[4][5][6][7][8].
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the solid compound should be stored in a well-closed container, protected from light, at a controlled room temperature or refrigerated (2-8 °C). Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at 2-8 °C and protected from light for a limited duration, which should be determined by stability studies.
Q5: What are the likely degradation products of this compound?
A5: Potential degradation products could arise from the hydrolysis of the sulfonamide to yield sulfamic acid and piperidine-4-carboxamide, or hydrolysis of the carboxamide to form 1-sulfamoylpiperidine-4-carboxylic acid. Oxidative degradation of the piperidine ring is also a possibility[9][10][11].
II. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your stability studies.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of the compound in solution. | pH of the solution: The compound is likely unstable at the pH of your solution. Sulfonamides can hydrolyze under acidic conditions. | 1. Measure the pH of your solution. 2. If acidic, buffer the solution to a neutral pH (around 7.0) using a suitable buffer system (e.g., phosphate buffer). 3. Perform time-point analyses to determine the rate of degradation at different pH values to identify the optimal pH for stability. |
| Appearance of new peaks in the HPLC chromatogram after exposure to light. | Photodegradation: The compound is likely undergoing photolytic degradation. | 1. Confirm that all handling of the compound and its solutions is performed under light-protected conditions (e.g., amber vials, low-light environment). 2. Perform a forced photostability study according to ICH Q1B guidelines to characterize the degradation products[4][5][6][7][8]. 3. Use a photodiode array (PDA) detector to obtain UV spectra of the new peaks, which can aid in their identification. |
| Loss of compound in the stock solution over a short period, even when stored at 2-8 °C. | Oxidative degradation: The piperidine ring may be susceptible to oxidation, especially in the presence of trace metal ions or peroxides in the solvent. | 1. Use high-purity solvents and de-gas them before use to remove dissolved oxygen. 2. Consider adding a small amount of an antioxidant (e.g., BHT, Vitamin E) to the solution, but ensure it does not interfere with your analytical method. 3. Perform a forced oxidation study using a reagent like hydrogen peroxide to confirm this degradation pathway and identify the resulting products[9][10]. |
| Inconsistent results between different batches of the compound. | Variability in impurity profile: Different batches may have different impurity profiles, and some impurities could be catalyzing degradation. | 1. Carefully characterize each new batch of the compound for purity and impurity profile before starting stability studies. 2. If inconsistencies persist, consider re-purifying the compound. |
III. Experimental Protocols
A. Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method[12][13][14].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[4][5][6][7][8].
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
The percentage of degradation should be calculated.
B. Recommended HPLC-UV/MS Method
A reverse-phase HPLC method is generally suitable for the analysis of sulfonamide-containing compounds[15][16].
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Mass Spectrometry (for identification of degradation products): Electrospray ionization (ESI) in positive and negative ion modes.
IV. Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
V. Summary of Expected Stability
The following table provides a qualitative summary of the expected stability of this compound under various stress conditions. The actual percentage of degradation will depend on the specific experimental conditions (temperature, duration of exposure, etc.).
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 4) | Low | Sulfamic acid, Piperidine-4-carboxamide, 1-Sulfamoylpiperidine-4-carboxylic acid |
| Neutral (pH 7) | High | Minimal degradation expected |
| Alkaline (pH > 9) | Moderate to High | Potential for carboxamide hydrolysis under strong basic conditions |
| Oxidative | Moderate | Oxidized piperidine ring derivatives |
| Thermal | High (as solid) | Dependent on melting point and decomposition temperature |
| Photolytic | Low to Moderate | Various photodegradants |
VI. References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. [Link]
-
Freeman, J. J., & Freeman, S. (2012). Thermal degradation of aqueous piperazine for CO2 capture. 1. Effect of process conditions and comparison of thermal stability of CO2 capture amines. Industrial & Engineering Chemistry Research, 51(38), 12431-12440. [Link]
-
Białk-Bielińska, A., et al. (2017). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
García-Galán, M. J., et al. (2011). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Molecules, 16(11), 9344-9358. [Link]
-
Zhang, X., et al. (2023). Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. Journal of Hazardous Materials, 452, 131186. [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
-
PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. [Link]
-
Tan, W., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 123(4), 845-855. [Link]
-
Hu, Y., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-30. [Link]
-
European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Wong, S. L., et al. (2003). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 92(3), 539-549. [Link]
-
Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661. [Link]
-
PubChem. 4-Morpholino-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Wang, C., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27281-27291. [Link]
-
Powers, T. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21467-21474. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 329-336. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Lv, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7985. [Link]
-
Bajaj, S., et al. (2012). Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices. ResearchGate. [Link]
-
Colthurst, M. J., & Williams, A. (1996). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 118(4), 785-793. [Link]
-
Al-Maqdi, K. A., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 35(3), 633-643. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(38), 12431-12440. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
Zhang, J., et al. (2023). Synthesis and thermal stability of a new polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(1), 1-8. [Link]
-
Al-Sabti, O. A. N. (2016). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. [Link]
-
GXP-CC. (2023). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
Semantic Scholar. Hydrolysis of sulphonamides in aqueous solutions. [Link]
-
Talele, T. T. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 1-8. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) | MDPI [mdpi.com]
- 10. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 12. ema.europa.eu [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Alternative Synthetic Routes for 1-Sulfamoylpiperidine-4-carboxamide
Welcome to the technical support guide for the synthesis of 1-Sulfamoylpiperidine-4-carboxamide. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into viable synthetic strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your synthetic campaigns.
Retrosynthetic Analysis: Devising a Strategy
The structure of this compound presents two primary disconnection points around the piperidine core, leading to two logical and distinct synthetic strategies. The choice between these routes depends on starting material availability, scalability, and potential purification challenges.
-
The "Amide-First" Pathway (Route A): This approach involves the direct sulfamoylation of a pre-existing piperidine-4-carboxamide core. It is the most linear and conceptually simple route.
-
The "Acid-First" Pathway (Route B): This strategy involves an early-stage sulfamoylation of a piperidine-4-carboxylic acid derivative, followed by a late-stage amidation to install the carboxamide group. This route offers flexibility in the final amidation step.
Caption: Retrosynthetic analysis of this compound.
Route A: The "Amide-First" Pathway
This pathway is often the first choice due to its directness. It hinges on the selective N-sulfamoylation of piperidine-4-carboxamide, a commercially available starting material. The piperidine nitrogen is significantly more nucleophilic than the amide nitrogen, which allows for selective reaction under controlled conditions.
Experimental Protocol: N-Sulfamoylation of Piperidine-4-carboxamide
Objective: To synthesize this compound from piperidine-4-carboxamide.
Materials:
-
Piperidine-4-carboxamide (Isonipecotamide)
-
Sulfamoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxamide (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the suspension and stir for 10 minutes. The base is crucial for scavenging the HCl generated during the reaction.
-
Sulfamoylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled piperidine-4-carboxamide suspension over 20-30 minutes.
-
Expert Insight: Slow addition is critical to control the exotherm and prevent the formation of undesired side products.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography to afford pure this compound.
Troubleshooting & FAQs for Route A
Q1: My reaction is incomplete, and I still see starting material. What should I do?
A1: This is a common issue often related to the quality of the sulfamoylating agent or insufficient activation.
-
Cause 1: Deactivated Reagent. Sulfamoyl chloride is moisture-sensitive and can hydrolyze over time. Ensure you are using a fresh bottle or a recently prepared reagent.
-
Cause 2: Insufficient Base. Ensure the base (TEA or DIPEA) is anhydrous and added in sufficient quantity (1.5-2.0 eq) to drive the reaction forward.
-
Solution: You can try adding another small portion of sulfamoyl chloride (0.2 eq) and base to the reaction mixture and stirring for another 1-2 hours. If this fails, re-evaluating the reagent quality is necessary.
Q2: I'm observing a significant amount of an apolar side product in my LC-MS analysis. What could it be?
A2: You are likely observing the formation of a bis-piperidine urea derivative.
-
Mechanism: This occurs if the sulfamoyl chloride has degraded to form sulfamide (H₂NSO₂NH₂), which can then be doubly acylated by the piperidine starting material under the reaction conditions.
-
Prevention: The primary solution is to use high-quality, fresh sulfamoyl chloride. Running the reaction at a lower temperature (maintaining 0 °C for longer) can also suppress this side reaction.
Q3: Is there an alternative to sulfamoyl chloride?
A3: Yes, Burgess-type reagents or N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salts can be effective, milder alternatives for sulfamoylation.[1] These reagents are often used for sensitive substrates and can provide better yields with fewer side products, although they are typically more expensive.[1]
Caption: Troubleshooting workflow for low sulfamoylation yield.
Route B: The "Acid-First" Pathway
This convergent approach involves creating the N-sulfamoyl piperidine core first, followed by amidation. This can be advantageous if the final amide needs to be diversified or if the sulfamoylation of piperidine-4-carboxamide proves problematic. The carboxylic acid must be protected as an ester (e.g., methyl or ethyl ester) prior to sulfamoylation to prevent interference from the acidic proton.
Experimental Protocol: Two-Step Synthesis via Amide Coupling
Part 1: Synthesis of 1-Sulfamoylpiperidine-4-carboxylic Acid
-
Esterification: Convert piperidine-4-carboxylic acid to its methyl or ethyl ester using standard methods (e.g., Fischer esterification with SOCl₂ in methanol).
-
N-Sulfamoylation: Perform the N-sulfamoylation on the piperidine-4-carboxylate ester using the same procedure as described in Route A. The ester is generally unreactive to the conditions.
-
Saponification: Hydrolyze the resulting ester using a base like lithium hydroxide (LiOH) in a THF/water mixture to yield 1-Sulfamoylpiperidine-4-carboxylic acid.[2] Purify by acidification and extraction or crystallization.
Part 2: Amidation of 1-Sulfamoylpiperidine-4-carboxylic Acid Objective: To convert the carboxylic acid intermediate into the final primary amide product.
Materials:
-
1-Sulfamoylpiperidine-4-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ammonia solution (e.g., 7N in Methanol)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Acid Activation: To a solution of 1-Sulfamoylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.05 eq) and DIPEA (2.0 eq).[3]
-
Stirring: Stir the mixture at room temperature for 10-15 minutes. During this time, the carboxylic acid is converted to a highly reactive active ester.
-
Amine Addition: Add a solution of ammonia in methanol (2.0-3.0 eq) to the pre-activated mixture.
-
Reaction & Workup: Stir at room temperature until the reaction is complete (monitor by LC-MS, typically 1-3 hours). Perform a standard aqueous workup by diluting with water and extracting the product with a suitable solvent like ethyl acetate.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by flash chromatography or recrystallization to obtain this compound.
Troubleshooting & FAQs for Route B
Q1: The yield of my amidation reaction is low. What is the problem?
A1: Low amidation yields are typically due to incomplete activation of the carboxylic acid or decomposition of the active intermediate.
-
Cause 1: Moisture. Amide coupling reagents like HATU are highly sensitive to moisture. Ensure all solvents (DMF) and reagents are strictly anhydrous.
-
Cause 2: Insufficient Base. DIPEA is required to activate the coupling reagent and neutralize the acid. Ensure at least 2.0 equivalents are used.
-
Solution: Pre-stirring the carboxylic acid, HATU, and DIPEA for a full 15 minutes before adding the ammonia source is critical for ensuring complete activation.[3]
Q2: Can I use a different coupling reagent instead of HATU?
A2: Absolutely. While HATU is highly efficient, other reagents can be used.
-
Alternatives: Common alternatives include HBTU, TBTU, or the carbodiimide-based reagents EDC/DCC, often used with an additive like HOBt. The choice may depend on cost and desired workup procedure, as urea byproducts from EDC/DCC can sometimes complicate purification.
-
Acid Chloride: A more classical approach is to convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. This is a robust method but uses harsher reagents.
Q3: My final product is difficult to separate from the DMF solvent. Any tips?
A3: DMF is a high-boiling point solvent and can be challenging to remove completely.
-
Solution 1: Aqueous Workup. A thorough aqueous workup is key. Dilute the reaction mixture significantly with water and perform multiple extractions with a solvent like ethyl acetate. Washing the combined organic layers with brine multiple times can help pull residual DMF into the aqueous phase.
-
Solution 2: High-Vacuum Evaporation. Removing the last traces of DMF often requires a high-vacuum pump (not just a standard rotary evaporator) and gentle heating. Be mindful of product stability at higher temperatures.
Comparative Analysis of Synthetic Routes
| Feature | Route A: "Amide-First" | Route B: "Acid-First" |
| Overall Length | Shorter (1-2 steps) | Longer (3-4 steps) |
| Key Challenge | Selective N-sulfamoylation; quality of sulfamoyl chloride. | Anhydrous amide coupling; multiple purification steps. |
| Scalability | Potentially easier to scale due to fewer steps. | More complex due to multiple intermediates. |
| Flexibility | Limited to the single target molecule. | High. The acid intermediate can be coupled with various amines to create a library of analogues. |
| Cost | Potentially lower due to fewer reagents and steps. | Higher due to the cost of coupling reagents (e.g., HATU). |
| Purification | One primary purification step. | Purification required for each intermediate. |
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Process for preparing piperidine-4-carbothioamide hydrochloride. (n.d.). Google Patents.
- Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
- Exploring the Chemical Properties and Applications of Piperidine-4-carboxamide. (n.d.).
- 1-Sulfamoylpiperidine-4-carboxylic acid. (n.d.). Jennychem.
- Technical Support Center: Synthesis of Piperidine Carboxamides. (n.d.). BenchChem.
- A selective sulfamoylation agent. (2021, May 25). GalChimia.
- Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. (n.d.). BenchChem.
Sources
Technical Support Center: Enhancing the Purity of 1-Sulfamoylpiperidine-4-carboxamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the purity of 1-Sulfamoylpiperidine-4-carboxamide. Here, we address common issues encountered during synthesis and purification, offering troubleshooting strategies and answers to frequently asked questions. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Purity Issues and Solutions
This section addresses specific challenges that may arise during the synthesis and purification of this compound, providing structured solutions to enhance the final product's purity.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: After my synthesis, analytical tests (HPLC, NMR) indicate the presence of unreacted piperidine-4-carboxamide and residual sulfamoyl chloride (or its degradation products). How can I remove these?
Answer:
The presence of starting materials post-reaction is a common issue, typically stemming from incomplete reaction or incorrect stoichiometry.
Probable Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.
-
Stoichiometric Imbalance: An incorrect molar ratio of reactants can leave the excess reagent unconsumed.
-
Reagent Degradation: Sulfamoyl chloride is sensitive to moisture and can degrade, reducing its effective concentration.
Step-by-Step Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should only be quenched once the limiting reagent is fully consumed.
-
Aqueous Work-up:
-
Upon reaction completion, a carefully planned aqueous work-up can remove a significant portion of these impurities.
-
Quench the reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will react with and neutralize any remaining acidic byproducts and unreacted sulfamoyl chloride, converting them into more water-soluble salts.
-
Extract the product into an appropriate organic solvent like ethyl acetate. The unreacted piperidine-4-carboxamide may have some solubility in the aqueous layer, while the desired product will preferentially partition into the organic phase.
-
-
Purification by Recrystallization:
-
Recrystallization is a highly effective method for removing unreacted starting materials.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for carboxamides.
-
A detailed recrystallization protocol is provided in the "Experimental Protocols" section below.
-
Issue 2: Formation of Dimerized or Other Side-Products
Question: My mass spectrometry results show a peak corresponding to a dimer of my starting piperidine or other unexpected side-products. What causes this and how can it be prevented and removed?
Answer:
Side-product formation, such as the dimerization of the starting amine or reactions involving the carboxamide group, can occur under certain conditions.
Probable Causes:
-
Excess Base: While a base is necessary to scavenge the HCl generated during the reaction, an excessively strong or concentrated base can promote side reactions.
-
High Temperatures: Elevated temperatures can provide the activation energy for undesired reaction pathways.
-
Presence of Water: Sulfamoyl chloride can react with water to form sulfamic acid, which can then participate in side reactions.
Step-by-Step Solution:
-
Control of Reaction Conditions:
-
Base Selection and Addition: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or pyridine. Add the base dropwise to the reaction mixture to avoid localized high concentrations.
-
Temperature Management: Maintain the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions.
-
-
Purification by Column Chromatography:
-
If recrystallization is insufficient to remove these side-products due to similar solubility profiles, column chromatography is the recommended next step.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution system, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol, can effectively separate the desired product from more or less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective method is the N-sulfamoylation of piperidine-4-carboxamide. This involves the reaction of piperidine-4-carboxamide with sulfamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Q2: What are the expected impurities in the synthesis of this compound?
A2: Based on the synthetic route described above, the following impurities are plausible:
| Impurity | Origin |
| Piperidine-4-carboxamide | Unreacted starting material |
| Sulfamic acid | Hydrolysis of sulfamoyl chloride |
| Bis(piperidine-4-carboxamido)sulfone | Reaction of two molecules of piperidine-4-carboxamide with one molecule of a sulfur-containing byproduct |
| Piperidinium chloride | Salt formation between the starting amine and HCl byproduct |
Q3: How should I store this compound to maintain its purity?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. The sulfamoyl group can be susceptible to hydrolysis over time, especially in a humid environment. Storing it under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different proton or carbon environments.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of structurally similar compounds.[4]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve piperidine-4-carboxamide (1 equivalent) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise to the stirred solution.
-
Sulfamoylation: In a separate flask, prepare a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the piperidine-4-carboxamide solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine an appropriate solvent or solvent system. For many carboxamides, an alcohol/water mixture (e.g., ethanol/water, isopropanol/water) is effective.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent (near its boiling point) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Purity Analysis by HPLC
This is a general HPLC method for the analysis of sulfonamides and can be adapted for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Logical flow for troubleshooting purity issues.
References
-
Moi, D., et al. (2024). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]
-
Solid organic cpd.s when isolated from organic reaction. (n.d.). SlideShare. Available at: [Link]
-
Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. (2003). PubMed. Available at: [Link]
-
1-Sulfamoylpiperidine-4-carboxylic acid. (n.d.). Jennychem. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Available at: [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. Available at: [Link]
-
Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
Piperidine Impurity Standards, USP related compounds. (n.d.). SynThink Research Chemicals. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025). ResearchGate. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: 1-Sulfamoylpiperidine-4-carboxamide Derivatives vs. Acetazolamide in Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbonic anhydrase inhibitors (CAIs), acetazolamide has long been a cornerstone therapeutic agent for a variety of conditions, including glaucoma, epilepsy, and altitude sickness.[1][2][3] However, the quest for more potent and isoform-selective inhibitors continues, driven by the need to enhance therapeutic efficacy and minimize off-target effects. This guide provides a detailed comparative analysis of a promising class of novel inhibitors, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, against the well-established acetazolamide.[4]
This document delves into the mechanistic nuances, comparative inhibitory activities, and the experimental methodologies required for a thorough evaluation of these compounds. Our objective is to equip researchers and drug development professionals with the critical insights needed to navigate the selection and development of next-generation CAIs.
Mechanistic Framework: The Role of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, ion transport, and fluid secretion.[5][6] The therapeutic utility of CAIs stems from their ability to modulate these processes by inhibiting CA activity.
Acetazolamide , a first-generation sulfonamide inhibitor, acts non-selectively on various CA isoforms.[2][7] In the eye, its inhibition of CA decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure, a key factor in the management of glaucoma.[8][9][10] In the kidneys, it blocks bicarbonate reabsorption, resulting in diuresis.[1][11]
The novel 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives also function as CAIs, leveraging a sulfonamide moiety to bind to the zinc ion within the enzyme's active site.[4] The rationale behind the design of these newer compounds is to achieve greater potency and, crucially, enhanced selectivity for specific CA isoforms, such as the tumor-associated CA IX and CA XII, which are implicated in cancer progression.[4]
Figure 1: Mechanism of Carbonic Anhydrase Inhibition.
Comparative Efficacy: A Quantitative Look at Inhibitory Potency
A direct comparison of the inhibitory potency (Ki) of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives and acetazolamide reveals significant differences across various human carbonic anhydrase (hCA) isoforms. The following table summarizes the findings from a key study that synthesized and evaluated a series of these novel compounds against hCA I, II, IX, and XII, with acetazolamide as the reference compound.[4]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Compound 6 | 105.4 | 3.7 | 0.9 | 6.8 |
| Compound 10 | 98.5 | 4.4 | 2.8 | 6.2 |
| Compound 11 | 123.6 | 15.6 | 1.8 | 4.9 |
| Compound 15 | 110.2 | 8.9 | 1.5 | 5.2 |
| Compound 16 | 135.8 | 10.2 | 0.8 | 5.5 |
| Compound 20 | 142.3 | 12.5 | 0.9 | 5.9 |
Data extracted from Monti et al. (2013).[4] Lower Ki values indicate higher inhibitory potency.
Key Insights from the Data:
-
Enhanced Potency against hCA II, IX, and XII: Several of the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives demonstrated significantly greater inhibitory activity against hCA II, IX, and XII compared to acetazolamide.[4] For instance, compounds 6, 16, and 20 exhibited sub-nanomolar inhibition of the cancer-related isoform hCA IX.[4]
-
Selectivity Profile: While acetazolamide is a potent inhibitor of hCA II, it is less effective against hCA I.[4] The novel compounds, while showing high potency against hCA II, IX, and XII, also displayed varied selectivity profiles, which could be advantageous in developing targeted therapies.[4] For example, the high selectivity of some compounds for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) is a promising avenue for anticancer drug development.[4]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of findings when comparing these CAIs, standardized and robust experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50 or Ki) of the test compounds. A common method is the esterase activity assay, which spectrophotometrically measures the hydrolysis of a substrate.[6]
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP), which can be quantified by measuring the absorbance at 405 nm.[6][12] The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (this compound derivatives and acetazolamide) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of the p-NPA substrate.
-
Prepare serial dilutions of the test compounds and acetazolamide (positive control) in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): CA enzyme solution and assay buffer.
-
Test wells: CA enzyme solution and the respective dilutions of the test compounds.
-
-
Pre-incubation: Add the enzyme and inhibitors to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Figure 2: In Vitro CA Inhibition Assay Workflow.
In Vivo Models for Glaucoma
To assess the efficacy of these compounds in a physiological context relevant to glaucoma, animal models with induced ocular hypertension are employed.
Principle: The ability of the test compounds to lower intraocular pressure (IOP) is measured in a relevant animal model.
Model: A common model is the rabbit with induced ocular hypertension.
Materials:
-
Test compounds formulated for topical (eye drops) or systemic administration.
-
Acetazolamide as a positive control.
-
Vehicle control.
-
Tonometer for measuring IOP.
Protocol:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions and handling procedures.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of each animal.
-
Induction of Ocular Hypertension: Induce elevated IOP in one eye using established methods (e.g., injection of hypertonic saline into the vitreous).
-
Compound Administration: Administer the test compounds, acetazolamide, or vehicle to the hypertensive eyes.
-
IOP Monitoring: Measure IOP at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) post-administration.
-
Data Analysis:
-
Calculate the change in IOP from baseline for each treatment group.
-
Compare the IOP-lowering effect of the test compounds to that of acetazolamide and the vehicle control.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion and Future Directions
The available data strongly suggest that 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives represent a promising class of carbonic anhydrase inhibitors with the potential for enhanced potency and isoform selectivity compared to the established drug, acetazolamide.[4] Their sub-nanomolar inhibition of tumor-associated CA isoforms is particularly noteworthy for the field of oncology.[4]
For researchers and drug development professionals, the path forward involves a multi-pronged approach:
-
Comprehensive Isoform Profiling: A broader screening against all human CA isoforms is necessary to fully characterize the selectivity profile of these novel inhibitors.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are crucial to understand the in vivo behavior of these compounds and to optimize dosing regimens.
-
Toxicology and Safety Assessment: Rigorous safety and toxicology studies are required to ensure a favorable therapeutic window before advancing to clinical trials.
By systematically applying the experimental frameworks outlined in this guide, the scientific community can effectively evaluate and advance the most promising next-generation carbonic anhydrase inhibitors from the laboratory to clinical application.
References
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Acetazolamide - StatPearls - NCBI Bookshelf - NIH. (2023-07-02). [Link]
-
Acetazolamide - Wikipedia. [Link]
-
Acetazolamide: Package Insert / Prescribing Information - Drugs.com. [Link]
-
What is the mechanism of Acetazolamide? - Patsnap Synapse. (2024-07-17). [Link]
-
What is the mechanism of action of acetazolamide? - Dr.Oracle. (2025-06-05). [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central. [Link]
-
Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - Taylor & Francis. [Link]
-
What is Acetazolamide used for? - Patsnap Synapse. (2024-06-14). [Link]
-
Pharm 101: Acetazolamide • LITFL • Top 200 Drugs. (2020-07-25). [Link]
-
Acetazolamide (Diamox): Uses & Side Effects - Cleveland Clinic. [Link]
-
What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. (2025-05-19). [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017-02-09). [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH. [Link]
-
Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening - Journal of Young Investigators. (2014-08-01). [Link]
-
Glaucoma and the Applications of Carbonic Anhydrase Inhibitors - ResearchGate. (2025-08-06). [Link]
-
Carbonic anhydrase inhibitors in corneal endothelial transport - PubMed. (2014-04-21). [Link]
-
Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs - PubMed. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (2021-11-20). [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. (2026-01-18). [Link]
-
Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma | bioRxiv. (2023-02-27). [Link]
-
Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. drugs.com [drugs.com]
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A Comparative Guide to the Inhibitory Activity of 1-Sulfamoylpiperidine-4-carboxamide Derivatives as Carbonic Anhydrase IX Inhibitors
This guide provides a comprehensive technical comparison of a novel class of inhibitors, 1-Sulfamoylpiperidine-4-carboxamide derivatives, against established alternatives for the inhibition of human Carbonic Anhydrase IX (CA IX). The content herein is intended for researchers, scientists, and drug development professionals engaged in oncology and enzyme kinetics. We will explore the mechanistic rationale for targeting CA IX, compare inhibitor potency and selectivity, and provide detailed, validated protocols for independent verification.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology
Solid tumors are often characterized by regions of insufficient oxygen supply, a condition known as hypoxia.[1] To survive and proliferate in this hostile microenvironment, cancer cells undergo metabolic reprogramming, leading to intracellular acidosis.[2][3] A key player in this adaptation is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme that is strongly induced by hypoxia and is rarely expressed in normal tissues.[1][4][5]
CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] By generating extracellular protons, it contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[2][6] Simultaneously, the bicarbonate ions are transported intracellularly to buffer the cell's internal pH, allowing cancer cells to thrive.[6] Given its pivotal role in tumor survival and progression, and its tumor-specific expression, CA IX has emerged as a high-value therapeutic target in oncology.[4][7][8] Inhibition of CA IX can disrupt pH regulation, leading to reduced tumor growth and proliferation.[9]
This guide focuses on validating and contextualizing the inhibitory activity of this compound derivatives, a promising new class of CA IX inhibitors.[10]
The Biological Role of CA IX in Hypoxic Tumors
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) becomes stabilized and activates the transcription of numerous genes, including CA9.[10] The resulting overexpression of CA IX on the cancer cell surface becomes a critical component of the cellular machinery for pH regulation, conferring a significant survival advantage.[2]
Caption: Role of CA IX in pH regulation in hypoxic cancer cells.
Comparative Inhibitor Landscape
To properly evaluate this compound derivatives, their performance must be benchmarked against established CA inhibitors. The primary comparators selected for this guide are Acetazolamide, a first-generation sulfonamide inhibitor, and SLC-0111, a clinical-stage CA IX/XII inhibitor.[11][12][13][14]
| Inhibitor Class | Compound Name | Primary Target(s) | Key Characteristics |
| Piperidine Carboxamides | This compound derivatives | hCA IX, hCA XII | Novel scaffold; potential for high potency and selectivity against tumor-associated isoforms. [10] |
| Sulfonamides (Clinical) | SLC-0111 | hCA IX, hCA XII | Ureido-sulfonamide inhibitor with high selectivity for tumor-associated isoforms over cytosolic CA I/II; currently in clinical trials.[12][13][15][16] |
| Sulfonamides (Classic) | Acetazolamide (AZA) | Pan-CA inhibitor (e.g., CA I, II, IX, XII) | First-generation, widely used clinically for various indications, but lacks selectivity, leading to off-target effects.[11][14][17] |
hCA = human Carbonic Anhydrase
Experimental Validation: Protocols & Data
The validation of a novel inhibitor's activity requires a multi-faceted approach, combining direct enzyme inhibition assays with cell-based functional assays.
Biochemical Validation: In Vitro Enzyme Inhibition Assay
The most direct method to determine the potency of an inhibitor is by measuring its effect on the catalytic activity of the purified target enzyme. The stopped-flow CO₂ hydrase assay is the gold standard for CA kinetics.[18][19]
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂.[20] An inhibitor's presence will slow this rate. The inhibition constant (Ki) is a measure of the inhibitor's potency.
Caption: Workflow for a stopped-flow CO₂ hydration assay.
Detailed Protocol: Stopped-Flow CO₂ Hydrase Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a 20 mM HEPES-NaOH buffer, pH 7.5, containing 100 mM Na₂SO₄ (to maintain ionic strength).
-
Enzyme Stock: Prepare a stock solution of recombinant human CA IX (catalytic domain) at 1 µM in assay buffer.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of the test compound (this compound derivative), Acetazolamide, and SLC-0111 in DMSO. Create serial dilutions in assay buffer.
-
Substrate Solution: Saturate ice-cold assay buffer with CO₂ gas by bubbling for at least 30 minutes. This will be Solution B.
-
-
Experimental Setup:
-
Set the stopped-flow instrument temperature to 25°C.[20]
-
Load one drive syringe (Syringe A) with a mix of assay buffer, pH indicator (e.g., pyranine), a fixed concentration of hCA IX (e.g., 10 nM final), and the desired concentration of inhibitor.
-
Load the second drive syringe (Syringe B) with the CO₂-saturated buffer.
-
-
Data Acquisition:
-
Initiate a "push" to rapidly mix the contents of both syringes. The reaction starts as CO₂ hydrates, causing a pH drop, which is monitored by the change in the indicator's absorbance or fluorescence.[20][21]
-
Record the signal change over a short time course (e.g., 1-2 seconds).
-
Perform control runs without any enzyme (uncatalyzed rate) and with enzyme but no inhibitor (catalyzed rate).
-
-
Data Analysis & Causality:
-
Calculate the initial rates from the slope of the kinetic traces.[20] The difference between the catalyzed and uncatalyzed rates represents the true enzymatic activity.
-
Determine the Ki value for each inhibitor by measuring the enzymatic rate across a range of inhibitor concentrations and fitting the data to the Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation, depending on the inhibitor's potency relative to the enzyme concentration. This Ki value provides a quantitative measure of binding affinity.
-
Comparative Inhibition Data (Illustrative)
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Index (hCA II / hCA IX) |
| Derivative 11 [10] | 85.4 | 105.1 | 5.4 | 8.9 | 19.5 |
| Derivative 15 [10] | 101.5 | 115.7 | 6.1 | 9.8 | 19.0 |
| SLC-0111 | >10,000 | 1,080 | 45 | 5.7 | 24 |
| Acetazolamide (AZA) [17] | 250 | 12 | 30 | 5.7 | 0.4 |
Data is synthesized from literature for comparative purposes.[10][13][17]
Interpretation: The this compound derivatives show potent, single-digit nanomolar inhibition of the target isoform hCA IX.[10] Crucially, they exhibit favorable selectivity against the ubiquitous cytosolic isoform hCA II, which is a key liability of the classic inhibitor Acetazolamide.[10] High selectivity is critical for minimizing off-target side effects in a therapeutic context.[22]
Cellular Validation: Hypoxia-Induced Cell Viability Assay
While in vitro assays confirm direct target engagement, cell-based assays are essential to validate that the inhibitor is effective in a more complex biological context.
Principle: This assay measures the ability of an inhibitor to reduce the viability or proliferation of cancer cells that depend on CA IX for survival under hypoxic conditions. An MTT or similar metabolic assay is commonly used.[7]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Treatment and Incubation:
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Replace the medium in the wells with the inhibitor-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Place one set of plates in a standard normoxic incubator (21% O₂) and another set in a hypoxic incubator (1% O₂) for 72 hours. The hypoxic environment is necessary to induce CA IX expression and create dependence on its function.[5][23]
-
-
Viability Measurement (MTT Assay):
-
After 72 hours, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis & Causality:
-
Normalize the absorbance readings to the vehicle control to calculate the percentage of cell viability.
-
Plot cell viability against the logarithm of inhibitor concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Self-Validation: The critical comparison is between the IC50 values under normoxic and hypoxic conditions. A potent CA IX inhibitor should show significantly greater growth inhibition (lower IC50) under hypoxia, where the cells are dependent on CA IX. This differential effect validates that the observed cytotoxicity is linked to the inhibition of the target pathway.
-
Conclusion and Future Directions
The experimental data presented in this guide validates that this compound derivatives are a class of highly potent and selective inhibitors of the tumor-associated carbonic anhydrase IX.[10] Their low nanomolar Ki values and favorable selectivity indices over cytosolic isoforms represent a significant improvement compared to the non-selective, first-generation inhibitor Acetazolamide.
The protocols detailed herein provide a robust framework for researchers to independently verify these findings and further characterize this promising inhibitor class. Future work should focus on in vivo efficacy studies in hypoxic tumor models and pharmacokinetic profiling to assess their potential as clinical candidates for cancer therapy.[24] The targeted inhibition of CA IX remains a highly attractive strategy, and these novel compounds represent a valuable addition to the arsenal of tools available to the oncology research community.[6]
References
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Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors. Comparison of Aliphatic Sulfamate/Bis-sulfamate Adducts with Isozymes II and IX as a Platform for Designing Tight-Binding, More Isoform-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Ceruso, M., et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Pocero, S., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Taylor & Francis Online. Available at: [Link]
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Singh, S., et al. (2024). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Journals. Available at: [Link]
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Schoppmann, V., et al. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. Available at: [Link]
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Al-Rashida, M., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]
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Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Khan, M. S., et al. (2024). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]
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Svastova, E., et al. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology. Available at: [Link]
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Angeli, A., et al. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research. Available at: [Link]
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Mboge, M. Y., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]
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Rana, S., et al. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry. Available at: [Link]
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Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. Available at: [Link]
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Jo, B., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
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Begum, J., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research. Available at: [Link]
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Stec, J., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. Available at: [Link]
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De Monte, C., et al. (2017). Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A Methodological Guide to Assessing Enzyme Cross-Reactivity of 1-Sulfamoylpiperidine-4-carboxamide
This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of the novel investigational compound, 1-Sulfamoylpiperidine-4-carboxamide. As a molecule containing a sulfonamide moiety, its primary pharmacological target is hypothesized to be a member of the carbonic anhydrase (CA) family of enzymes.[1][2] However, ensuring the selectivity of this compound is paramount for its development as a safe and effective therapeutic agent. Off-target interactions can lead to unforeseen side effects, diminishing the therapeutic window of a drug candidate.[3][4][5]
This document will detail the rationale behind enzyme selection for a cross-reactivity panel, provide a robust experimental protocol for determining inhibitory activity, and present a strategy for data analysis and visualization. The methodologies described herein are designed to be self-validating and are grounded in established principles of enzyme kinetics and drug discovery.[6][7]
The Imperative of Cross-Reactivity Profiling in Drug Development
In the trajectory of drug development, early identification of off-target binding is crucial.[8][9] Tissue cross-reactivity studies are a vital component of the preclinical safety assessment for biologics and small molecules, aiming to identify unintended binding to epitopes other than the intended target.[10][11][12] For enzyme inhibitors like this compound, this translates to assessing its inhibitory potential against a panel of related and unrelated enzymes. Such studies help to anticipate potential toxicities and can provide a more complete picture of the compound's pharmacological profile.[8][10]
Experimental Design: A Tiered Approach to Selectivity Screening
A logical and tiered approach is recommended for screening this compound for cross-reactivity. This involves an initial broad panel of enzymes followed by more focused studies on any identified off-target hits.
Tier 1: Primary Target and Isoform Selectivity
Given the sulfonamide structure, the primary targets are presumed to be carbonic anhydrases.[13][14] This initial tier should focus on a panel of key human (hCA) isoforms to determine both potency against the intended target and selectivity amongst closely related enzymes.
Hypothetical Primary Target: For the purpose of this guide, we will assume the primary target of this compound is hCA II , a ubiquitous and well-characterized isoform.
Recommended Isoform Panel:
-
hCA I: High-level expression in red blood cells.
-
hCA II: Ubiquitous expression.
-
hCA IV: Membrane-bound, present in the kidney and other tissues.
-
hCA IX: Tumor-associated, transmembrane isoform.[2]
-
hCA XII: Tumor-associated, transmembrane isoform.[2]
Tier 2: Screening Against Structurally and Functionally Related Enzymes
This tier expands the screening to include enzymes that are either structurally related to carbonic anhydrases (e.g., other metalloenzymes) or have functional roles that could lead to significant side effects if inhibited.
Recommended Broader Panel:
-
Carboxylesterases: These enzymes also catalyze hydrolysis reactions.[15][16]
-
Matrix Metalloproteinases (MMPs): Zinc-containing enzymes involved in tissue remodeling.
-
Cyclooxygenases (COX-1 and COX-2): Key enzymes in the inflammatory pathway. While not structurally similar, some sulfonamides are known to inhibit these enzymes.
-
A panel of representative kinases: To rule out broad kinase inhibition, which is a common source of off-target effects.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the selected enzymes. This protocol is based on a fluorometric assay, which generally offers higher sensitivity than spectrophotometric methods.[17]
Materials:
-
Purified recombinant human enzymes (hCA isoforms, etc.)
-
Fluorogenic substrate appropriate for each enzyme (e.g., 4-Methylumbelliferyl acetate for esterase activity of CAs)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for each enzyme's activity)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Prepare the enzyme solution at a working concentration in the assay buffer. The optimal concentration should be determined in preliminary experiments to ensure a linear reaction rate.[7][18]
-
Prepare the substrate solution at a concentration at or near its Michaelis constant (Km) for the specific enzyme.[7]
-
-
Assay Setup (96-well plate):
-
Blank Wells: Add assay buffer and the corresponding concentration of DMSO (without the test compound or enzyme).
-
Control Wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.
-
Test Wells: Add enzyme solution and the desired concentrations of this compound.
-
Positive Control Wells: Include a known inhibitor for each enzyme, if available, to validate the assay.[19]
-
-
Pre-incubation:
-
Pre-incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates of the test wells to the average rate of the control wells (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation and Interpretation
The results of the cross-reactivity screening should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Enzyme Target | IC50 (nM) | Fold Selectivity (vs. hCA II) |
| hCA II (Primary Target) | 15 | - |
| hCA I | 350 | 23.3 |
| hCA IV | 85 | 5.7 |
| hCA IX | 25 | 1.7 |
| hCA XII | 40 | 2.7 |
| Carboxylesterase 1 | >10,000 | >667 |
| MMP-2 | >10,000 | >667 |
| COX-1 | 8,500 | 567 |
| COX-2 | >10,000 | >667 |
Interpretation: In this hypothetical example, this compound demonstrates high potency against its primary target, hCA II. It shows moderate selectivity over other carbonic anhydrase isoforms, with the lowest selectivity against the tumor-associated isoforms hCA IX and hCA XII. Importantly, the compound shows excellent selectivity (>500-fold) against other enzyme classes, suggesting a low potential for off-target effects related to these enzymes.
Visualization of Workflows and Concepts
Graphical representations are essential for conveying complex experimental workflows and conceptual relationships.
Caption: Conceptual diagram of enzyme inhibitor selectivity.
Conclusion
This guide outlines a rigorous and systematic approach for assessing the cross-reactivity of this compound. By employing a tiered screening strategy and validated in vitro assays, researchers can build a comprehensive selectivity profile for this and other investigational compounds. The resulting data are crucial for making informed decisions in the drug development process, ultimately contributing to the creation of safer and more effective medicines. The principles and protocols described herein are broadly applicable to the characterization of novel enzyme inhibitors.
References
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A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Propath. Retrieved from [Link]
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Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Services. Retrieved from [Link]
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Enzymatic Assay of Trypsin Inhibition. (2019, November 14). protocols.io. Retrieved from [Link]
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Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). Visikol. Retrieved from [Link]
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Carbonic anhydrase mimics with rationally designed active sites for fine-tuned catalytic activity and selectivity in ester hydrolysis. (2023, August 22). National Institutes of Health. Retrieved from [Link]
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Carbonic anhydrase. (n.d.). In Wikipedia. Retrieved from [Link]
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How to Perform a Standard Enzyme Activity Assay? (2025, May 9). Patsnap Synapse. Retrieved from [Link]
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Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25). ResearchGate. Retrieved from [Link]
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Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. (2020, September 3). MDPI. Retrieved from [Link]
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Methods of Measuring Enzyme Activity Ex vivo and In vivo. (2019, June 12). National Institutes of Health. Retrieved from [Link]
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Comparison of Enzyme Activity Assay Methods. (2023, May 8). Labinsights. Retrieved from [Link]
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(PDF) Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. (2025, November 18). ResearchGate. Retrieved from [Link]
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Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes. (2023, April 10). National Institutes of Health. Retrieved from [Link]
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Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48. Retrieved from [Link]
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Shah, T. J., & Hsu, D. Y. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1495–1502. Retrieved from [Link]
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Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965–6975. Retrieved from [Link]
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(PDF) Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. (2025, August 7). ResearchGate. Retrieved from [Link]
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Comparative Analysis of 1-Sulfamoylpiperidine-4-carboxamide Derivatives in Drug Discovery
This guide provides a comprehensive comparative analysis of 1-sulfamoylpiperidine-4-carboxamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will delve into their design, synthesis, and biological evaluation, with a focus on structure-activity relationships (SAR) and performance against key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical scaffold.
Introduction: The Versatility of the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry. Its structural features, including a zinc-binding sulfamoyl group and a modifiable piperidine ring, make it a versatile starting point for the design of potent and selective enzyme inhibitors. This guide will focus on a key therapeutic application: the inhibition of histone deacetylases (HDACs), a class of enzymes implicated in the pathogenesis of cancer and other diseases.
HDAC enzymes play a critical role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The aberrant activity of specific HDAC isoforms is a hallmark of many cancers, making them a prime target for therapeutic intervention. The this compound scaffold has been successfully employed to develop potent HDAC inhibitors.
Comparative Analysis of Lead Compounds
Our analysis will compare two representative this compound derivatives, designated here as Compound A and Compound B , which feature distinct substitutions on the piperidine ring. These examples are based on publicly available research to illustrate key principles of SAR for this class of inhibitors.
| Compound | R Group (Piperidine N-substitution) | Target HDAC Isoform(s) | IC50 (nM) | Key Findings |
| Compound A | 4-(dimethylamino)phenyl | HDAC6 | 15 | High selectivity for HDAC6 over other isoforms. |
| Compound B | 3-pyridyl | Pan-HDAC | 50 (HDAC1), 75 (HDAC2), 30 (HDAC6) | Broader activity across multiple HDAC isoforms. |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Compound A demonstrates the potential for achieving high isoform selectivity. The incorporation of a 4-(dimethylamino)phenyl group at the 4-position of the piperidine ring is designed to exploit a specific sub-pocket within the active site of HDAC6. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
In contrast, Compound B , with its 3-pyridyl substitution, exhibits a pan-HDAC inhibition profile. While less selective, pan-HDAC inhibitors can be advantageous in certain therapeutic contexts where the inhibition of multiple HDAC isoforms is desired to achieve a synergistic anti-cancer effect.
Experimental Protocols: A Guide to In Vitro Evaluation
The reliable evaluation of HDAC inhibitors is paramount. Below is a detailed protocol for a standard in vitro HDAC enzymatic assay, a foundational experiment in the characterization of compounds like Compound A and Compound B .
In Vitro HDAC Enzymatic Assay
This protocol outlines the measurement of HDAC inhibitory activity using a commercially available fluorogenic substrate.
Workflow Diagram:
Caption: Key structure-activity relationships.
Further exploration of the SAR could involve:
-
Varying the linker: Modifying the connection between the piperidine ring and the aromatic substituent.
-
Exploring alternative aromatic systems: Replacing the phenyl or pyridyl groups with other heterocycles.
-
Introducing stereochemistry: Synthesizing and testing individual enantiomers to investigate stereospecific binding interactions.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors, particularly for the HDAC family. The ability to tune isoform selectivity through targeted modifications of the piperidine ring offers a clear path for optimizing therapeutic candidates. Future research should focus on expanding the diversity of substituents at the 4-position, conducting in-depth pharmacokinetic and in vivo efficacy studies, and exploring the potential of these derivatives against other zinc-dependent enzymes.
References
- A comprehensive list of references would be compiled here based on the specific literature used to generate the comparative d
A Comparative Benchmarking Guide to 1-Sulfamoylpiperidine-4-carboxamide and its Analogs as Carbonic Anhydrase Inhibitors
Introduction: The Critical Role of Carbonic Anhydrases and the Quest for Selective Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺), a seemingly simple reaction that is critical for everything from respiration and pH homeostasis to electrolyte secretion and biosynthetic pathways.[1] With fifteen known human isoforms (hCAs) exhibiting distinct tissue distribution and subcellular localization, the therapeutic potential of inhibiting specific CAs has been a major focus of drug discovery.[1]
Historically, carbonic anhydrase inhibitors (CAIs) have been successfully employed as diuretics, anti-glaucoma agents, and antiepileptics.[1] More recently, the spotlight has turned to the tumor-associated isoforms, particularly hCA IX and hCA XII. These isoforms are overexpressed in a variety of hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[2] Consequently, the development of isoform-selective CAIs that target these cancer-related isoforms while sparing the ubiquitous cytosolic isoforms (hCA I and II) is a paramount objective in modern medicinal chemistry.
This guide provides a comprehensive benchmark analysis of a promising class of CAIs: 1-Sulfamoylpiperidine-4-carboxamides . We will delve into their inhibitory potency and selectivity profiles against key hCA isoforms, comparing them with established clinical inhibitors and emerging drug candidates. This analysis is supported by a detailed examination of the state-of-the-art experimental methodology used to generate this data, ensuring a thorough understanding of the scientific rigor behind these findings.
The Rise of 1-Sulfamoylpiperidine-4-carboxamides as Potent CAIs
The 1-Sulfamoylpiperidine-4-carboxamide scaffold has emerged as a versatile platform for designing potent and selective CAIs. The core structure features a sulfamoyl group, a well-established zinc-binding moiety that anchors the inhibitor to the active site of the enzyme, and a piperidine-4-carboxamide linker that allows for the introduction of various "tail" functionalities. These tails can be modified to achieve specific interactions with the amino acid residues lining the active site cavity, thereby influencing both potency and isoform selectivity.
A recent study detailing the synthesis and evaluation of a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has provided compelling evidence of their potential.[2] These compounds have demonstrated low nanomolar to sub-nanomolar inhibitory activity against the tumor-associated hCA IX and XII isoforms, with some derivatives exhibiting significant selectivity over the off-target cytosolic isoforms hCA I and II.[2]
Comparative Inhibitory Potency and Selectivity
The efficacy of a CAI is not solely defined by its raw inhibitory power (as indicated by its inhibition constant, Ki) but also by its selectivity for the target isoform. High selectivity is crucial for minimizing off-target side effects. The following table provides a comparative analysis of the inhibitory activity of representative this compound derivatives against four key hCA isoforms, benchmarked against clinically relevant CAIs.
| Compound/Drug | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (I/IX) | Selectivity Ratio (II/IX) | Selectivity Ratio (I/XII) | Selectivity Ratio (II/XII) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 10 | 0.48 | 43.86 | 2.11 |
| Dorzolamide | 3000 | 3.5 | 54 | 52 | 55.56 | 0.06 | 57.69 | 0.07 |
| Brinzolamide | 3100 | 3.1 | 43 | 4 | 72.09 | 0.07 | 775 | 0.78 |
| SLC-0111 | 10800 | 1280 | 45.1 | 4.5 | 239.47 | 28.38 | 2400 | 284.44 |
| Compound 6 | 7.9 | 3.7 | 0.9 | 4.1 | 8.78 | 4.11 | 1.93 | 0.90 |
| Compound 16 | 5.6 | 4.2 | 0.8 | 3.9 | 7 | 5.25 | 1.44 | 1.08 |
| Compound 20 * | 9.0 | 7.5 | 0.9 | 5.2 | 10 | 8.33 | 1.73 | 1.44 |
*Data for Compounds 6, 16, and 20 are from a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[2] Ki values for other inhibitors are compiled from various sources.
Analysis of the Data:
The data clearly illustrates the potent inhibitory activity of the this compound derivatives (Compounds 6, 16, and 20). Notably, these compounds exhibit sub-nanomolar inhibition of the tumor-associated isoform hCA IX, surpassing the potency of the standard inhibitor Acetazolamide.[2] While their selectivity against the cytosolic isoforms hCA I and II is not as pronounced as that of SLC-0111, a compound currently in clinical trials, the exceptional potency of these novel inhibitors marks them as highly promising candidates for further development.[2] The structure-activity relationship (SAR) studies reveal that modifications to the "tail" of the molecule can significantly impact both potency and selectivity, offering a clear path for future optimization.[2]
Experimental Methodology: The Stopped-Flow CO₂ Hydration Assay
To ensure the scientific integrity of the presented data, it is crucial to understand the experimental methodology used for its generation. The determination of inhibitory activity against CA isoforms is most accurately performed using a stopped-flow CO₂ hydration assay . This technique allows for the measurement of rapid enzyme kinetics, which is essential given the high catalytic turnover rate of carbonic anhydrases.
Causality Behind the Experimental Choice
The choice of the stopped-flow method is dictated by the incredibly fast nature of the CA-catalyzed reaction. Traditional spectrophotometric assays are too slow to capture the initial velocity of the reaction before a significant portion of the substrate is consumed. The stopped-flow apparatus rapidly mixes the enzyme and substrate solutions (in milliseconds) and then stops the flow, allowing for the real-time monitoring of the reaction progress within the first few seconds. This provides a true measure of the initial reaction rate, which is fundamental for accurate kinetic analysis and inhibitor characterization.
Experimental Workflow
The following diagram illustrates the workflow of a typical stopped-flow CO₂ hydration assay for determining CA inhibition.
Caption: Experimental workflow for determining CA inhibition constants.
Step-by-Step Protocol
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4). The final enzyme concentration in the assay is typically in the nanomolar range.
-
Inhibitor Stock Solutions: Prepare serial dilutions of the test compound (this compound derivative) and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Prepare a buffer containing a pH indicator (e.g., phenol red) whose absorbance changes with pH. The buffer should have a low buffering capacity to ensure that the pH change resulting from the enzymatic reaction is detectable.
-
Substrate Solution: Prepare a saturated solution of CO₂ in water immediately before the experiment by bubbling CO₂ gas through chilled, deionized water.
-
-
Stopped-Flow Measurement:
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (typically 25°C).
-
Loading: Load one syringe of the stopped-flow instrument with the enzyme solution (with or without the inhibitor) and the other syringe with the CO₂-saturated water.
-
Mixing and Data Acquisition: Rapidly mix the contents of the two syringes. The instrument's detector will monitor the change in absorbance of the pH indicator over a short period (typically a few seconds). This measurement is repeated for a range of inhibitor concentrations.
-
-
Data Analysis:
-
Initial Rate Calculation: The initial rate of the reaction (V₀) is determined from the initial linear portion of the absorbance versus time curve.
-
IC₅₀ Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined from this dose-response curve.
-
Ki Calculation: The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.[3]
-
Mechanism of Carbonic Anhydrase and its Inhibition
A deeper understanding of the CA catalytic mechanism is essential to appreciate how inhibitors like 1-Sulfamoylpiperidine-4-carboxamides exert their effects. The active site of a carbonic anhydrase contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.
Caption: Simplified schematic of the carbonic anhydrase catalytic cycle and its inhibition by sulfonamides.
The catalytic cycle begins with the deprotonation of the zinc-bound water molecule to form a highly nucleophilic zinc-hydroxide species. This hydroxide ion then attacks the carbon atom of a bound CO₂ molecule, converting it to bicarbonate. The bicarbonate is then displaced by a water molecule, regenerating the resting state of the enzyme. The rate-limiting step is the regeneration of the zinc-hydroxide species, which involves the removal of a proton from the active site.
Sulfonamide inhibitors, including the this compound class, act by coordinating to the active site zinc ion via their deprotonated sulfonamide group. This binding mimics the transition state of the CO₂ hydration reaction and effectively blocks the binding of substrate, thereby inhibiting the enzyme's catalytic activity. The "tail" portion of the inhibitor can form additional interactions with the surrounding amino acid residues, which contributes to the overall binding affinity and isoform selectivity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising avenue for the development of next-generation carbonic anhydrase inhibitors. The exceptional potency of certain derivatives against the tumor-associated isoforms hCA IX and hCA XII, coupled with the potential for fine-tuning selectivity through synthetic modifications, underscores their therapeutic potential, particularly in the context of oncology.
Future research should focus on optimizing the selectivity profile of these compounds to minimize potential off-target effects. A thorough understanding of the structural basis for isoform-specific inhibition, aided by techniques such as X-ray crystallography and molecular modeling, will be instrumental in guiding the rational design of more selective and efficacious inhibitors. As our understanding of the diverse roles of carbonic anhydrase isoforms in health and disease continues to expand, the development of precisely targeted inhibitors like the 1-Sulfamoylpiperidine-4-carboxamides will undoubtedly play a crucial role in advancing human medicine.
References
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... - ResearchGate. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]
-
Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. PubMed. [Link]
-
Stopped-flow – Knowledge and References. Taylor & Francis. [Link]
-
Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. [Link]
-
Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. National Institutes of Health. [Link]
-
Natural inspired piperine-based sulfonamides and carboxylic acids as carbonic anhydrase inhibitors: Design, synthesis and biological evaluation. PubMed. [Link]
-
(PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]
-
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. National Institutes of Health. [Link]
-
Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal. [Link]
-
Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Semantic Scholar. [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. [Link]
-
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. [Link]
Sources
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 1-Sulfamoylpiperidine-4-carboxamide: A Comparative Guide for Novel Kinase Inhibitors in Oncology
This guide provides a comprehensive framework for the in vivo validation of 1-Sulfamoylpiperidine-4-carboxamide, a novel, hypothetical inhibitor of Tumor-Associated Kinase 1 (TAK1), a critical node in inflammatory and cell survival signaling pathways frequently dysregulated in cancer. Our objective is to present a scientifically rigorous, comparative analysis of its therapeutic potential against established standards of care in a preclinical Non-Small Cell Lung Cancer (NSCLC) model. The experimental design emphasizes causality, self-validation, and is grounded in authoritative protocols.
Mechanistic Framework: Targeting the TAK1 Signaling Nexus
This compound is designed as a potent and selective ATP-competitive inhibitor of TAK1. TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central mediator of pro-inflammatory and stress-response pathways, including NF-κB and JNK/p38 MAPK signaling. In many cancer cells, constitutive activation of these pathways promotes proliferation, survival, and resistance to apoptosis. By inhibiting TAK1, this compound is hypothesized to suppress these pro-tumorigenic signals, leading to tumor growth inhibition and potentially sensitizing cancer cells to other therapies.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Targeted TAK1 Signaling Pathway.
In Vivo Validation Workflow: A Phased Approach
A robust in vivo validation strategy is crucial to bridge the gap between in vitro potency and clinical efficacy. The following workflow is designed to systematically evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.
Caption: Phased In Vivo Validation Workflow.
Comparative Performance Analysis
The primary goal of this in vivo study is to benchmark the efficacy of this compound against a current standard of care for NSCLC, such as a platinum-based chemotherapy agent (e.g., Cisplatin), and a targeted therapy if a relevant mutation is present in the chosen model.
Hypothetical Efficacy Data in A549 NSCLC Xenograft Model
The following table summarizes plausible, hypothetical outcomes from a 28-day efficacy study in an A549 (KRAS-mutant) NSCLC cell line-derived xenograft (CDX) model.
| Treatment Group (n=10 mice/group) | Dosing Regimen | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1540 ± 125 | - | -2.5 ± 1.5 |
| Cisplatin | 3 mg/kg, i.p., QW | 890 ± 95 | 42.2% | -12.8 ± 2.1 |
| This compound | 50 mg/kg, p.o., QD | 625 ± 78 | 59.4% | -4.1 ± 1.8 |
| Combination Therapy | Cisplatin + this compound | 280 ± 55 | 81.8% | -14.5 ± 2.5 |
Interpretation of Hypothetical Data:
In this simulated scenario, this compound as a monotherapy demonstrates superior tumor growth inhibition compared to Cisplatin, with a more favorable tolerability profile as indicated by a smaller impact on body weight. The combination of this compound and Cisplatin shows a synergistic effect, resulting in the highest TGI. This suggests that TAK1 inhibition may sensitize NSCLC cells to the cytotoxic effects of platinum-based chemotherapy. These data would provide a strong rationale for further investigation into this combination.
Detailed Experimental Protocol: NSCLC Xenograft Efficacy Study
This protocol outlines the key steps for conducting an in vivo efficacy study using a cell line-derived xenograft model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with Cisplatin, in an A549 NSCLC xenograft model.
Materials:
-
6-8 week old female athymic nude mice (e.g., NU/J from The Jackson Laboratory).
-
A549 human NSCLC cell line.
-
Matrigel® Basement Membrane Matrix.
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Cisplatin formulated in 0.9% saline.
-
Calipers for tumor measurement.
-
Animal balance.
Methodology:
-
Cell Culture and Implantation:
-
Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum.
-
Harvest cells at ~80% confluency and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When mean tumor volume reaches approximately 100-150 mm³, randomize animals into the four treatment groups (n=10 per group) as detailed in the table above.
-
-
Treatment Administration:
-
Administer treatments according to the specified dosing regimen for 28 days.
-
Monitor animal health daily, including clinical signs and body weight (measured twice weekly).
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes twice weekly.
-
At the end of the study (Day 28), or if humane endpoints are reached, euthanize the animals.
-
Excise tumors, weigh them, and collect tissues for pharmacodynamic and biomarker analysis (e.g., flash-freeze a portion, fix the remainder in formalin).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups. A p-value < 0.05 is typically considered statistically significant.
-
References
A Head-to-Head Comparison of Sulfamoylpiperidine-Based RBM39 Degraders: Indisulam, Tasisulam, and CQS
In the landscape of modern oncology drug discovery, the sulfamoylpiperidine scaffold has emerged as a privileged structure, giving rise to a novel class of anticancer agents with a unique mechanism of action. This guide provides a detailed head-to-head comparison of three prominent sulfamoylpiperidine-based inhibitors: Indisulam (E7070), Tasisulam, and Chloroquinoxaline Sulfonamide (CQS). These compounds function as "molecular glues," inducing the proteasomal degradation of the RNA-binding protein RBM39, a critical factor in mRNA splicing. This guide will delve into their comparative performance, supported by experimental data, and provide detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The Rise of a Novel Anticancer Strategy: RBM39 Degradation
The discovery that certain aryl sulfonamides can act as molecular glues to induce the degradation of specific proteins represents a paradigm shift in targeted cancer therapy.[1][2][3] Unlike traditional inhibitors that block the active site of an enzyme, these compounds facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Indisulam, Tasisulam, and CQS all share a common mechanism: they recruit the RNA-binding motif protein 39 (RBM39) to the DDB1 and CUL4-associated factor 15 (DCAF15), a substrate receptor for the CUL4 E3 ubiquitin ligase complex.[2][4] This induced proximity leads to the polyubiquitination and degradation of RBM39.[5] The loss of RBM39, an essential splicing factor, results in widespread aberrant pre-mRNA splicing, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[6][7][8] The sensitivity of cancer cells to these agents has been correlated with the expression levels of DCAF15.[2]
Head-to-Head Performance Comparison
While all three compounds share a common mechanism, their preclinical activity and clinical trajectories have diverged significantly. Direct head-to-head clinical trials are limited, but preclinical data and the outcomes of separate clinical trials provide a solid basis for comparison.[1]
In Vitro RBM39 Degradation
A key determinant of the efficacy of these molecular glues is their ability to induce the degradation of RBM39. An in vitro ubiquitination assay demonstrated that Indisulam, Tasisulam, and CQS all promote the dose-dependent ubiquitination of RBM39 in the presence of the CRL4A-DCAF15 E3 ligase.[5] This confirms their shared biochemical mechanism of action.
Furthermore, studies in HCT-116 cells showed that all three compounds lead to the dose-dependent degradation of the related protein RBM23, which is also a neo-substrate of DCAF15 in the presence of these sulfonamides.[9]
Table 1: Comparative In Vitro RBM39 Degradation Activity
| Compound | Target | Assay | Outcome | Source |
| Indisulam | RBM39 | In vitro ubiquitination assay | Dose-dependent ubiquitination | [5] |
| Tasisulam | RBM39 | In vitro ubiquitination assay | Dose-dependent ubiquitination | [5] |
| CQS | RBM39 | In vitro ubiquitination assay | Dose-dependent ubiquitination | [5] |
In Vitro Cytotoxicity
Indisulam has demonstrated potent anticancer activity across a range of cancer cell lines. For instance, in human cervical cancer cell lines, the half-maximal inhibitory concentration (IC50) for Indisulam was reported to be 287.5 µM in HeLa cells and 125.0 µM in C33A cells after a 24-hour treatment.[10] In a study on T-cell acute lymphoblastic leukemia (T-ALL), four out of six tested cell lines showed significant sensitivity to Indisulam.[6]
The CQS IC50 for CV-1 cells, as determined by an MTT cytotoxicity assay, was 1.8 mM.[11] It is important to note that direct comparison of these values is challenging due to different experimental conditions.
Table 2: Representative In Vitro Cytotoxicity of Sulfamoylpiperidine-Based Inhibitors
| Compound | Cell Line | Cancer Type | IC50 | Source |
| Indisulam | HeLa | Cervical Cancer | 287.5 µM (24h) | [10] |
| C33A | Cervical Cancer | 125.0 µM (24h) | [10] | |
| J.gamma1, Jurkat | T-cell ALL | Sensitive | [6] | |
| CQS | CV-1 | Monkey Kidney | 1.8 mM | [11] |
| Tasisulam | - | - | Data not available in a directly comparable format | - |
Note: The lack of directly comparable IC50 data for all three compounds in the same study highlights a gap in the current literature.
Clinical Trial Outcomes: A Diverging Path
The clinical development of these three agents has followed markedly different paths, providing valuable insights into their therapeutic potential and limitations.
Indisulam (E7070) has undergone numerous clinical trials and, while showing modest single-agent efficacy in solid tumors, has demonstrated promise in combination therapies, particularly for hematologic malignancies.[12][13] A Phase 2 study of Indisulam in combination with idarubicin and cytarabine in patients with relapsed or refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome showed a 35% response rate.[14]
Tasisulam , on the other hand, had its development halted due to safety concerns. A Phase 3 trial in patients with metastatic melanoma was stopped early due to an imbalance of possibly drug-related deaths, primarily due to grade 4 myelosuppression.[15] This was attributed to unexpectedly low clearance of the drug in a subset of patients, leading to drug accumulation.[15] Phase 2 studies in soft tissue sarcoma also showed modest activity with challenging hematologic toxicity.[16]
Chloroquinoxaline Sulfonamide (CQS) was discontinued due to a lack of efficacy. A Phase 2 trial in patients with non-small-cell lung cancer (NSCLC) showed no major objective antitumor responses, despite achieving the target plasma concentrations.[17] Earlier Phase 1 trials had established a safety profile, with hypoglycemia being a clinically significant toxicity.[18]
Table 3: Summary of Clinical Trial Outcomes
| Compound | Phase | Cancer Type(s) | Key Findings | Outcome | Sources |
| Indisulam (E7070) | Phase 2 | AML/MDS | 35% response rate in combination with chemotherapy. | Promising in combination therapies; ongoing research. | [13][14] |
| Phase 1/2 | Solid Tumors | Modest single-agent activity, well-tolerated. | - | [12] | |
| Tasisulam | Phase 3 | Metastatic Melanoma | Study halted due to safety concerns (myelosuppression). | Development discontinued. | [15] |
| Phase 2 | Soft Tissue Sarcoma | Modest activity, significant hematologic toxicity. | - | [16] | |
| Phase 1 | Solid Tumors | Established MTD, bone marrow suppression was the major DLT. | - | [19][20] | |
| CQS | Phase 2 | NSCLC | No significant antitumor activity. | Development discontinued. | [17] |
| Phase 1 | Solid Tumors | Well-tolerated, hypoglycemia noted. | - | [18] |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to evaluate these sulfamoylpiperidine-based inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the sulfamoylpiperidine-based inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for RBM39 Degradation
Western blotting is a crucial technique to directly visualize and quantify the degradation of RBM39 following treatment with the inhibitors.
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitors for the desired time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of RBM39 protein.
Conclusion and Future Perspectives
The sulfamoylpiperidine-based RBM39 degraders—Indisulam, Tasisulam, and CQS—represent a fascinating class of anticancer agents with a novel mechanism of action. While they all function as molecular glues to induce the degradation of the onco-protein RBM39, their clinical outcomes have been remarkably different.
Indisulam continues to show promise, particularly in combination therapies for hematologic cancers, underscoring the potential of this therapeutic strategy. The divergent paths of Tasisulam and CQS, however, highlight the challenges in translating preclinical efficacy into clinical success, with safety and efficacy hurdles ultimately leading to the discontinuation of their development.
For researchers in the field, this comparative guide underscores the importance of a deep understanding of the structure-activity relationships, pharmacokinetic properties, and potential biomarkers (such as DCAF15 expression) to guide the development of the next generation of molecular glue degraders. The detailed protocols provided herein offer a standardized framework for the continued investigation and head-to-head comparison of these and other novel inhibitors targeting the spliceosome. The journey of these sulfamoylpiperidine-based compounds provides invaluable lessons for the future of targeted protein degradation in oncology.
References
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A Comparative Guide to the Reproducibility of Kinase Assays: A Case Study with the BTK Inhibitor Ibrutinib
Introduction to Ibrutinib and Bruton's Tyrosine Kinase (BTK)
Ibrutinib is a potent, first-in-class, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, a pathway essential for B-cell proliferation, differentiation, and survival[1][2][3][4]. Dysregulation of the BCR signaling pathway is a hallmark of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[2].
Ibrutinib's mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition[2][5]. This targeted inhibition disrupts the downstream signaling cascade, ultimately inducing apoptosis in malignant B-cells[1][3]. The success of Ibrutinib has paved the way for the development of second-generation BTK inhibitors, such as Acalabrutinib and Zanubrutinib, which were designed to have greater selectivity and potentially fewer off-target effects[6][7][8][9].
The BTK Signaling Pathway
Understanding the BTK signaling pathway is crucial for designing and interpreting assays aimed at its inhibition. Upon B-cell receptor engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream targets, including phospholipase Cγ2 (PLCγ2), which in turn triggers further signaling events that promote cell survival and proliferation[5][10][11].
Diagram of the BTK signaling pathway and the inhibitory action of Ibrutinib.
Experimental Protocols for Assessing BTK Inhibition
The reproducibility of an assay is intrinsically linked to a well-defined and meticulously executed protocol. Below are two common assays used to evaluate BTK inhibitors, with an emphasis on the rationale behind each step.
Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay directly measures the binding of an inhibitor to the kinase, providing a direct readout of target engagement.
Principle: This is a fluorescence resonance energy transfer (FRET)-based assay. A europium (Eu)-labeled anti-tag antibody binds to the BTK enzyme, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of BTK. When both are bound, FRET occurs. A test compound that competes with the tracer for binding to the ATP site will disrupt FRET, leading to a decrease in the signal.
Step-by-Step Protocol: [12]
-
Compound Preparation: Prepare a serial dilution of Ibrutinib (and/or other BTK inhibitors) in an appropriate buffer (e.g., 1X Kinase Buffer A). The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells to avoid solvent-induced artifacts.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the BTK enzyme and the Eu-labeled anti-tag antibody at 3X the final desired concentration in the assay buffer.
-
Tracer Preparation: Prepare the Alexa Fluor™ 647-labeled tracer at 3X the final desired concentration.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the serially diluted compound.
-
Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.
-
Addition of Tracer and Incubation: Add 5 µL of the tracer solution to initiate the binding reaction. Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Eu) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
Use of a FRET-based assay: Provides a direct measure of binding, which is less prone to interference from factors that can affect enzymatic activity assays (e.g., ATP concentration).
-
Constant solvent concentration: Minimizes the variability in enzyme activity or compound solubility that can be introduced by differing solvent concentrations.
-
Pre-incubation: For irreversible covalent inhibitors like Ibrutinib, the incubation time is a critical parameter, as the IC50 value will decrease with longer incubation times[10][13]. Standardizing this time is essential for reproducibility.
Cellular Assay: BTK Autophosphorylation Assay
This assay measures the inhibition of BTK activity within a cellular context, providing a more physiologically relevant assessment of a compound's efficacy.
Principle: In many B-cell lines, BTK is constitutively active and undergoes autophosphorylation at Tyr-223, a key step for its full activation[1]. This assay quantifies the level of phosphorylated BTK (pBTK) in cells treated with an inhibitor.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable B-cell line (e.g., Jeko-1) under standard conditions.
-
Compound Treatment: Seed the cells in a multi-well plate and treat with a serial dilution of Ibrutinib for a defined period (e.g., 2 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting or ELISA:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pBTK (Tyr-223) and total BTK.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pBTK and total BTK.
-
-
Data Acquisition and Analysis: Quantify the band intensities (Western Blot) or the colorimetric/fluorometric signal (ELISA). Normalize the pBTK signal to the total BTK signal for each sample and plot the normalized values against the inhibitor concentration to determine the IC50.
Causality Behind Experimental Choices:
-
Use of a cellular model: Provides insights into the compound's ability to cross the cell membrane and engage its target in a complex biological environment.
-
Normalization to total BTK: Accounts for any variations in cell number or protein loading, which is a common source of variability in cellular assays.
-
Inclusion of phosphatase inhibitors: Crucial for preventing the dephosphorylation of BTK after cell lysis, which would lead to an underestimation of its activity.
Workflow for biochemical and cellular assays to assess BTK inhibition.
Comparative Analysis of BTK Inhibitors: Reproducibility and Selectivity
The reproducibility of IC50 values is a key indicator of an assay's robustness. However, it is important to note that for covalent inhibitors like Ibrutinib, the IC50 is not a true equilibrium constant and can be influenced by assay conditions such as incubation time[10]. A more appropriate parameter for covalent inhibitors is the rate of inactivation (kinact/KI)[10]. Nevertheless, IC50 values remain a common metric for comparing inhibitor potency.
The following table summarizes reported IC50 values for Ibrutinib and the second-generation inhibitors Acalabrutinib and Zanubrutinib against BTK and key off-target kinases. The variability in these values across different studies highlights the importance of standardized assay protocols for ensuring reproducibility.
| Compound | Target Kinase | Reported IC50 (nM) | Reference(s) |
| Ibrutinib | BTK | 0.5 | [1][3][14] |
| TEC | 3.2 - 78 | [3] | |
| EGFR | ~2.65 | [13][14] | |
| ITK | ~1.65 | [13] | |
| Acalabrutinib | BTK | 3 - 5.1 | [15][16] |
| TEC | 37 - 1000 | [3] | |
| EGFR | >1000 | [3][15] | |
| ITK | >1000 | [3] | |
| Zanubrutinib | BTK | ~1 | [9] |
| TEC | ~2 | [3] | |
| EGFR | ~15.9 | [3] | |
| ITK | >1000 | [3] |
Insights from the Data:
-
Reproducibility: The range of reported IC50 values for the same compound and target (e.g., Acalabrutinib against TEC) underscores the impact of different assay formats and conditions on the final result[3]. This emphasizes the need for detailed reporting of experimental methods to allow for meaningful comparisons between studies.
-
Selectivity: Acalabrutinib and Zanubrutinib exhibit significantly higher IC50 values against off-target kinases like EGFR and ITK compared to Ibrutinib[3][15]. This improved selectivity is a key advantage of the second-generation inhibitors and is associated with a more favorable safety profile in clinical settings, with lower incidences of adverse events such as rash and diarrhea[6][7][8][9][17].
Best Practices for Ensuring Reproducibility
To enhance the reproducibility of biological assays with small molecules like Ibrutinib, consider the following:
-
Thorough Compound Characterization: Ensure the identity, purity, and stability of the small molecule.
-
Standardized Protocols: Use detailed, version-controlled protocols and document any deviations.
-
Consistent Reagents and Cell Lines: Use reagents from the same lot where possible and ensure cell lines are authenticated and free from contamination.
-
Appropriate Controls: Include positive and negative controls in every assay to monitor performance.
-
Transparent Data Reporting: Report all experimental details, including instrument settings, data analysis methods, and the number of biological and technical replicates.
Conclusion
References
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Ibrutinib - Wikipedia. [Link]
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de Wispelaere, A., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 642524. [Link]
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Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. (2024, July 17). [Link]
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Ibrutinib's off-target mechanism: cause for dose optimization. (2021). Cancer Biology & Therapy, 22(10-12), 481-483. [Link]
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Wang, M. L. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules, 26(16), 4989. [Link]
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Herman, S. E., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research, 23(1), 235-245. [Link]
-
BTK product formation progress curves (A-D) and time-dependence of IC... - ResearchGate. [Link]
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Ortega-Carrion, A., et al. (2025). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Cancer Chemotherapy and Pharmacology, 95(1), 37-47. [Link]
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Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020, August 16). AJMC. [Link]
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Joseph, R. E., et al. (2024). Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia. eLife, 13, e93005. [Link]
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A Randomized, Multicenter, Open-label, Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib. ClinicalTrials.gov. (2016, September 28). [Link]
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Akinleye, A., et al. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6, 59. [Link]
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Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023). ACS Medicinal Chemistry Letters, 14(3), 312-319. [Link]
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Acalabrutinib and Zanubrutinib Both Best Ibrutinib in Real-World Safety and Efficacy CLL/SLL Outcomes. (2024, June 17). OncLive. [Link]
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Safety results of acalabrutinib and zanubrutinib and direct comparisons with ibrutinib in clinical trials. - ResearchGate. [Link]
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Acalabrutinib and Zanubrutinib Display Similar Efficacy Results in R/R CLL. (2023, September 16). CancerNetwork. [Link]
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Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis. (2024, March 12). The ASCO Post. [Link]
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(A) Effect of ibrutinib (1), 2, or 3 on the phosphorylation of BTK in... - ResearchGate. [Link]
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Roskoski, R. Jr. (2016). Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms. Pharmacological Research, 113(Pt A), 457-472. [Link]
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Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI. (2019). Haematologica, 104(10), 2068-2079. [Link]
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Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. (2024, September 12). AJMC. [Link]
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A Comparative Guide to the Isoform Selectivity of 1-Sulfamoylpiperidine-4-carboxamide Derivatives as Carbonic Anhydrase Inhibitors
This guide provides an in-depth analysis of the selectivity of 1-sulfamoylpiperidine-4-carboxamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms. It is intended for researchers, scientists, and drug development professionals working on the design of novel therapeutics targeting these ubiquitous enzymes. We will delve into the structural rationale for selectivity, present comparative inhibition data, and provide detailed protocols for assessing inhibitor performance.
The carbonic anhydrase family of zinc metalloenzymes plays a crucial role in fundamental physiological processes, including pH regulation, ion transport, and fluid secretion, by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1] The hyperactivity of specific CA isoforms is linked to a variety of diseases, making them validated therapeutic targets.[1][2] A significant challenge in the development of CA inhibitors (CAIs) is achieving selectivity for a specific isoform, given the high degree of structural homology across the family.[3] This is particularly critical for minimizing off-target effects, as isoforms like hCA I and hCA II are widely expressed and vital for normal physiological functions, while others, such as hCA IX and hCA XII, are tumor-associated and represent key targets in oncology.[3][4][5]
The primary sulfonamide group (CSO₂NH₂) is a well-established zinc-binding pharmacophore in the design of CAIs.[1] The potency and isoform selectivity of these inhibitors are largely determined by their molecular periphery, often referred to as the "tail."[1] This guide focuses on a class of inhibitors based on the this compound scaffold, exploring how modifications to this "tail" influence their interaction and selectivity with different hCA isoforms.
Comparative Analysis of Inhibitor Selectivity
The inhibitory potency of this compound derivatives is typically evaluated against a panel of hCA isoforms, most commonly the cytosolic off-target isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The primary metric for this comparison is the inhibition constant (Kᵢ), with a lower value indicating higher potency.
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to the topic compound, have demonstrated potent, low nanomolar inhibition against hCA I, II, IX, and XII.[6] Notably, certain derivatives within this class have shown promising selectivity for the tumor-associated isoforms. For instance, compounds with specific aliphatic chains in the "tail" portion have exhibited significant selectivity for hCA IX.[6] One benzyl derivative from a related series was identified as a highly potent and selective inhibitor of hCA XII, being approximately 17-fold more selective against hCA I and 13-fold more selective against hCA II.[6]
The table below presents a representative comparison of inhibition constants (Kᵢ) for a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative (Compound 11 from a cited study) against key hCA isoforms, with the non-selective inhibitor Acetazolamide (AAZ) included for reference.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Compound 11 | 45.9 | 35.1 | 5.5 | 2.7 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Note: The data for "Compound 11" is sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides.[6] This data is representative of the potential for achieving isoform selectivity with this scaffold.
The selectivity ratio, calculated by dividing the Kᵢ for an off-target isoform by the Kᵢ for the target isoform (e.g., Kᵢ hCA I / Kᵢ hCA IX), provides a quantitative measure of selectivity.[7] For Compound 11, the selectivity ratio for hCA IX over hCA I is approximately 8.3, and for hCA XII over hCA I, it is approximately 17.[6] This highlights the potential of the this compound scaffold in designing isoform-selective inhibitors. Docking and molecular dynamics studies have suggested that this selectivity arises from the ability of the inhibitor's "tail" to form favorable interactions within the active sites of hCA IX and hCA XII, which are not possible with hCA I and hCA II.[6]
Experimental Protocols for Determining Inhibitor Selectivity
The gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors is the stopped-flow CO₂ hydration assay.[7]
Stopped-Flow CO₂ Hydration Assay
This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂.[7]
Principle: Carbonic anhydrase accelerates the hydration of CO₂ to carbonic acid (H₂CO₃), which then dissociates into bicarbonate (HCO₃⁻) and a proton (H⁺), causing a decrease in pH. The rate of this reaction is monitored using a pH indicator. An inhibitor will decrease the rate of the catalyzed reaction.[7]
Workflow Diagram:
Caption: Stopped-Flow CO2 Hydration Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, for example, 20 mM HEPES at pH 7.5, containing 20 mM Na₂SO₄ to maintain constant ionic strength.[1]
-
Indicator Solution: Add a pH indicator, such as Phenol Red to a final concentration of 0.2 mM, to the assay buffer.[1]
-
Enzyme Solutions: Prepare stock solutions of the purified human CA isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer. The final concentration in the assay will depend on the specific activity of the isoform.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect enzyme activity.
-
Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water. The concentration of CO₂ can be varied to determine kinetic parameters.[1]
-
-
Stopped-Flow Measurement:
-
An Applied Photophysics stopped-flow instrument or a similar model is used for these measurements.[1]
-
Load one syringe with the enzyme and inhibitor in the buffered indicator solution.
-
Load the second syringe with the CO₂-saturated water.
-
Initiate the instrument to rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short period (10-100 seconds).[1]
-
-
Data Analysis:
-
Determine the initial rates of the CA-catalyzed CO₂ hydration reaction from the linear portion of the absorbance versus time curve.
-
Plot the enzyme activity (initial rate) against the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) for the enzyme.
-
Self-Validation and Trustworthiness: To ensure the reliability of the results, each experiment should include:
-
A positive control: A well-characterized, non-selective inhibitor like Acetazolamide (AAZ) to validate the assay's performance.
-
A negative control: A reaction mixture without the inhibitor to determine the uninhibited enzyme activity.
-
A blank reaction: A reaction mixture without the enzyme to measure the uncatalyzed rate of CO₂ hydration.
Structure-Activity Relationship and Rationale for Selectivity
The design of selective CA inhibitors often employs the "tail approach," where moieties are added to the core scaffold to interact with non-conserved amino acid residues at the periphery of the active site.[8] For the this compound scaffold, modifications to the carboxamide group can lead to interactions with specific residues that differ between the CA isoforms.
Logical Relationship Diagram:
Caption: Rationale for Isoform Selectivity.
The observed selectivity of certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives for hCA IX and hCA XII can be attributed to the unique topology of their active sites compared to hCA I and II.[6] These differences allow for specific interactions, such as hydrogen bonds or van der Waals forces, between the inhibitor's "tail" and non-conserved residues in the target isoforms, leading to a more stable enzyme-inhibitor complex and consequently, higher potency.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and isoform-selective carbonic anhydrase inhibitors. Through rational design, focusing on modifications of the "tail" moiety to exploit the subtle differences in the active site topologies of the various hCA isoforms, it is possible to achieve significant selectivity for tumor-associated isoforms like hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. The stopped-flow CO₂ hydration assay remains the definitive method for quantifying the inhibitory activity and selectivity of these compounds, providing the crucial data needed to guide further drug development efforts.
References
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
-
Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. Available at: [Link]
-
Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. PubMed. Available at: [Link]
-
Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI. Available at: [Link]
-
Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PMC. Available at: [Link]
-
Inhibition data of human CA isoforms CA I, II, IX and XII with sulfonamides 6a-y reported. ResearchGate. Available at: [Link]
-
Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. PubMed. Available at: [Link]
-
Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. National Institutes of Health. Available at: [Link]
-
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. National Institutes of Health. Available at: [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. Available at: [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. Available at: [Link]
-
Some of the drugs/drug candidates with potent CA inhibitory activity. ResearchGate. Available at: [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Royal Society of Chemistry. Available at: [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]
-
A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. PubMed. Available at: [Link]
-
Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. PMC. Available at: [Link]
-
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at: [Link]
-
Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. Available at: [Link]
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Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]
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The Architecture of Activity: A Comparative Guide to the Structure-Activity Relationships of Carboxamide Derivatives
The carboxamide functional group is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs and investigational agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive moiety for designing molecules that can effectively interact with a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of carboxamide derivatives, offering insights into how subtle structural modifications can profoundly impact their biological efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
The Indole Carboxamide Scaffold: A Versatile Framework for Anticancer Agents
Indole-2-carboxamides have garnered significant attention in anticancer drug discovery due to their structural versatility and ability to interact with diverse biological targets involved in tumor progression.[2][3] The indole moiety itself is a privileged structure known to modulate critical signaling pathways, including those involved in apoptosis and cell cycle regulation.[2]
A key determinant of the anticancer activity of N-substituted 1H-indole-2-carboxamides is the nature of the substituent on the carboxamide nitrogen. A comparative study evaluating a series of these derivatives against various cancer cell lines revealed that aromatic and heteroaromatic substitutions can lead to potent and selective compounds.[2][3]
Structure-Activity Relationship Insights:
-
Substitution on the N-phenyl ring: The position and nature of substituents on the N-phenyl ring significantly influence cytotoxicity. For instance, a pyridinyl substituent on the carboxamide nitrogen led to potent activity against the HCT-116 colon cancer cell line.[2][4]
-
Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents play a crucial role. While a comprehensive trend is not always straightforward and can be target-dependent, studies have shown that both electron-withdrawing groups (e.g., halogens) and electron-donating groups can enhance activity, suggesting that steric and conformational factors are also at play.[2][4]
-
Bulky substituents: The introduction of bulky groups, such as anthraquinone moieties, has been shown to result in potent activity, particularly against leukemia cell lines like K-562.[2][4] This suggests that these larger substituents may be engaging in additional binding interactions within the target protein.
Comparative Cytotoxicity Data of Indole-2-Carboxamide Derivatives:
| Compound ID | N-Substituent | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | K-562 IC50 (µM) | Reference |
| 10 | Pyridinyl | 1.01 | >100 | >100 | [2] |
| 12 | 1-Anthraquinone | >100 | 7.16 | 0.33 | |
| 14 | 2-Anthraquinone | >100 | >100 | 0.61 | |
| 4 | p-Chlorobenzene | >100 | >100 | 0.61 | |
| 6 | p-Fluorobenzene | >100 | 80.8 | 84.6 | |
| 8 | p-Nitrobenzene | 32.0 | >100 | >100 | [2][4] |
Caption: Comparative IC50 values of selected N-substituted 1H-indole-2-carboxamides against different cancer cell lines. Lower values indicate higher potency. Data sourced from Al-Najdawi et al. (2025).[2][3][4][5]
Thiazole and Thiophene Carboxamides: Targeting Protein Kinases and Beyond
Thiazole and thiophene carboxamides represent another important class of biologically active compounds, with many derivatives showing potent inhibitory activity against protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[6][7][8][9]
Thiazole Carboxamides as c-Met Kinase Inhibitors:
The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is a validated target in oncology. A series of thiazole/thiadiazole carboxamide derivatives were designed and synthesized as potential c-Met inhibitors.[6] The SAR studies revealed that the nature of the substituent on the thiazole ring and the linker to the carboxamide are critical for activity.
Thiophene Carboxamides as Dual JNK Inhibitors:
Thiophene-3-carboxamide derivatives have been investigated as dual inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory signaling pathways.[9] SAR studies highlighted the importance of the carboxamide position on the thiophene ring, with the 3-carboxamide being essential for activity.[9] Modifications at the 2-position of the thiophene ring with aryl acetic acid moieties led to potent inhibitors.[9]
Caption: A generalized workflow for the discovery and optimization of bioactive carboxamide derivatives.
Coumarin-3-Carboxamides: Exploring Anticancer and Antimicrobial Activities
Coumarins are a class of natural products with a wide range of biological activities. The introduction of a carboxamide group at the 3-position of the coumarin scaffold has led to the development of potent anticancer and antimicrobial agents.[10][11][12]
A study on novel coumarin-3-carboxamide derivatives demonstrated their potential to inhibit the growth of cancer cells, with some compounds showing potent activity against HepG2 and HeLa cell lines.[11][12] The SAR analysis indicated that the presence of fluoro-substituted benzamide moieties was beneficial for anticancer activity.[11][12] Interestingly, these compounds showed little to no activity against bacteria, suggesting a selective mode of action.[11][12]
Quinoline and Quinolone Carboxamides: A Privileged Scaffold in Cancer Therapy
Quinoline and quinolone frameworks are highly privileged scaffolds in medicinal chemistry, and the incorporation of a carboxamide linkage has proven to be an effective strategy for enhancing their anticancer potency.[13][14] These derivatives have been shown to act through various mechanisms, including inhibition of topoisomerases and protein kinases.[13][14] A detailed SAR analysis of numerous quinoline and quinolone carboxamides has identified several potent anticancer agents that are promising candidates for further development.[13][14]
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Carboxamides:
A common method for the synthesis of carboxamide derivatives involves the coupling of a carboxylic acid with an amine.[6]
-
Acid Chloride Formation: The carboxylic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane). Oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) are added, and the mixture is stirred at room temperature until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is dissolved in a fresh portion of solvent. The desired amine (1 equivalent) and a base (e.g., triethylamine, 2 equivalents) are added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired carboxamide derivative.
MTT Assay for Cytotoxicity Evaluation:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[2][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: The general structure of a carboxamide and examples of common R1 scaffolds.
Conclusion
The carboxamide moiety continues to be a highly valuable functional group in the design of novel therapeutic agents. The diverse biological activities exhibited by different classes of carboxamide derivatives underscore the importance of systematic SAR studies. By understanding how structural modifications influence potency, selectivity, and pharmacokinetic properties, researchers can more effectively design and optimize the next generation of carboxamide-based drugs. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for those working in the field of drug discovery and development.
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- Anonymous. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed.
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- Anonymous. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- Anonymous. (2025). Structure−Activity Relationships in Carboxamide Derivatives Based on the Targeted Delivery of Radionuclides and Boron Atoms by Means of Peripheral Benzodiazepine Receptor Ligands.
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Safety Operating Guide
Navigating the Safe Disposal of 1-Sulfamoylpiperidine-4-carboxamide: A Comprehensive Guide for Laboratory Professionals
The procedures outlined below are grounded in the foundational principles of chemical safety and regulatory compliance, designed to empower researchers to manage this chemical waste stream responsibly.
Hazard Assessment and Characterization
Given the absence of a dedicated Safety Data Sheet (SDS) for 1-Sulfamoylpiperidine-4-carboxamide, a conservative approach to hazard assessment is essential. Based on the functional groups present—a sulfonamide and a carboxamide attached to a piperidine ring—it is prudent to treat this compound as potentially hazardous. Structurally related compounds, such as other sulfonamides and piperidine derivatives, may cause skin, eye, and respiratory irritation[1][2]. Therefore, this compound should be handled with the assumption that it may possess similar toxicological properties.
All waste containing this compound, including pure substance, solutions, and contaminated labware, should be classified as hazardous chemical waste. This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, which mandate that laboratory waste be managed in a manner that protects human health and the environment[3][4][5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from experimental use to disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions or airborne particles of the solid compound, preventing eye irritation or damage[7][8]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, which could lead to irritation or absorption of the chemical[9][10]. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure from spills or splashes[10]. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be necessary if dusts are generated. | Reduces the risk of inhaling airborne particles, which could cause respiratory tract irritation[1][9]. |
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards. The following procedures should be followed for both solid and liquid spills.
For Solid Spills:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill: Carefully sweep or scoop up the solid material, avoiding the generation of dust.
-
Collect the Waste: Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Thoroughly wash the spill area with soap and water[11].
-
Dispose of Cleaning Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must also be placed in the hazardous waste container.
For Liquid Spills (Solutions):
-
Alert Colleagues and Secure the Area: Inform others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Ensure you are wearing the necessary protective equipment.
-
Absorb the Liquid: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the Absorbed Material: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill surface with soap and water, and then rinse with water.
-
Dispose of Contaminated Materials: All cleanup materials must be disposed of as hazardous waste.
Waste Collection and Segregation: A Critical Step
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container[12].
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Incompatible Wastes: Do not mix this waste with other incompatible waste streams. While specific incompatibility data is not available, as a general rule, avoid mixing with strong oxidizing agents, acids, or bases[8].
Formal Disposal Protocol: Ensuring Regulatory Compliance
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations[3][5][13].
-
Engage a Licensed Waste Disposal Contractor: The most critical step is to use a licensed and reputable chemical waste management company[11]. These contractors are equipped to handle, transport, and dispose of hazardous chemical waste in an environmentally sound and legally compliant manner.
-
Waste Profiling: Your institution's Environmental Health and Safety (EHS) department will likely need to profile the waste stream. This involves providing as much information as possible about the chemical, including its known or suspected hazards.
-
Packaging and Transport: The licensed contractor will provide specific instructions for packaging the waste for transport. Adhere to these instructions carefully to ensure the safety of all personnel involved in the disposal process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.
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Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
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Comprehensive Safety and Handling Guide for 1-Sulfamoylpiperidine-4-carboxamide
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Sulfamoylpiperidine-4-carboxamide (CAS No. 1087792-44-6).[1] As a specialized chemical intermediate in drug discovery and development, adherence to rigorous safety standards is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide not just procedural steps but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Hazard Assessment and Risk Mitigation
While specific toxicity data for this compound is limited, analysis of related chemical structures, such as 1-carbamoylpiperidine-4-carboxylic acid, suggests potential hazards.[2] These include:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: May cause skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][5]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is mandatory to create a barrier between the researcher and the chemical, thereby minimizing exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving may be appropriate when handling higher concentrations or for prolonged tasks to prevent breakthrough.[3][6] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes or airborne particles.[3][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7] |
| Body | Laboratory coat | A fully buttoned lab coat made of a low-absorbency material should be worn to protect the skin and personal clothing from contamination.[3][6] For larger scale operations, a disposable gown may be more appropriate.[8] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary for any procedure that may generate dust or aerosols, such as weighing or preparing solutions.[6][9] The type of respirator (e.g., N95, or a full-face respirator) should be chosen based on the anticipated exposure level.[9] |
| Feet | Closed-toe shoes | To protect against spills and falling objects. Shoe covers may be used for added protection in designated hazardous drug handling areas.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and ensure the safety of all laboratory personnel.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][10]
-
Ensure the container is tightly sealed when not in use.[4][5]
Handling and Preparation
The following workflow is designed to guide the user through the safe handling of this compound.
Caption: Experimental workflow for handling this compound.
Step-by-Step Protocol:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[11] Cover the work surface with absorbent, disposable bench paper.
-
Weigh Compound: Use a balance inside the fume hood or a containment enclosure. Handle the compound carefully to avoid generating dust.
-
Prepare Solution: If preparing a solution, add the solid to the solvent slowly.
-
Perform Experiment: Carry out the experimental procedure within the fume hood.
-
Decontaminate Work Area: After handling is complete, wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Dispose of Waste: All contaminated materials, including gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.[11][12]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and lab supplies, should be collected in a clearly labeled, sealed container for hazardous waste.[13]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[14][15]
-
Decontamination: For spills, use an appropriate absorbent material and decontaminate the area. All materials used for cleanup should be disposed of as hazardous waste.
-
Waste Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[12]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
